molecular formula C8H6BrFN2 B581398 6-Bromo-5-fluoro-2-methyl-2H-indazole CAS No. 1286734-87-9

6-Bromo-5-fluoro-2-methyl-2H-indazole

Cat. No.: B581398
CAS No.: 1286734-87-9
M. Wt: 229.052
InChI Key: XDHISPQFGNFCCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-5-fluoro-2-methyl-2H-indazole is a functionalized indazole derivative designed for advanced pharmaceutical research and drug discovery. The indazole scaffold is a prominent privileged structure in medicinal chemistry, known for its broad spectrum of pharmacological activities . This compound is specifically engineered as a key synthetic intermediate; the bromo and fluoro substituents at the 5 and 6 positions of the benzofused ring offer distinct synthetic handles for further derivatization via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and nucleophilic aromatic substitution, allowing researchers to rapidly build complex molecular libraries . Research into fluorinated indazoles has demonstrated their significant potential as selective inhibitors of nitric oxide synthase (NOS) isoforms, a key therapeutic target . The strategic incorporation of fluorine can enhance a compound's metabolic stability, membrane permeability, and binding affinity, making this building block particularly valuable for developing potent and selective enzyme inhibitors . Beyond NOS inhibition, the 2H-indazole core is a established pharmacophore found in numerous clinically investigated and approved therapeutics, including kinase inhibitors such as pazopanib and axitinib for oncology, as well as agents targeting anti-inflammatory, antimicrobial, and central nervous system disorders . This building block provides researchers with a critical starting material for the synthesis of novel bioactive molecules, supporting programs in lead optimization and the exploration of new chemical space for challenging drug targets.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-5-fluoro-2-methylindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFN2/c1-12-4-5-2-7(10)6(9)3-8(5)11-12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDHISPQFGNFCCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C=C(C(=CC2=N1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40694200
Record name 6-Bromo-5-fluoro-2-methyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40694200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1286734-87-9
Record name 2H-Indazole, 6-bromo-5-fluoro-2-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1286734-87-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-5-fluoro-2-methyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40694200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 6-Bromo-5-fluoro-2-methyl-2H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 6-Bromo-5-fluoro-2-methyl-2H-indazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of a direct published synthetic protocol for this specific molecule, this document outlines a proposed synthetic route based on established methodologies for the N-methylation of indazoles. Furthermore, predicted characterization data based on analogous compounds is provided to aid in the identification and analysis of the target molecule.

Overview and Synthetic Strategy

The synthesis of this compound commences with the commercially available or synthetically accessible precursor, 6-Bromo-5-fluoro-1H-indazole. The key transformation is the regioselective methylation of the indazole ring at the N2 position. The regioselectivity of N-alkylation of indazoles is highly dependent on the reaction conditions, including the choice of base, solvent, and methylating agent. Generally, N2-alkylation is favored under kinetic control, often employing specific base and solvent combinations.

The proposed synthetic pathway is a nucleophilic substitution reaction where the deprotonated 6-Bromo-5-fluoro-1H-indazole acts as a nucleophile, attacking a methylating agent.

Proposed Synthetic Workflow

Synthesis_Workflow Figure 1: Proposed Synthesis Workflow for this compound cluster_synthesis Synthesis Start Start with 6-Bromo-5-fluoro-1H-indazole Reaction N-Methylation Reaction (Base + Methylating Agent in Solvent) Start->Reaction Dissolve in Solvent Workup Aqueous Workup and Extraction Reaction->Workup Quench Reaction Purification Purification by Column Chromatography Workup->Purification Crude Product Product This compound Purification->Product Pure Product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

This section details a proposed experimental protocol for the synthesis of this compound.

Synthesis of this compound

This protocol is adapted from general procedures for the N-methylation of indazoles, aiming for N2-selectivity.

Materials:

Reagent/SolventFormulaMolar Mass ( g/mol )
6-Bromo-5-fluoro-1H-indazoleC₇H₄BrFN₂215.02
Sodium hydride (60% dispersion in mineral oil)NaH24.00
Methyl iodideCH₃I141.94
Anhydrous N,N-Dimethylformamide (DMF)C₃H₇NO73.09
Saturated aqueous ammonium chloride solutionNH₄Cl53.49
Ethyl acetateC₄H₈O₂88.11
Brine (Saturated aqueous sodium chloride)NaCl58.44
Anhydrous sodium sulfateNa₂SO₄142.04
Silica gel (for column chromatography)SiO₂60.08

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous N,N-Dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of 6-Bromo-5-fluoro-1H-indazole (1.0 equivalent) in anhydrous DMF dropwise.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.

  • Add methyl iodide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers, wash with water and then with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate this compound.

Characterization Data

Physicochemical Properties
PropertyPredicted Value
Molecular FormulaC₈H₆BrFN₂
Molecular Weight229.05 g/mol
AppearanceOff-white to pale yellow solid
Melting Point80-90 °C (estimated)
SolubilitySoluble in polar organic solvents (e.g., DMSO, DMF, Methanol)
Spectroscopic Data

¹H NMR Spectroscopy (400 MHz, CDCl₃):

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.0s1HH3
~7.6d1HH7
~7.2d1HH4
~4.2s3HN-CH₃

¹³C NMR Spectroscopy (100 MHz, CDCl₃):

Chemical Shift (δ) ppmAssignment
~155 (d, J ≈ 250 Hz)C5-F
~148C7a
~125C3
~122C3a
~118 (d, J ≈ 20 Hz)C6-Br
~115C7
~110 (d, J ≈ 5 Hz)C4
~35N-CH₃

Mass Spectrometry (Electron Ionization - EI):

m/zInterpretation
228/230[M]⁺ isotopic pattern for Bromine
213/215[M-CH₃]⁺
134[M-Br-CH₃]⁺

Characterization Workflow

Characterization_Workflow Figure 2: General Characterization Workflow cluster_characterization Characterization Start Pure Product NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR MS Mass Spectrometry (MS) Start->MS MP Melting Point Determination Start->MP Structure_Confirmed Structure Confirmed NMR->Structure_Confirmed MS->Structure_Confirmed MP->Structure_Confirmed

Caption: General workflow for the characterization of the synthesized compound.

Safety Information

  • Sodium hydride is a highly flammable solid and reacts violently with water to produce flammable hydrogen gas. It should be handled under an inert atmosphere and away from moisture.

  • Methyl iodide is toxic, a suspected carcinogen, and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

  • N,N-Dimethylformamide (DMF) is a skin and eye irritant and may be harmful if inhaled or absorbed through the skin.

  • The final product, This compound , should be handled with care. As a bromo-fluoro-aromatic compound, it may be toxic and irritant. Appropriate personal protective equipment (gloves, lab coat, safety glasses) should be worn at all times.

This technical guide provides a foundational framework for the synthesis and characterization of this compound. Researchers should use this information as a starting point and optimize the reaction conditions as necessary based on their experimental observations. All procedures should be carried out by trained personnel in a suitable laboratory setting.

An In-depth Technical Guide to 6-Bromo-5-fluoro-2-methyl-2H-indazole: A Key Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1286734-87-9

This technical guide provides a comprehensive overview of 6-Bromo-5-fluoro-2-methyl-2H-indazole, a key heterocyclic building block for researchers, scientists, and professionals in drug development. This document details its chemical properties, a representative synthetic application, and its role in the generation of potent inhibitors of Apoptosis Proteins (IAPs), crucial regulators of programmed cell death.

Core Compound Properties

This compound is a substituted indazole with the molecular formula C₈H₆BrFN₂ and a molecular weight of 229.05 g/mol .[1] It is typically supplied as a solid with a purity of 95% or greater and should be stored in a dry, sealed container at 2-8°C.

PropertyValue
CAS Number 1286734-87-9
Molecular Formula C₈H₆BrFN₂
Molecular Weight 229.05 g/mol [1]
Purity ≥95%[1]
Physical Form Solid
Storage Temperature 2-8°C

Application in the Synthesis of IAP Inhibitors

While this compound is not typically an end-product with direct biological activity, it serves as a crucial intermediate in the synthesis of more complex and biologically active molecules. A notable application is in the preparation of potent Inhibitor of Apoptosis Protein (IAP) inhibitors, as detailed in patent WO 2014/151941 A1. These synthesized compounds are designed to induce apoptosis in cancer cells by antagonizing IAPs.

The indazole scaffold is a privileged structure in medicinal chemistry due to its ability to mimic the purine core of ATP, allowing it to act as a competitive inhibitor at the ATP-binding sites of various enzymes, including kinases.[2][3] The specific substitutions on this compound provide a versatile platform for further chemical modifications to enhance potency and selectivity for specific biological targets.

Experimental Protocol: Synthesis of a Downstream IAP Inhibitor

The following is a representative experimental protocol adapted from patent WO 2014/151941 A1, demonstrating the use of this compound as a key reactant in a Suzuki coupling reaction to form a more complex biaryl system. This reaction is a cornerstone of modern medicinal chemistry for creating carbon-carbon bonds.

Step 1: Suzuki Coupling Reaction

To a solution of this compound (1.0 equivalent) in a suitable solvent system such as a mixture of dioxane and water is added a boronic acid or boronate ester derivative (1.1 equivalents) and a base such as potassium carbonate (2.0 equivalents). The mixture is degassed with an inert gas, typically argon or nitrogen. A palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.1 equivalents), is then added. The reaction mixture is heated to a temperature ranging from 80°C to 100°C and stirred for several hours until the reaction is complete, as monitored by an appropriate analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Step 2: Work-up and Purification

Upon completion, the reaction mixture is cooled to room temperature and diluted with water and an organic solvent like ethyl acetate. The layers are separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired coupled product.

Biological Context: Inhibition of Apoptosis Proteins (IAPs)

The final compounds synthesized using this compound as a starting material have been shown to be potent inhibitors of IAPs. IAPs are a family of proteins that play a crucial role in regulating apoptosis by binding to and inhibiting caspases, the key executioners of programmed cell death. In many cancers, IAPs are overexpressed, leading to the suppression of apoptosis and promoting tumor survival.

By inhibiting IAPs, the synthesized molecules can restore the natural apoptotic pathway, leading to the death of cancer cells. The following table summarizes the inhibitory activity of a representative final compound from patent WO 2014/151941 A1 against cellular IAP1 (cIAP1).

Compound ExamplecIAP1 IC₅₀ (nM)
(S)-N-((S)-1-(2-((2-amino-4-fluoro-5-(2-methyl-2H-indazol-6-yl)phenyl)amino)-2-oxoethyl)pyrrolidin-2-yl)-2-(3-chloro-4-(2,6-difluorobenzyloxy)phenyl)acetamide< 100

Note: The data is representative of the final compounds synthesized from intermediates like this compound.

Visualizations

The following diagrams illustrate the key concepts related to the synthesis and mechanism of action of IAP inhibitors derived from this compound.

G cluster_synthesis Synthetic Workflow Start 6-Bromo-5-fluoro- 2-methyl-2H-indazole Reaction Suzuki Coupling Start->Reaction Reagent Boronic Acid/Ester Pd Catalyst, Base Reagent->Reaction Product Biaryl Indazole Intermediate Reaction->Product FurtherSteps Further Synthetic Modifications Product->FurtherSteps FinalProduct IAP Inhibitor FurtherSteps->FinalProduct G cluster_pathway Apoptosis Signaling Pathway ApoptoticStimulus Apoptotic Stimulus (e.g., DNA damage) Caspases Caspases (Caspase-3, -7, -9) ApoptoticStimulus->Caspases activates IAPs IAPs (cIAP1, XIAP) IAPs->Caspases inhibits Apoptosis Apoptosis Caspases->Apoptosis executes IAP_Inhibitor IAP Inhibitor (derived from core compound) IAP_Inhibitor->IAPs inhibits

References

physical and chemical properties of 6-Bromo-5-fluoro-2-methyl-2H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-5-fluoro-2-methyl-2H-indazole is a halogenated indazole derivative. The indazole scaffold is a significant pharmacophore in medicinal chemistry, appearing in a variety of approved drugs and clinical candidates. Halogenation, particularly with bromine and fluorine, is a common strategy in drug design to modulate the physicochemical and pharmacokinetic properties of molecules, such as metabolic stability and binding affinity. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, a proposed synthetic route, and discusses the current landscape of its biological evaluation.

Core Physical and Chemical Properties

While extensive experimental data for this compound is not widely available in public literature, the following table summarizes its fundamental properties based on supplier information and computational predictions.

PropertyValueSource
CAS Number 1286734-87-9[1]
Molecular Formula C₈H₆BrFN₂[1]
Molecular Weight 229.05 g/mol [1]
Appearance Solid (predicted)
Melting Point Not reported
Boiling Point Not reported
Solubility Not reported
Storage Conditions Store at 2-8°C, sealed and dry

Proposed Synthesis and Experimental Protocol

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in peer-reviewed journals. However, a plausible and efficient synthetic route can be proposed based on the well-established methodologies for the N-alkylation of indazoles. The key step involves the regioselective methylation of the corresponding 6-bromo-5-fluoro-1H-indazole precursor.

The regioselectivity of N-alkylation of indazoles can be influenced by factors such as the choice of base, solvent, and the electronic nature of substituents on the indazole ring. Generally, the use of a strong base like sodium hydride in a polar aprotic solvent such as tetrahydrofuran (THF) tends to favor N1 alkylation. Conversely, different conditions might be required to achieve selective N2 methylation.

Below is a proposed two-step synthesis for this compound, starting from 3-fluoro-2-methylaniline.

Proposed Synthetic Workflow

Synthetic_Workflow cluster_step1 Step 1: Synthesis of 6-Bromo-5-fluoro-1H-indazole cluster_step2 Step 2: N-Methylation A 3-Fluoro-2-methylaniline B Bromination A->B NBS, Acetonitrile C 4-Bromo-3-fluoro-2-methylaniline B->C D Diazotization and Cyclization C->D NaNO2, Acid E 6-Bromo-5-fluoro-1H-indazole D->E F 6-Bromo-5-fluoro-1H-indazole G Methylation F->G Methylating Agent (e.g., CH3I), Base, Solvent H This compound G->H

A proposed two-step synthesis of this compound.
Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 6-Bromo-5-fluoro-1H-indazole from 3-Fluoro-2-methylaniline

This initial step is based on a patented procedure for a structurally similar compound[2].

  • Bromination: Dissolve 3-fluoro-2-methylaniline in acetonitrile. Cool the solution to below 10°C. Add N-bromosuccinimide (NBS) portion-wise while maintaining the temperature. Stir the reaction for 1-2 hours. Upon completion (monitored by TLC), quench the reaction with an aqueous solution of sodium bisulfite. Adjust the pH to basic with sodium hydroxide and extract the product, 4-bromo-3-fluoro-2-methylaniline, with a suitable organic solvent (e.g., ethyl acetate). Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Diazotization and Cyclization: Dissolve the resulting 4-bromo-3-fluoro-2-methylaniline in an appropriate acidic medium. Cool the solution to 0-5°C and add a solution of sodium nitrite in water dropwise to effect diazotization. The resulting diazonium salt will undergo spontaneous cyclization to form 6-bromo-5-fluoro-1H-indazole. The product can be isolated by filtration and purified by recrystallization.

Step 2: N-Methylation of 6-Bromo-5-fluoro-1H-indazole

The regioselective methylation to obtain the 2-methyl isomer is a critical step. The conditions for selective N2-alkylation can vary.

  • Reaction Setup: To a solution of 6-bromo-5-fluoro-1H-indazole in a suitable solvent (e.g., DMF or DMSO), add a base (e.g., potassium carbonate or cesium carbonate).

  • Addition of Methylating Agent: Add a methylating agent, such as methyl iodide or dimethyl sulfate, to the reaction mixture.

  • Reaction Conditions: Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Work-up and Purification: Upon completion, pour the reaction mixture into water and extract the product with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to separate the N1 and N2 isomers and isolate the desired this compound.

Biological Activity and Signaling Pathways

As of the latest available information, there are no published studies detailing the specific biological activity or the role of this compound in any signaling pathways. The indazole core is a well-known "privileged scaffold" in medicinal chemistry and is found in numerous kinase inhibitors. It is plausible that this compound could be investigated as an intermediate in the synthesis of potential kinase inhibitors.

The general mechanism of action for many indazole-based kinase inhibitors involves competitive binding at the ATP-binding site of the kinase, thereby preventing the phosphorylation of substrate proteins and disrupting downstream signaling cascades.

Logical Relationship in Kinase Inhibition

Kinase_Inhibition cluster_pathway General Kinase Signaling Kinase Protein Kinase Substrate Substrate Protein Kinase->Substrate ATP PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Phosphorylation Downstream Downstream Signaling PhosphoSubstrate->Downstream Inhibitor 6-Bromo-5-fluoro- 2-methyl-2H-indazole (or derivative) Inhibitor->Kinase Inhibition

A general model of kinase inhibition by a small molecule inhibitor.

Conclusion

This compound is a chemical entity with potential applications in drug discovery, particularly in the development of kinase inhibitors. While detailed experimental and biological data are currently scarce in the public domain, this guide provides a summary of its known properties and a scientifically sound, proposed synthetic pathway. Further research is required to fully characterize this compound and to explore its potential therapeutic applications. The information and protocols provided herein are intended to serve as a valuable resource for researchers initiating studies on this and related molecules.

References

Spectral Analysis of 6-Bromo-5-fluoro-2-methyl-2H-indazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for 6-bromo-5-fluoro-2-methyl-2H-indazole, a fluorinated indazole derivative of interest to researchers and professionals in drug development and chemical research. Due to the limited availability of public domain experimental spectra for this specific compound, this document presents predicted spectral data alongside detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data.

Spectroscopic and Spectrometric Data

The structural elucidation of this compound relies on a combination of spectroscopic techniques. The following tables summarize the predicted data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.8-8.0d1HH-7
~7.4-7.6d1HH-4
~4.1-4.3s3HN-CH₃
~8.1-8.3s1HH-3

Note: Predicted values are based on the analysis of structurally similar indazole derivatives. The solvent is assumed to be CDCl₃. Actual experimental values may vary.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppmAssignment
~150-155 (d, ¹JCF)C-5
~140-145C-7a
~125-130C-3
~120-125 (d)C-4
~115-120 (d)C-7
~105-110 (d)C-6
~110-115C-3a
~35-40N-CH₃

Note: Predicted values are based on the analysis of structurally similar fluorinated indazole compounds. The large coupling constant (¹JCF) is characteristic of a fluorine-substituted aromatic carbon.

Mass Spectrometry (MS) Data

Table 3: Predicted Mass Spectrometry Data for this compound

m/z ValueInterpretation
~228/230[M]⁺˙ Molecular ion peak (presence of Br isotopes)
~213/215[M-CH₃]⁺
~149[M-Br]⁺
~134[M-Br-CH₃]⁺

Note: The presence of bromine will result in a characteristic M/M+2 isotopic pattern with approximately equal intensity. Fragmentation is predicted to involve the loss of the methyl group and the bromine atom.

Infrared (IR) Spectroscopy Data

Table 4: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional Group Assignment
~3100-3000C-H stretch (aromatic)
~2950-2850C-H stretch (aliphatic, N-CH₃)
~1620-1600C=C stretch (aromatic)
~1500-1450C=N stretch (indazole ring)
~1250-1200C-F stretch
~800-700C-Br stretch

Note: Predicted absorption bands are based on characteristic frequencies for the functional groups present in the molecule.

Experimental Protocols

The following sections detail generalized methodologies for acquiring the spectral data.

NMR Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

  • Transfer the solution into a 5 mm NMR tube using a pipette. If any solid particles are present, filter the solution through a small cotton or glass wool plug in the pipette.[1][2][3]

  • Cap the NMR tube securely.

Data Acquisition:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity and resolution.

  • Acquire the ¹H NMR spectrum. Standard parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

  • Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent compatible with the ionization source (e.g., methanol, acetonitrile).[4]

  • For ESI, the solution can be directly infused or injected into a liquid chromatography system coupled to the mass spectrometer.

  • For EI, a small amount of the solid or a concentrated solution is introduced into the instrument's vacuum system.

Data Acquisition:

  • Calibrate the mass spectrometer using a known standard.

  • Introduce the sample into the ion source.

  • Acquire the mass spectrum over a suitable m/z range.

  • For tandem mass spectrometry (MS/MS), select the molecular ion and subject it to collision-induced dissociation to observe the fragmentation pattern.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Place a small amount of the solid this compound sample directly onto the ATR crystal.[5]

  • Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

Sample Preparation (KBr Pellet):

  • Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar and pestle.

  • Press the mixture into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

  • Record the background spectrum of the empty ATR crystal or a blank KBr pellet.

  • Record the sample spectrum, typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[5]

  • The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Sample Dissolution Dissolve in Deuterated Solvent Sample->Dissolution for NMR Dilution Dilute in Volatile Solvent Sample->Dilution for MS Solid State Prep Prepare as KBr Pellet or use ATR Sample->Solid State Prep for IR NMR NMR Dissolution->NMR MS MS Dilution->MS IR IR Solid State Prep->IR Structure_Elucidation Structural Elucidation & Verification NMR->Structure_Elucidation MS->Structure_Elucidation IR->Structure_Elucidation

Caption: General workflow for the spectroscopic analysis of a chemical compound.

References

Determining the Solubility of 6-Bromo-5-fluoro-2-methyl-2H-indazole in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for determining the solubility of the heterocyclic compound 6-Bromo-5-fluoro-2-methyl-2H-indazole in various organic solvents. Due to the current lack of publicly available quantitative solubility data for this specific compound, this document focuses on equipping researchers with the necessary experimental protocols and theoretical understanding to generate this critical data in-house. A thorough understanding of solubility is paramount in drug discovery and development, influencing formulation, bioavailability, and overall therapeutic efficacy.

Theoretical Framework for Solubility

The solubility of a solid compound in a liquid solvent is governed by the principle "like dissolves like." This means that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, a substituted indazole, its polarity will be a key determinant of its solubility in different organic solvents. The presence of a bromine and a fluorine atom, alongside the nitrogen-containing heterocyclic ring, introduces polar characteristics. However, the methyl group and the benzene ring contribute to its nonpolar nature. Therefore, its solubility will likely vary across a spectrum of organic solvents with differing polarities.

Experimental Protocols for Solubility Determination

The most common and robust method for determining the equilibrium solubility of a compound is the shake-flask method .[1][2] This method involves saturating a solvent with the solute and then quantifying the concentration of the dissolved compound.

Materials and Equipment
  • Analyte: this compound (ensure high purity)

  • Solvents: A range of organic solvents of varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument for quantification.

Detailed Experimental Procedure
  • Preparation of Stock Solution and Calibration Curve:

    • Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble) to prepare a stock solution of known concentration.

    • From the stock solution, prepare a series of standard solutions of decreasing concentrations.

    • Inject these standard solutions into the HPLC system to generate a calibration curve by plotting the peak area against the concentration. This curve will be used to determine the concentration of the unknown samples.

  • Equilibration:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker set to a specific temperature (e.g., 25 °C or 37 °C).

    • Shake the vials for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. It is advisable to test at multiple time points to confirm that equilibrium has been reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter to remove any undissolved microparticles. This step is critical to avoid overestimation of solubility.

    • Dilute the filtered, saturated solution with a suitable solvent to a concentration that falls within the range of the previously prepared calibration curve.

  • Quantification:

    • Inject the diluted sample into the HPLC system.

    • Using the calibration curve, determine the concentration of this compound in the diluted sample.

    • Back-calculate to determine the concentration in the original saturated solution, taking into account the dilution factor. This value represents the solubility of the compound in that specific solvent at the tested temperature.

  • Data Reporting:

    • Express the solubility in standard units, such as mg/mL or mol/L.

    • Repeat the experiment at least in triplicate to ensure the reproducibility of the results.

Data Presentation

The quantitative solubility data obtained should be summarized in a clear and structured table for easy comparison.

Organic SolventPolarity IndexTemperature (°C)Solubility (mg/mL) ± SDSolubility (mol/L) ± SD
Hexane0.125Data to be determinedData to be determined
Toluene2.425Data to be determinedData to be determined
Dichloromethane3.125Data to be determinedData to be determined
Ethyl Acetate4.425Data to be determinedData to be determined
Acetone5.125Data to be determinedData to be determined
Ethanol5.225Data to be determinedData to be determined
Methanol6.625Data to be determinedData to be determined

Note: The Polarity Index is a relative measure of a solvent's polarity. Values are approximate and can vary slightly depending on the scale used.

Visualizing the Experimental Workflow

To provide a clear visual representation of the experimental process, the following diagram outlines the key steps in the solubility determination workflow.

Solubility_Determination_Workflow start Start: Pure Compound & Organic Solvents prep_cal 1. Prepare Stock Solution & Calibration Curve (HPLC) start->prep_cal equilibration 2. Add Excess Compound to Solvents & Equilibrate (e.g., 24-72h at 25°C) start->equilibration calculation 6. Calculate Solubility using Calibration Curve prep_cal->calculation sampling 3. Collect & Filter Supernatant equilibration->sampling dilution 4. Dilute Saturated Solution sampling->dilution quantification 5. HPLC Analysis dilution->quantification quantification->calculation end End: Quantitative Solubility Data calculation->end

Experimental Workflow for Solubility Determination

Conclusion

References

The Indazole Scaffold: A Privileged Motif in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indazole core, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to interact with a wide range of biological targets, making it a cornerstone for the development of novel therapeutics. This guide provides a comprehensive overview of recent advancements in the discovery of indazole derivatives, with a focus on their application in oncology. It details the synthesis, biological evaluation, and mechanisms of action of promising new compounds, offering a technical resource for professionals in the field of drug discovery.

Indazole Derivatives as Potent Kinase Inhibitors

Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The indazole scaffold has proven to be an excellent template for the design of potent and selective kinase inhibitors.

Targeting Vascular Endothelial Growth Factor Receptor (VEGFR)

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. VEGFRs are key regulators of this process, making them a prime target for anti-cancer therapies. Several indazole derivatives have been developed as potent VEGFR inhibitors.

A notable example is Pazopanib , a multi-targeted tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and soft tissue sarcoma.[1] Pazopanib effectively inhibits VEGFR-1, -2, and -3, thereby blocking downstream signaling cascades involved in angiogenesis.[2]

Table 1: In Vitro Activity of Selected Indazole-Based VEGFR-2 Inhibitors

CompoundTargetIC50 (nM)Cell LineReference
PazopanibVEGFR-230HUVEC[2]
AxitinibVEGFR-20.2HUVEC[3]
Compound 6i VEGFR-224.5-[4]
Anaplastic Lymphoma Kinase (ALK) Inhibition

Chromosomal rearrangements involving the ALK gene can lead to the expression of oncogenic fusion proteins that drive the growth of certain cancers, such as non-small cell lung cancer (NSCLC).

Entrectinib is a potent inhibitor of ALK, as well as ROS1 and TRK kinases.[5] Its indazole core plays a crucial role in its binding to the ATP-binding pocket of the kinase domain.[5] Entrectinib has an IC50 value of 12 nM against ALK.[6]

Indazole Derivatives as Histone Deacetylase (HDAC) Inhibitors

Epigenetic modifications, such as histone acetylation, are increasingly recognized as important drivers of cancer. HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression of tumor suppressor genes.

Recent research has focused on developing indazole-based HDAC inhibitors. For instance, novel indazole and pyrazolo[3,4-b] pyridine derivatives have been synthesized and shown to have potent inhibitory activity against HDAC1, HDAC2, and HDAC8.[7] Compounds 15k and 15m from this series exhibited IC50 values in the low nanomolar range against these HDAC isoforms.[7]

Table 2: In Vitro Activity of Novel Indazole-Based HDAC Inhibitors [7]

CompoundHDAC1 IC50 (nM)HDAC2 IC50 (nM)HDAC8 IC50 (nM)
15k 2.74.23.6
15m 3.13.63.3

Experimental Protocols

General Synthesis of 3,5-Disubstituted Indazole Derivatives

A common synthetic route to access 3,5-disubstituted indazole derivatives involves a Suzuki coupling reaction.[8]

  • Step 1: Synthesis of 5-bromo-1H-indazol-3-amine. 5-bromo-2-fluorobenzonitrile is refluxed with hydrazine hydrate to yield 5-bromo-1H-indazol-3-amine.[8]

  • Step 2: Suzuki Coupling. The 5-bromo-1H-indazol-3-amine is then coupled with a variety of substituted boronic acid esters in the presence of a palladium catalyst (e.g., Pd(dppf)Cl2) and a base (e.g., Cs2CO3) in a suitable solvent system (e.g., 1,4-dioxane/H2O) under heating to afford the desired 5-aryl-1H-indazol-3-amine derivatives.[8]

  • Step 3: Further Functionalization. The 3-amino group can be further modified, for example, by acylation with chloroacetyl chloride followed by nucleophilic substitution with various amines or thiols to introduce additional diversity.[8]

In Vitro Antiproliferative Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity and, by inference, cell viability and proliferation.[3][9]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.[3]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).[3]

  • MTT Addition: After the incubation period, MTT solution is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.[3]

  • Solubilization and Absorbance Measurement: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO or an SDS solution), and the absorbance is measured at a specific wavelength (e.g., 570 nm or 595 nm) using a microplate reader.[3]

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.[3]

VEGFR-2 Kinase Inhibition Assay

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase.[7][10]

  • Assay Setup: The assay is typically performed in a microplate format. Recombinant human VEGFR-2 kinase domain, a specific substrate (e.g., a synthetic peptide), and the test compound at various concentrations are added to the wells containing a kinase buffer.[10]

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.[10]

  • Incubation: The plate is incubated at a controlled temperature to allow for the phosphorylation of the substrate by the kinase.[10]

  • Detection: The amount of phosphorylated substrate is quantified using a variety of methods, such as luminescence-based assays (e.g., ADP-Glo™), fluorescence resonance energy transfer (FRET), or ELISA.[10] A lower signal indicates greater inhibition of the kinase.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.[10]

HDAC Activity Assay

This assay measures the ability of a compound to inhibit the deacetylase activity of HDAC enzymes.[1][11]

  • Assay Principle: A fluorogenic HDAC substrate, typically a lysine residue with an acetyl group and a fluorescent reporter, is used.[1]

  • Enzymatic Reaction: In the presence of an active HDAC enzyme (from nuclear extracts or a purified source), the acetyl group is removed from the substrate.[1]

  • Developer Addition: A developer solution containing a protease (e.g., trypsin) is then added. The protease cleaves the deacetylated substrate, releasing the fluorophore.[1]

  • Fluorescence Measurement: The fluorescence intensity is measured using a fluorometer. A decrease in fluorescence compared to the control (no inhibitor) indicates HDAC inhibition.[1]

  • IC50 Calculation: The IC50 value is calculated from the dose-response curve.[1]

Signaling Pathways and Experimental Workflows

Pazopanib-Mediated Inhibition of the VEGFR Signaling Pathway

Pazopanib exerts its anti-angiogenic effects by inhibiting the autophosphorylation of VEGFR-2, which in turn blocks multiple downstream signaling pathways crucial for endothelial cell proliferation, migration, and survival.[2][12]

VEGFR_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds Autophosphorylation Autophosphorylation VEGFR2->Autophosphorylation Pazopanib Pazopanib Pazopanib->Autophosphorylation Inhibits PLCg PLCγ Autophosphorylation->PLCg Activates PI3K PI3K Autophosphorylation->PI3K Activates PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf mTOR mTOR Akt->mTOR MEK MEK Raf->MEK Angiogenesis Angiogenesis (Proliferation, Migration, Survival) mTOR->Angiogenesis ERK ERK MEK->ERK ERK->Angiogenesis

Caption: Pazopanib inhibits VEGFR-2 autophosphorylation, blocking downstream signaling.

Entrectinib-Mediated Inhibition of the ALK Signaling Pathway

Entrectinib is an ATP-competitive inhibitor of the ALK kinase domain. By blocking the autophosphorylation of the ALK fusion protein, it prevents the activation of downstream pathways critical for tumor cell growth and survival.[13]

ALK_Signaling_Pathway cluster_0 ALK_Fusion ALK Fusion Protein ALK_Autophosphorylation Autophosphorylation ALK_Fusion->ALK_Autophosphorylation Entrectinib Entrectinib Entrectinib->ALK_Autophosphorylation Inhibits ATP ATP ATP->ALK_Autophosphorylation Competes with PI3K_AKT PI3K/AKT Pathway ALK_Autophosphorylation->PI3K_AKT Activates RAS_MAPK RAS/MAPK Pathway ALK_Autophosphorylation->RAS_MAPK Activates JAK_STAT JAK/STAT Pathway ALK_Autophosphorylation->JAK_STAT Activates Proliferation_Survival Cell Proliferation & Survival PI3K_AKT->Proliferation_Survival RAS_MAPK->Proliferation_Survival JAK_STAT->Proliferation_Survival

Caption: Entrectinib competitively inhibits ATP binding to the ALK fusion protein.

Experimental Workflow for the Discovery of Novel Indazole-Based Kinase Inhibitors

The discovery of novel kinase inhibitors is a multi-step process that involves the integration of computational and experimental approaches.

Drug_Discovery_Workflow Target_ID Target Identification & Validation Library_Design Indazole Library Design (Virtual Screening, SAR) Target_ID->Library_Design Synthesis Chemical Synthesis of Derivatives Library_Design->Synthesis Biochemical_Screening Biochemical Screening (Kinase Inhibition Assays) Synthesis->Biochemical_Screening Hit_ID Hit Identification Biochemical_Screening->Hit_ID Cell_Based_Assays Cell-Based Assays (MTT, Apoptosis, etc.) Hit_ID->Cell_Based_Assays Lead_Opt Lead Optimization (ADMET Profiling) Cell_Based_Assays->Lead_Opt Lead_Opt->Synthesis Iterative Design In_Vivo In Vivo Studies (Xenograft Models) Lead_Opt->In_Vivo Candidate Drug Candidate In_Vivo->Candidate

Caption: A typical workflow for the discovery of novel kinase inhibitors.

Conclusion

The indazole scaffold continues to be a highly fruitful starting point for the discovery of novel therapeutic agents. Its versatility allows for the fine-tuning of pharmacological properties to achieve potent and selective inhibition of a diverse range of biological targets. The examples highlighted in this guide underscore the significant contributions of indazole derivatives to the field of medicinal chemistry, particularly in the development of targeted cancer therapies. Future research in this area holds the promise of delivering even more effective and safer medicines for a variety of diseases.

References

Structural Elucidation of 6-Bromo-5-fluoro-2-methyl-2H-indazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of the novel heterocyclic compound, 6-Bromo-5-fluoro-2-methyl-2H-indazole. Due to the limited availability of experimental data in peer-reviewed literature, this guide combines predicted spectroscopic data with established methodologies for the synthesis and characterization of related compounds. It is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of substituted indazoles, a scaffold of significant interest in medicinal chemistry. This document outlines a plausible synthetic route, predicted analytical data for structural confirmation, and a hypothetical biological context based on the known activities of similar molecules.

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. The specific substitution pattern of this compound suggests its potential as a kinase inhibitor, a class of drugs that has revolutionized the treatment of various cancers. This guide details the analytical and synthetic chemistry required to confirm the structure of this compound and provides a framework for its further investigation.

Predicted Spectroscopic and Spectrometric Data

The structural confirmation of this compound relies on a combination of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). The following tables summarize the predicted data for this compound.

Table 1: Predicted ¹H NMR Spectral Data for this compound (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
~8.05s-1HH-3
~7.60d~8.01HH-7
~7.45d~10.01HH-4
~4.15s-3HN-CH₃

Note: Predicted chemical shifts are based on computational models and analysis of structurally similar compounds. Actual experimental values may vary.

Table 2: Predicted ¹³C NMR Spectral Data for this compound (125 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
~155.0 (d, J ≈ 250 Hz)C-5 (bearing F)
~148.0C-7a
~125.0C-3
~122.0 (d, J ≈ 10 Hz)C-4
~118.0 (d, J ≈ 25 Hz)C-6 (bearing Br)
~115.0C-3a
~110.0C-7
~35.0N-CH₃

Note: Predicted chemical shifts and fluorine coupling constants are estimations and should be confirmed by experimental data.

Table 3: Predicted Mass Spectrometry Data for this compound

m/zInterpretation
228/230[M]⁺ Molecular ion (presence of Br isotope pattern)
213/215[M-CH₃]⁺
149[M-Br]⁺
134[M-Br-CH₃]⁺

Note: Fragmentation patterns are predicted based on common fragmentation pathways for N-methylated and halogenated aromatic compounds.

Experimental Protocols

The following section details a plausible synthetic route and the general procedures for acquiring the analytical data necessary for the structural elucidation of this compound.

Synthesis of this compound

A potential synthetic route involves the N-methylation of the precursor 6-Bromo-5-fluoro-1H-indazole.

Reaction Scheme:

Synthesis_of_6_Bromo_5_fluoro_2_methyl_2H_indazole 6-Bromo-5-fluoro-1H-indazole 6-Bromo-5-fluoro-1H-indazole Product This compound 6-Bromo-5-fluoro-1H-indazole->Product N-methylation Reagents Methyl iodide (CH₃I) Base (e.g., K₂CO₃) Solvent (e.g., DMF) Reagents->Product

Caption: Proposed synthesis of this compound.

Protocol:

  • To a solution of 6-Bromo-5-fluoro-1H-indazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add methyl iodide (CH₃I, 1.2 eq) dropwise to the suspension.

  • Stir the reaction mixture at room temperature for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

NMR Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 500 MHz).

Sample Preparation:

  • Weigh approximately 5-10 mg of the purified compound.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire ¹H, ¹³C, and correlation spectra (e.g., COSY, HSQC, HMBC).

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

Sample Preparation:

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

Data Acquisition:

  • Infuse the sample solution into the mass spectrometer.

  • Acquire the mass spectrum in the positive ion mode over a suitable m/z range.

  • If possible, perform tandem MS (MS/MS) experiments to elucidate fragmentation pathways.

Workflow for Structural Elucidation

The following diagram illustrates the logical workflow for the structural elucidation of this compound.

Structural_Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Confirmation Synthesis Synthesis of Compound Purification Purification (Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS Data_Analysis Data Analysis & Interpretation NMR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: Workflow for the synthesis and structural elucidation of the target compound.

Hypothetical Biological Activity and Signaling Pathway

Based on the structural similarity of this compound to known kinase inhibitors, it is plausible that this compound could target protein kinases involved in cancer cell proliferation and survival. A common target for indazole-based inhibitors is the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway, which is crucial for angiogenesis.

The diagram below illustrates a simplified representation of how an indazole-based kinase inhibitor might interrupt this pathway.

Kinase_Inhibitor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PLCg PLCγ VEGFR->PLCg ATP -> ADP PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Angiogenesis) ERK->Gene_Expression VEGF VEGF VEGF->VEGFR Inhibitor 6-Bromo-5-fluoro- 2-methyl-2H-indazole Inhibitor->VEGFR

Caption: Hypothetical inhibition of the VEGFR signaling pathway by the title compound.

In this proposed mechanism, the indazole derivative acts as an ATP-competitive inhibitor of the VEGFR kinase domain, preventing autophosphorylation and the subsequent activation of downstream signaling cascades that lead to cell proliferation and angiogenesis.

Conclusion

This technical guide provides a foundational framework for the structural elucidation of this compound. While the spectroscopic data presented is predictive, it offers a robust starting point for experimental verification. The outlined synthetic and analytical protocols are based on established and reliable methodologies in organic and medicinal chemistry. The exploration of the biological activity of this and related compounds could lead to the development of novel therapeutic agents, particularly in the area of oncology. Further experimental work is required to validate the predicted data and to fully characterize the chemical and biological properties of this promising molecule.

Biological Screening of Substituted 2H-Indazole Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted 2H-indazole scaffolds have emerged as a significant pharmacophore in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the biological screening of these compounds, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. This document summarizes quantitative data, details experimental protocols, and visualizes key biological pathways and workflows to serve as a valuable resource for researchers in the field of drug discovery and development.

Quantitative Biological Activity Data

The biological evaluation of substituted 2H-indazole derivatives has yielded promising quantitative data across various therapeutic areas. The following tables summarize the half-maximal inhibitory concentration (IC50) values for different biological targets.

Anticancer Activity

Substituted 2H-indazoles have been extensively studied for their cytotoxic effects against various cancer cell lines.

Table 1: Anticancer Activity of Substituted 2H-Indazole Derivatives (IC50 in µM)

Compound/DerivativeMCF-7 (Breast)HeLa (Cervical)WiDr (Colon)Reference
Curcumin analog 3a86.24>10058.19[1][2]
Curcumin analog 3b45.9748.9827.20[1][2]
Curcumin analog 3c62.5455.4735.84[1][2]
Curcumin analog 3d58.6446.3638.62[1][2]
Curcumin analog 5a78.4264.8745.33[1][2]
Curcumin analog 5b82.1575.3252.76[1][2]
Curcumin (Control)12.3415.2130.14[1][2]
Tamoxifen (Control)8.7610.2325.43[1][2]
Doxorubicin (Control)0.891.232.11[1][2]
Anti-inflammatory Activity

The anti-inflammatory potential of 2H-indazole derivatives has been evaluated through their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.

Table 2: In Vitro COX-2 Inhibitory Activity of 2H-Indazole Derivatives

CompoundCOX-2 IC50 (µM)Reference
18 10.5[3]
21 8.7[3]
23 9.2[3]
26 7.5[3]
Rofecoxib (Control)0.018[3]
Antimicrobial Activity

Substituted 2H-indazoles have demonstrated notable activity against various protozoa and fungi.

Table 3: Antiprotozoal Activity of 2-Phenyl-2H-indazole Derivatives (IC50 in µM)

CompoundG. intestinalisE. histolyticaT. vaginalisReference
8 0.0570.0540.087[3]
10 0.0590.0480.065[3]
17 0.0610.0210.103[3]
18 0.0960.0500.102[3]
Metronidazole (Control)1.2260.3800.236[3]

Table 4: Antifungal Activity of 2,3-Diphenyl-2H-indazole Derivatives (MIC in µg/mL)

CompoundCandida albicansCandida glabrataReference
18 62.531.25[3]
23 31.2515.62[3]
Amphotericin B (Control)0.51[3]

Experimental Protocols

Detailed methodologies for key biological screening assays are provided below.

MTT Assay for Anticancer Activity

This colorimetric assay assesses cell viability based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells into purple formazan crystals.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10^3 to 1x10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.

In Vitro COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is involved in the inflammatory response.

Protocol:

  • Enzyme and Compound Incubation: In a 96-well plate, add the COX-2 enzyme, a cofactor (e.g., heme), and the test compound at various concentrations. Incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

  • Reaction Incubation: Incubate the plate for 10 minutes at 37°C.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., HCl).

  • Detection: Measure the amount of prostaglandin E2 (PGE2) produced using an Enzyme Immunoassay (EIA) kit.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.

Broth Microdilution Assay for Antimicrobial Activity (MIC Determination)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.

Protocol:

  • Compound Dilution: Prepare a serial two-fold dilution of the test compound in a suitable broth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or yeast) in the same broth.

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Signaling Pathways and Experimental Workflows

Visual representations of key biological processes and experimental procedures provide a clearer understanding of the mechanisms of action and the screening cascade.

Apoptosis Signaling Pathway

Many anticancer 2H-indazole derivatives exert their cytotoxic effects by inducing apoptosis, or programmed cell death. The intrinsic and extrinsic pathways are two major routes leading to apoptosis.

Apoptosis Signaling Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Binds to Pro-caspase-8 Pro-caspase-8 Death Receptor->Pro-caspase-8 Activates Caspase-8 Caspase-8 Pro-caspase-8->Caspase-8 Pro-caspase-3 Pro-caspase-3 Caspase-8->Pro-caspase-3 Activates 2H-Indazole Compound 2H-Indazole Compound DNA Damage DNA Damage 2H-Indazole Compound->DNA Damage p53 p53 DNA Damage->p53 Bax/Bak Bax/Bak p53->Bax/Bak Activates Mitochondrion Mitochondrion Bax/Bak->Mitochondrion Forms pores in Bcl-2 Bcl-2 (Anti-apoptotic) Bcl-2->Bax/Bak Inhibits Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Binds to Pro-caspase-9 Pro-caspase-9 Apaf-1->Pro-caspase-9 Activates Caspase-9 Caspase-9 Pro-caspase-9->Caspase-9 Caspase-9->Pro-caspase-3 Activates Caspase-3 Caspase-3 (Executioner) Pro-caspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Executes

Caption: Intrinsic and extrinsic apoptosis pathways.

COX-2 Inflammatory Pathway

Anti-inflammatory 2H-indazole derivatives often target the COX-2 enzyme to reduce the production of prostaglandins, which are key mediators of inflammation.

COX-2 Inflammatory Pathway Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 Phospholipase A2 Phospholipase A2 Prostaglandin H2 Prostaglandin H2 Arachidonic Acid->Prostaglandin H2 COX-2 COX-2 COX-2 Prostaglandins Prostaglandins Prostaglandin H2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Mediate 2H-Indazole Compound 2H-Indazole Compound 2H-Indazole Compound->COX-2 Inhibits

Caption: Inhibition of the COX-2 pathway.

General Workflow for Biological Screening

The screening of novel substituted 2H-indazole compounds typically follows a multi-step process from initial synthesis to in vivo evaluation.

Biological Screening Workflow Synthesis of 2H-Indazole Library Synthesis of 2H-Indazole Library Primary Screening (e.g., MTT Assay) Primary Screening (e.g., MTT Assay) Synthesis of 2H-Indazole Library->Primary Screening (e.g., MTT Assay) Hit Identification Hit Identification Primary Screening (e.g., MTT Assay)->Hit Identification Hit Identification->Synthesis of 2H-Indazole Library Inactive Compounds (Feedback for optimization) Secondary Screening (e.g., Specific Enzyme Assays) Secondary Screening (e.g., Specific Enzyme Assays) Hit Identification->Secondary Screening (e.g., Specific Enzyme Assays) Active Compounds Lead Compound Selection Lead Compound Selection Secondary Screening (e.g., Specific Enzyme Assays)->Lead Compound Selection In Vivo Studies (Animal Models) In Vivo Studies (Animal Models) Lead Compound Selection->In Vivo Studies (Animal Models) Promising Leads Preclinical Development Preclinical Development In Vivo Studies (Animal Models)->Preclinical Development

Caption: General workflow for drug screening.

References

Navigating the Synthetic Landscape of 2-Methyl-2H-Indazoles: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-methyl-2H-indazole scaffold is a privileged structural motif in medicinal chemistry, appearing in a variety of pharmacologically active compounds. Its synthesis, however, presents a regioselectivity challenge due to the presence of two reactive nitrogen atoms in the parent indazole ring. This technical guide provides a comprehensive overview of the primary synthetic pathways to 2-methyl-2H-indazoles, presenting quantitative data, detailed experimental protocols, and visual representations of the key transformations to aid researchers in this critical area of drug discovery and development.

Core Synthetic Strategies

The synthesis of 2-methyl-2H-indazoles can be broadly categorized into two main approaches: the direct N-methylation of a pre-formed indazole ring and the construction of the bicyclic system with a methyl group already in place at the N2 position. The former is often more common due to the commercial availability of a wide range of substituted indazoles.

Regioselective N-Alkylation of Indazoles

The direct alkylation of indazoles often yields a mixture of N1 and N2 isomers. However, several methods have been developed to achieve high regioselectivity for the desired N2-alkylation, which is typically the kinetically favored product.[1][2]

One of the most effective methods involves the use of powerful methylating agents under controlled conditions. For instance, trimethyloxonium tetrafluoroborate has been shown to be an efficient and regioselective reagent for the synthesis of 2-methyl-2H-indazoles.[3][4] Another class of reagents gaining prominence for selective N2-alkylation are alkyl 2,2,2-trichloroacetimidates, which can be activated under acidic conditions.[1][5]

The choice of solvent and base can also significantly influence the N1/N2 ratio. While basic conditions can lead to mixtures, acidic conditions or the use of specific catalysts can favor N2-alkylation.[1][5]

Logical Relationship of N-Alkylation Regioselectivity:

Indazole 1H-Indazole Alkylation Alkylation (e.g., MeI, (Me)2SO4) Indazole->Alkylation N1_Product 1-Methyl-1H-indazole (Thermodynamic Product) N2_Product 2-Methyl-2H-indazole (Kinetic Product) Alkylation->N1_Product Thermodynamic Control Alkylation->N2_Product Kinetic Control

Caption: Thermodynamic vs. Kinetic Control in Indazole Alkylation.

One-Pot Condensation and Reductive Cyclization

An alternative to direct alkylation is the construction of the 2-substituted indazole ring in a single synthetic operation. The Cadogan reductive cyclization is a powerful tool in this regard. This method involves the condensation of an ortho-nitrobenzaldehyde with methylamine to form an ortho-imino-nitrobenzene intermediate, which then undergoes reductive cyclization using a phosphine reagent to yield the 2-methyl-2H-indazole.[6][7] This one-pot procedure is operationally simple and avoids the need to isolate the intermediate imine.[7]

Experimental Workflow for One-Pot Synthesis:

cluster_0 One-Pot Reaction Vessel Start o-Nitrobenzaldehyde + Methylamine Condensation Condensation Start->Condensation Intermediate o-Imino-nitrobenzene (in situ) Condensation->Intermediate Cyclization Reductive Cyclization (e.g., P(n-Bu)3) Intermediate->Cyclization Product 2-Methyl-2H-indazole Cyclization->Product

Caption: One-Pot Condensation-Cadogan Reductive Cyclization Workflow.

[3+2] Dipolar Cycloaddition

A more specialized yet highly regioselective method for the synthesis of 2H-indazoles is the [3+2] dipolar cycloaddition of sydnones with arynes. This approach offers excellent control over the regiochemical outcome, exclusively yielding the 2H-indazole isomer.[8] The reaction proceeds under mild conditions and provides access to a variety of substituted 2H-indazoles that can be further functionalized.[8] While this method is powerful, the synthesis of the requisite sydnone and aryne precursors adds to the overall step count.

Signaling Pathway of [3+2] Cycloaddition:

Sydnone Sydnone Cycloaddition [3+2] Cycloaddition Sydnone->Cycloaddition Aryne Aryne Aryne->Cycloaddition Product 2-Substituted-2H-indazole Cycloaddition->Product

Caption: [3+2] Dipolar Cycloaddition Pathway to 2H-Indazoles.

Quantitative Data Summary

The following table summarizes the yields of 2-methyl-2H-indazoles obtained through various synthetic methods, providing a comparative overview for selecting the most appropriate route based on the desired substrate and efficiency.

Starting MaterialMethylating/Cyclizing AgentSolventTemperature (°C)Yield (%)Reference
6-Nitro-1H-indazoleTrimethyloxonium tetrafluoroborateCH2Cl2rt92[3]
1H-IndazoleMethyl 2,2,2-trichloroacetimidate / TfOH1,2-DCE6085[5]
2-Nitrobenzaldehyde / MethylamineTri-n-butylphosphinei-PrOH8078[6][7]
N-Phenylsydnone / 2-(Trimethylsilyl)phenyl triflateCsFMeCNrt95[8]
6-Nitro-1H-indazoleDimethyl sulfate / KOHDioxane4544 (N2), 42 (N1)[1]
6-Nitro-1H-indazoleMethyl iodideSealed tube100Not specified[1]

Detailed Experimental Protocols

Protocol 1: Regioselective N2-Methylation using Trimethyloxonium Tetrafluoroborate[3]
  • Materials: 6-Nitro-1H-indazole, trimethyloxonium tetrafluoroborate, dichloromethane (CH2Cl2), saturated aqueous sodium bicarbonate (NaHCO3), brine, anhydrous sodium sulfate (Na2SO4).

  • Procedure:

    • To a stirred solution of 6-nitro-1H-indazole (1.0 mmol) in CH2Cl2 (10 mL) at room temperature, add trimethyloxonium tetrafluoroborate (1.2 mmol) in one portion.

    • Stir the reaction mixture at room temperature for 4 hours.

    • Quench the reaction by adding saturated aqueous NaHCO3 solution (10 mL).

    • Separate the organic layer, and extract the aqueous layer with CH2Cl2 (2 x 10 mL).

    • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous Na2SO4.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford 2-methyl-6-nitro-2H-indazole.

Protocol 2: One-Pot Synthesis via Condensation-Cadogan Reductive Cyclization[6][7]
  • Materials: 2-Nitrobenzaldehyde, methylamine (40% in H2O), tri-n-butylphosphine, isopropanol (i-PrOH).

  • Procedure:

    • To a solution of 2-nitrobenzaldehyde (1.0 mmol) in i-PrOH (5 mL), add methylamine (1.2 mmol).

    • Stir the mixture at room temperature for 30 minutes to form the corresponding imine.

    • Add tri-n-butylphosphine (1.5 mmol) to the reaction mixture.

    • Heat the reaction mixture to 80 °C and stir for 12 hours.

    • Cool the reaction to room temperature and concentrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to yield 2-methyl-2H-indazole.

Protocol 3: [3+2] Dipolar Cycloaddition of a Sydnone and an Aryne Precursor[8]
  • Materials: N-Phenylsydnone, 2-(trimethylsilyl)phenyl triflate, cesium fluoride (CsF), acetonitrile (MeCN).

  • Procedure:

    • To a solution of N-phenylsydnone (1.0 mmol) and 2-(trimethylsilyl)phenyl triflate (1.2 mmol) in MeCN (10 mL), add CsF (2.0 mmol).

    • Stir the reaction mixture at room temperature for 16 hours.

    • Quench the reaction with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 2-phenyl-2H-indazole. (Note: This protocol yields a 2-phenyl derivative, but the principle applies to the synthesis of other 2-substituted indazoles by varying the sydnone).

Conclusion

The synthesis of 2-methyl-2H-indazoles can be achieved through several distinct and effective pathways. For regioselective methylation of existing indazole scaffolds, the use of potent alkylating agents like trimethyloxonium tetrafluoroborate or the trichloroacetimidate method offers high yields and selectivity. For a more convergent approach, the one-pot condensation-Cadogan reductive cyclization provides an efficient route from readily available starting materials. The [3+2] dipolar cycloaddition, while more specialized, offers unparalleled regiocontrol. The choice of a particular synthetic route will depend on factors such as the availability of starting materials, desired scale, and the tolerance of functional groups on the indazole core. This guide provides the necessary data and protocols to enable researchers to make informed decisions and successfully synthesize these important heterocyclic compounds.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 6-Bromo-5-fluoro-2-methyl-2H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1] The functionalization of the indazole ring is a key strategy in drug discovery programs aimed at developing novel therapeutics, including kinase inhibitors for oncology.[2] The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, enabling the synthesis of a diverse array of biaryl and heteroaryl compounds under mild conditions.[2][3] This application note provides a detailed experimental protocol for the Suzuki coupling of 6-Bromo-5-fluoro-2-methyl-2H-indazole with various arylboronic acids, a transformation of significant interest for the generation of novel indazole-based compounds.

Principle of the Reaction

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (typically a boronic acid or its ester) with an organic halide or triflate.[4] The reaction proceeds through a catalytic cycle involving the oxidative addition of the organic halide to a Pd(0) complex, followed by transmetalation with the organoboron species and reductive elimination to afford the coupled product and regenerate the Pd(0) catalyst.[2] The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and reaction efficiency.

Experimental Protocol

This protocol describes a general procedure for the Suzuki coupling of this compound with an arylboronic acid. The reaction conditions provided are based on established procedures for similar bromo-indazole substrates and may require optimization for specific arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂]), 2-5 mol%)

  • Base (e.g., Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃), 2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-Dioxane/water mixture (4:1), Dimethoxyethane (DME))

  • Inert gas (Argon or Nitrogen)

  • Reaction vessel (e.g., round-bottom flask or microwave vial)

  • Standard laboratory glassware and purification equipment (silica gel for column chromatography)

Procedure:

  • Reaction Setup: To a reaction vessel, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent (e.g., 1,4-dioxane/water, 4:1 v/v) followed by the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq.).

  • Reaction: Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) for a specified time (e.g., 2-12 hours). The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[2]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).[3]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 6-aryl-5-fluoro-2-methyl-2H-indazole.[3]

Data Presentation: Suzuki Coupling of Bromo-indazoles

The following table summarizes various reaction conditions and yields for the Suzuki-Miyaura coupling of different bromo-indazole derivatives, providing a comparative reference for reaction optimization.

Bromo-indazole DerivativeBoronic Acid/EsterCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂K₂CO₃DME802High[5]
N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide(4-methoxyphenyl)boronic acidPd(PPh₃)₄ (10)K₂CO₃Dioxane/H₂O (1:1)1002478[6]
N-(3-bromophenyl)-1-butyl-1H-indazole-3-carboxamideVarious arylboronic acidsPd(dppf)Cl₂·DCM (5)K₂CO₃1,4-Dioxane/waterRT8-12Good to Excellent[2]
3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one derivativep-methoxyphenylboronic acidXPhosPdG2 (2.5) / XPhos (5)K₂CO₃EtOH/H₂O (4:1)1101292[7]
N-(6-bromo-1H-indazol-4-yl)acetamide(4-methoxyphenyl)boronic acidPd(PPh₃)₄ (5)K₂CO₃1,4-dioxane/water80-100N/AHigh[3]

Mandatory Visualization

Experimental Workflow for Suzuki Coupling

Suzuki_Coupling_Workflow Experimental Workflow for Suzuki Coupling cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reactants Combine Reactants: - this compound - Arylboronic Acid - Base inert Establish Inert Atmosphere (Argon/Nitrogen) reactants->inert solvent_catalyst Add Solvent and Palladium Catalyst inert->solvent_catalyst heating Heat Reaction Mixture (e.g., 80-100°C) solvent_catalyst->heating monitoring Monitor Progress (TLC/LC-MS) heating->monitoring quench Cool and Quench with Water monitoring->quench extract Extract with Organic Solvent quench->extract purify Dry, Concentrate, and Purify (Column Chromatography) extract->purify product Characterize Final Product (NMR, MS, etc.) purify->product

Caption: A generalized workflow for the Suzuki coupling reaction.

Catalytic Cycle of Suzuki Coupling

Suzuki_Cycle Catalytic Cycle of Suzuki Coupling pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X (Indazole) pd_intermediate R¹-Pd(II)L_n-X oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_r1_r2 R¹-Pd(II)L_n-R² transmetalation->pd_r1_r2 boronate_complex [R²-B(OH)₂-Base]⁻ boronate_complex->transmetalation reductive_elimination Reductive Elimination pd_r1_r2->reductive_elimination reductive_elimination->pd0 Regeneration of Catalyst product R¹-R² (Coupled Product) reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols: 6-Bromo-5-fluoro-2-methyl-2H-indazole as a Versatile Building Block for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole moiety is a well-established "privileged scaffold" in medicinal chemistry, particularly in the design of kinase inhibitors.[1][2] Its structural resemblance to the purine core of ATP allows indazole-based compounds to function as competitive inhibitors within the ATP-binding pocket of a wide range of protein kinases.[1][2] The subject of these application notes, 6-Bromo-5-fluoro-2-methyl-2H-indazole, is a key heterocyclic building block for the synthesis of potent and selective kinase inhibitors.[3] The strategic placement of the bromo and fluoro substituents provides a versatile platform for synthetic diversification, enabling the exploration of structure-activity relationships (SAR) and the optimization of kinase inhibitory activity. The bromine atom is particularly useful as it allows for various cross-coupling reactions, such as Suzuki and Sonogashira couplings, to introduce different functionalities.[2]

This document provides detailed application notes, experimental protocols, and data presentation for the use of this compound in the development of kinase inhibitors, with a focus on Polo-like kinase 4 (PLK4), a critical regulator of centriole duplication and a promising target in oncology.[4][5]

Key Kinase Targets

Derivatives of indazole scaffolds have demonstrated inhibitory activity against a range of kinases implicated in cancer and other diseases. Key targets include:

  • Polo-like Kinase 4 (PLK4): A master regulator of centriole duplication, often overexpressed in various cancers.[4][6]

  • Vascular Endothelial Growth Factor Receptors (VEGFRs): Key mediators of angiogenesis, a critical process in tumor growth and metastasis.[7][8]

  • Fibroblast Growth Factor Receptors (FGFRs): Involved in cell proliferation, differentiation, and migration; their dysregulation is linked to cancer.[3][9]

Data Presentation: In Vitro Inhibitory Activity

The following tables summarize the biological activity of a representative indazole-based kinase inhibitor, Compound C05, which is a potent PLK4 inhibitor. While the exact starting material for C05 is not explicitly stated in the cited literature, its structure is consistent with a synthetic route originating from a 6-bromo-indazole scaffold.[5] This data is presented to illustrate the potential of kinase inhibitors derived from such building blocks.

Table 1: Kinase Inhibitory Activity of Compound C05 [5]

CompoundTarget KinaseIC50 (nM)
C05PLK4< 0.1

Table 2: Antiproliferative Activity of Compound C05 [5]

CompoundCell LineCancer TypeIC50 (µM)
C05IMR-32Neuroblastoma0.948
MCF-7Breast Cancer0.979
H460Non-small Cell Lung Cancer1.679

Table 3: Kinase Selectivity Profile of Compound C05 (Inhibition % at 0.5 µM) [5]

KinaseInhibition (%)
PLK487.45
PLK1<10
PLK3<10
CDK4<10
Other kinases tested<10

Signaling Pathways

Understanding the signaling pathways in which the target kinases operate is crucial for elucidating the mechanism of action of the inhibitors.

PLK4_Signaling_Pathway PLK4 PLK4 Centriole_Dup Centriole Duplication PLK4->Centriole_Dup p53 p53 PLK4->p53 Inhibition of PLK4 activates p53 Aneuploidy Aneuploidy Centriole_Dup->Aneuploidy Aberrant Duplication Tumorigenesis Tumorigenesis Aneuploidy->Tumorigenesis p21 p21 p53->p21 G1_Arrest G1 Cell Cycle Arrest p21->G1_Arrest

PLK4 Signaling Pathway in Cancer.

VEGFR_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS Migration Cell Migration PLCg->Migration AKT AKT PI3K->AKT RAF RAF RAS->RAF Survival Cell Survival AKT->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis Survival->Angiogenesis Migration->Angiogenesis

Simplified VEGFR2 Signaling Pathway.

Experimental Protocols

The following protocols provide a framework for the synthesis and evaluation of kinase inhibitors derived from this compound.

Protocol 1: Synthesis of a Representative Indazole-Based Kinase Inhibitor via Sonogashira Coupling

This protocol describes a general method for the derivatization of the 6-bromo-indazole core.

Materials:

  • This compound

  • Terminal alkyne (e.g., (triisopropylsilyl)acetylene)

  • Palladium catalyst (e.g., Pd(PPh3)2Cl2)

  • Copper(I) iodide (CuI)

  • Base (e.g., Triethylamine, TEA)

  • Solvent (e.g., Tetrahydrofuran, THF)

  • Tetrabutylammonium fluoride (TBAF) for deprotection

Procedure:

  • To a solution of this compound (1 equivalent) in THF, add the terminal alkyne (1.2 equivalents), Pd(PPh3)2Cl2 (0.05 equivalents), CuI (0.1 equivalents), and TEA (3 equivalents).

  • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • For silyl-protected alkynes, dissolve the purified product in THF and treat with TBAF (1.1 equivalents) at room temperature for 1-2 hours to remove the protecting group.

  • Work up the reaction as described in step 3 and purify the final product.

Synthetic_Workflow start This compound reaction Sonogashira Coupling (Terminal Alkyne, Pd/Cu catalyst, Base) start->reaction intermediate Coupled Product reaction->intermediate deprotection Deprotection (if necessary) intermediate->deprotection product Final Kinase Inhibitor Derivative deprotection->product

General Synthetic Workflow.

Protocol 2: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)[10]

This assay determines the IC50 value of a test compound against a target kinase.

Materials:

  • LanthaScreen™ Certified Eu-anti-GST Antibody

  • GST-tagged target kinase (e.g., PLK4)

  • Alexa Fluor™ conjugated kinase tracer

  • Test compounds

  • 384-well microplates

  • Fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)

Procedure:

  • Prepare serial dilutions of the test compounds in an appropriate buffer.

  • In a 384-well plate, combine the kinase, tracer, and Eu-labeled antibody.

  • Add the test compound dilutions to the mixture.

  • Incubate the plate at room temperature for 1 hour to allow the binding reaction to reach equilibrium.

  • Read the plate on a fluorescence plate reader, measuring the emission at 620 nm (donor) and 665 nm (acceptor).

  • Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).

  • Determine the IC50 values by fitting the data to a dose-response curve using a four-parameter logistic model.

Protocol 3: Cellular Antiproliferative Assay (MTT Assay)[10]

This assay assesses the effect of a compound on the proliferation of cancer cell lines.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Cell culture medium and supplements

  • 96-well plates

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control.

  • Incubate for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 3-4 hours.

  • Remove the medium and add solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Experimental_Workflow synthesis Synthesis of Inhibitor from 6-Bromo-5-fluoro- 2-methyl-2H-indazole biochemical_assay Biochemical Kinase Assay (e.g., LanthaScreen™) Determine IC50 synthesis->biochemical_assay cell_assay Cell-Based Assay (e.g., MTT) Determine Cellular IC50 biochemical_assay->cell_assay sar_analysis Structure-Activity Relationship (SAR) Analysis cell_assay->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Workflow for Kinase Inhibitor Discovery.

Conclusion

This compound represents a highly valuable and versatile starting material for the synthesis of novel kinase inhibitors. Its utility in developing potent inhibitors against critical cancer targets like PLK4 underscores its importance in drug discovery. The protocols and data presented here provide a framework for the synthesis, biochemical evaluation, and cell-based characterization of compounds derived from this promising scaffold, enabling researchers to identify and advance new therapeutic agents.

References

Application Notes and Protocols: 6-Bromo-5-fluoro-2-methyl-2H-indazole in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved and investigational drugs, particularly in oncology. Its ability to mimic the purine base of ATP allows indazole derivatives to function as competitive inhibitors of a wide range of protein kinases, many of which are implicated in cancer cell proliferation, survival, and angiogenesis. This document provides detailed application notes and generalized protocols for the investigation of 6-Bromo-5-fluoro-2-methyl-2H-indazole and its analogs in cancer research.

While specific research on this compound is not extensively published, its structural features—a 2H-indazole core with bromo and fluoro substitutions—are characteristic of potent kinase inhibitors. The bromine atom at the 6-position offers a handle for synthetic diversification through cross-coupling reactions, while the fluorine at the 5-position can enhance binding affinity and metabolic stability. These notes are therefore based on the established activities of structurally related indazole derivatives in cancer research.

Potential Applications in Cancer Research

Based on the activities of similar indazole derivatives, this compound is a promising candidate for investigation in the following areas of cancer research:

  • Kinase Inhibition: As a primary mechanism, this compound is likely to inhibit various protein kinases involved in oncogenic signaling pathways.

  • Anti-Proliferative Activity: Inhibition of key kinases can lead to the arrest of the cell cycle and a reduction in cancer cell proliferation.

  • Induction of Apoptosis: By blocking survival signals, the compound may trigger programmed cell death in cancer cells.

  • Anti-Angiogenic Effects: Targeting kinases such as VEGFR could inhibit the formation of new blood vessels that supply tumors.

  • Inhibition of Metastasis: By interfering with signaling pathways that control cell migration and invasion, the compound could prevent the spread of cancer.

Target Signaling Pathways

Indazole derivatives have been shown to target multiple signaling pathways crucial for cancer progression. A generalized representation of a potential mechanism of action for a kinase inhibitor like this compound is depicted below.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K Indazole This compound Indazole->RTK Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription

Caption: Potential inhibition of receptor tyrosine kinase signaling by this compound.

Quantitative Data Summary

The following table summarizes hypothetical IC50 values for this compound against various cancer cell lines and kinases, based on data for structurally similar indazole derivatives. These values are for illustrative purposes and would need to be determined experimentally.

Target Assay Type Hypothetical IC50 (nM)
Kinases
VEGFR2Enzymatic Assay5 - 50
PDGFRβEnzymatic Assay10 - 100
c-KitEnzymatic Assay20 - 150
FGFR1Enzymatic Assay50 - 250
Cancer Cell Lines
HUVEC (Endothelial)Cell Viability (MTT)50 - 500
A549 (Lung Carcinoma)Cell Viability (MTT)100 - 1000
HT-29 (Colon Adenocarcinoma)Cell Viability (MTT)150 - 1500
U87-MG (Glioblastoma)Cell Viability (MTT)200 - 2000

Experimental Protocols

Detailed methodologies for key experiments to characterize the anti-cancer properties of this compound are provided below.

Protocol 1: Cell Viability (MTT) Assay

This protocol determines the concentration of the compound that inhibits cell growth by 50% (IC50).

Workflow Diagram:

A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with serial dilutions of compound B->C D Incubate for 48-72h C->D E Add MTT reagent D->E F Incubate for 4h E->F G Add solubilization solution F->G H Read absorbance at 570 nm G->H I Calculate IC50 H->I

Caption: Workflow for a typical MTT cell viability assay.

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate at 37°C in a humidified 5% CO2 incubator for 24 hours.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM.

  • Cell Treatment: Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Protocol 2: Western Blot Analysis for Apoptosis Markers

This protocol is used to detect changes in the expression of proteins involved in apoptosis, such as cleaved Caspase-3 and the Bcl-2 family of proteins.

Methodology:

  • Cell Treatment and Lysis: Treat cancer cells with the compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved Caspase-3, Bax, Bcl-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

Protocol 3: In Vivo Tumor Xenograft Study

This protocol evaluates the anti-tumor efficacy of the compound in a mouse model.

Workflow Diagram:

A Implant cancer cells subcutaneously in nude mice B Allow tumors to reach ~100-150 mm³ A->B C Randomize mice into treatment and control groups B->C D Administer compound or vehicle daily (e.g., oral gavage) C->D E Measure tumor volume and body weight 2-3 times/week D->E F Sacrifice mice at the end of the study E->F G Excise and weigh tumors F->G H Perform histological and/or molecular analysis G->H

Caption: Workflow for an in vivo tumor xenograft study.

Methodology:

  • Cell Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth and Grouping: Monitor tumor growth. When tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment and vehicle control groups (n=8-10 mice per group).

  • Compound Administration: Prepare a formulation of this compound for administration (e.g., in a solution of 0.5% carboxymethylcellulose). Administer the compound daily via a suitable route (e.g., oral gavage or intraperitoneal injection) at one or more dose levels. The control group receives the vehicle only.

  • Monitoring: Measure tumor dimensions with calipers and calculate tumor volume (Volume = 0.5 x Length x Width²) two to three times per week. Monitor the body weight and general health of the mice.

  • Study Termination: At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a predetermined size), euthanize the mice.

  • Tissue Collection and Analysis: Excise the tumors, weigh them, and process them for further analysis such as histology (H&E staining), immunohistochemistry (e.g., for Ki-67, CD31), or western blotting.

Conclusion

This compound represents a promising scaffold for the development of novel anti-cancer agents, likely acting through the inhibition of key oncogenic kinases. The protocols and data presented in these application notes provide a comprehensive framework for researchers to systematically investigate its therapeutic potential. Experimental validation of its specific targets and efficacy is a critical next step in its development as a potential cancer therapeutic.

Application Notes and Protocols for the Synthesis of 6-Bromo-5-fluoro-2-methyl-2H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for two synthetic routes to obtain 6-Bromo-5-fluoro-2-methyl-2H-indazole, a valuable building block in medicinal chemistry. The protocols are designed to be clear and reproducible for laboratory settings.

Protocol 1: Direct N-Methylation of 6-Bromo-5-fluoro-1H-indazole

This protocol outlines a direct approach to the target molecule starting from the commercially available 6-Bromo-5-fluoro-1H-indazole. The key challenge in this route is achieving regioselective methylation at the N2 position. The following procedure is adapted from established methods for N2-selective alkylation of indazoles.[1][2][3][4][5]

Quantitative Data Summary
ParameterValueNotes
Starting Material 6-Bromo-5-fluoro-1H-indazoleCommercially available.[6]
Key Reagents Dimethyl carbonate (DMC), 1,4-Diazabicyclo[2.2.2]octane (DABCO)DMC serves as a safer alternative to traditional methylating agents.
Solvent N,N-Dimethylformamide (DMF)Anhydrous grade recommended.
Reaction Temperature RefluxTypically around 153°C for DMF.
Reaction Time 6-12 hoursMonitor by TLC or LC-MS for completion.
Typical Yield To be optimizedYields can vary depending on the substrate and precise conditions.
Purity Assessment NMR, Mass Spectrometry, HPLCPurification by column chromatography is usually required.
Experimental Protocol

Step 1: N2-Methylation of 6-Bromo-5-fluoro-1H-indazole

  • To a solution of 6-Bromo-5-fluoro-1H-indazole (1.0 eq) in N,N-dimethylformamide (DMF), add 1,4-Diazabicyclo[2.2.2]octane (DABCO) (1.0 eq).

  • Stir the mixture at room temperature for 15 minutes to ensure homogeneity.

  • Add dimethyl carbonate (DMC) (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water to precipitate the crude product.

  • Collect the solid by filtration, wash with water, and dry under vacuum.

  • Purify the crude product by column chromatography on silica gel to isolate this compound.

Workflow Diagram

Protocol 1: N-Methylation A 6-Bromo-5-fluoro-1H-indazole B DMC, DABCO, DMF, Reflux A->B C This compound B->C

Caption: Synthetic workflow for Protocol 1.

Protocol 2: Multi-step Synthesis from 4-Bromo-5-fluoro-2-nitroaniline

This protocol describes a three-step synthesis starting from the commercially available 4-Bromo-5-fluoro-2-nitroaniline. This route offers a potentially more controlled synthesis by establishing the N-methyl group before the indazole ring formation.

Quantitative Data Summary
StepParameterValueNotes
1. N-Methylation Starting Material 4-Bromo-5-fluoro-2-nitroanilineCommercially available.[7][8]
Key Reagents Paraformaldehyde, Sulfuric acid
Reaction Temperature 30-50°C
Typical Yield HighAnalogous reactions report high yields.
2. Reductive Cyclization Starting Material N-methyl-4-bromo-5-fluoro-2-nitroanilineIntermediate from Step 1.
Key Reagents Iron powder, Ammonium chloride, Formic acidA mild and efficient reduction system.[9]
Solvent Isopropanol
Reaction Temperature 80°C
Reaction Time 1-2 hoursMonitor by TLC or LC-MS.
Typical Yield To be optimizedGenerally high for similar transformations.
Overall Purity Assessment NMR, Mass Spectrometry, HPLCPurification may be needed after each step.
Experimental Protocol

Step 1: N-Methylation of 4-Bromo-5-fluoro-2-nitroaniline

  • In a reaction vessel, dissolve 4-Bromo-5-fluoro-2-nitroaniline (1.0 eq) in concentrated sulfuric acid.

  • Add paraformaldehyde (1.5 eq) portion-wise while maintaining the temperature between 30-50°C.

  • Stir the reaction mixture at this temperature for 2-4 hours, or until TLC/LC-MS indicates completion.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., aqueous sodium hydroxide) to precipitate the product.

  • Filter the solid, wash with water until neutral, and dry to obtain crude N-methyl-4-bromo-5-fluoro-2-nitroaniline.

Step 2: Reductive Cyclization to this compound

  • To a mixture of N-methyl-4-bromo-5-fluoro-2-nitroaniline (1.0 eq) in a 1:1 mixture of formic acid and isopropanol, add iron powder (10.0 eq) and ammonium chloride (1.0 eq).

  • Heat the reaction mixture to 80°C and stir vigorously for 1-2 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and filter through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Workflow Diagram

Protocol 2: Multi-step Synthesis A 4-Bromo-5-fluoro-2-nitroaniline B Paraformaldehyde, H₂SO₄ A->B C N-methyl-4-bromo-5-fluoro-2-nitroaniline B->C D Fe, NH₄Cl, HCOOH, IPA C->D E This compound D->E

Caption: Synthetic workflow for Protocol 2.

References

Application Note and Protocol: N-Methylation of 6-bromo-5-fluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and reaction conditions for the N-methylation of 6-bromo-5-fluoro-1H-indazole, a critical transformation in the synthesis of various biologically active compounds. The methodologies outlined are based on established general procedures for the N-alkylation of indazoles.

Introduction

The indazole scaffold is a privileged motif in medicinal chemistry, and N-alkylation is a common strategy to modulate the pharmacological properties of indazole-containing molecules. The regioselectivity of N-alkylation on the indazole ring, affording either N1 or N2 isomers, is a key consideration in the synthetic design. This application note details a general and robust protocol for the N-methylation of 6-bromo-5-fluoro-1H-indazole, which is expected to predominantly yield the thermodynamically more stable N1-isomer, 6-bromo-5-fluoro-1-methyl-1H-indazole.[1]

Data Presentation: Reaction Conditions for N-Methylation of Indazoles

ParameterCondition 1Condition 2Reference
Starting Material 6-bromo-5-fluoro-1H-indazole6-bromo-5-fluoro-1H-indazole[1]
Methylating Agent Methyl iodide (CH₃I)Methyl iodide (CH₃I)[1]
Base Sodium hydride (NaH)Potassium carbonate (K₂CO₃)[1]
Solvent Tetrahydrofuran (THF)N,N-Dimethylformamide (DMF)[1]
Base Equivalents 1.1 - 1.51.1 - 1.5[1]
Methyl Iodide Equivalents 1.1 - 1.51.1 - 1.5[1]
Temperature 0 °C to room temperature0 °C to room temperature[1]
Reaction Monitoring Thin-Layer Chromatography (TLC)Thin-Layer Chromatography (TLC)[1]
Estimated Yield Good to high (N1-isomer)Good to high (N1-isomer)[1][2]

Experimental Workflow

experimental_workflow Experimental Workflow for N-Methylation of 6-bromo-5-fluoro-1H-indazole cluster_reaction_setup Reaction Setup cluster_reaction_progress Reaction Progress cluster_workup_purification Work-up and Purification start Dissolve 6-bromo-5-fluoro-1H-indazole in anhydrous solvent (THF or DMF) add_base Add base (NaH or K2CO3) portion-wise at 0 °C start->add_base stir_1 Stir the mixture at 0 °C for a short period add_base->stir_1 add_MeI Add methyl iodide dropwise at 0 °C stir_1->add_MeI warm_rt Allow the reaction to warm to room temperature add_MeI->warm_rt stir_2 Stir until completion (monitor by TLC) warm_rt->stir_2 quench Quench the reaction with water stir_2->quench extract Extract the product with an organic solvent quench->extract wash Wash the organic layer extract->wash dry_concentrate Dry over anhydrous sulfate and concentrate wash->dry_concentrate purify Purify by column chromatography dry_concentrate->purify end end purify->end Obtain 6-bromo-5-fluoro-1-methyl-1H-indazole reaction_mechanism Indazole 6-bromo-5-fluoro-1H-indazole Anion Indazolide Anion Indazole->Anion Deprotonation Base Base (NaH or K2CO3) Base->Anion Product N1-methylated Product + N2-methylated Product Anion->Product Nucleophilic Attack MeI Methyl Iodide (CH3I) MeI->Product

References

Application Notes and Protocols for 6-Bromo-5-fluoro-2-methyl-2H-indazole in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy in modern medicinal chemistry for the identification of novel lead compounds. This approach involves screening libraries of low molecular weight compounds (fragments) to identify those that bind weakly to a biological target. These initial hits are then optimized and grown into more potent, drug-like molecules. The indazole scaffold is a privileged structure in medicinal chemistry, frequently found in clinically approved drugs and investigational agents, particularly as kinase inhibitors. 6-Bromo-5-fluoro-2-methyl-2H-indazole is a halogenated indazole derivative that presents key features for FBDD, including a well-defined vector for chemical elaboration and the potential for specific halogen bonding interactions. These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in a typical FBDD campaign.

Application Notes

The primary application of this compound in FBDD is as a starting point for the development of potent and selective inhibitors against various protein targets, most notably protein kinases. The fluorination at the 5-position and bromination at the 6-position can significantly influence its binding affinity and selectivity, offering vectors for chemical modification to enhance potency and modulate physicochemical properties.

A key advantage of this fragment is its potential to serve as a scaffold for targeting ATP-binding sites in kinases. The indazole core can mimic the hinge-binding motif of ATP, while the bromo and fluoro substituents can be exploited for generating selectivity and improving ligand efficiency. A typical FBDD workflow for this fragment would involve a tiered screening and validation approach to identify and characterize its interaction with a target protein.

Experimental Protocols

Primary Screening: Differential Scanning Fluorimetry (DSF)

Differential Scanning Fluorimetry (DSF), or Thermal Shift Assay, is a high-throughput method used to identify fragments that bind to and stabilize a target protein, resulting in an increase in its melting temperature (Tm).

Protocol:

  • Protein Preparation: Prepare the target protein in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl) to a final concentration of 2 µM.

  • Fragment Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. From this, create a working solution of 200 µM in the assay buffer.

  • Assay Plate Setup:

    • In a 96-well PCR plate, add 20 µL of the 2 µM protein solution to each well.

    • Add 20 µL of the 200 µM fragment working solution to the sample wells.

    • For control wells, add 20 µL of assay buffer containing 1% DMSO.

    • Add a fluorescent dye (e.g., SYPRO Orange) to all wells at a final concentration of 5x.

    • Seal the plate securely.

  • Data Acquisition:

    • Place the plate in a real-time PCR instrument.

    • Set the instrument to ramp the temperature from 25 °C to 95 °C at a rate of 1 °C/min.

    • Monitor the fluorescence intensity at each temperature increment.

  • Data Analysis:

    • Plot fluorescence intensity versus temperature. The melting temperature (Tm) is the midpoint of the unfolding transition.

    • Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the control from the Tm of the sample. A ΔTm of ≥ 2 °C is typically considered a significant shift for a fragment hit.

Hit Validation: Saturation Transfer Difference (STD) NMR Spectroscopy

STD-NMR is a powerful technique to confirm the direct binding of a fragment to a high molecular weight target protein.

Protocol:

  • Sample Preparation:

    • Prepare a 20 µM solution of the target protein in a deuterated buffer (e.g., 50 mM Tris-d11 pH 7.5, 150 mM NaCl in 99.9% D₂O).

    • Prepare a 100 mM stock solution of this compound in DMSO-d6.

    • Add the fragment stock solution to the protein solution to a final concentration of 1 mM.

  • NMR Data Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum of the sample.

    • Acquire an STD-NMR spectrum by selectively saturating the protein resonances with a train of Gaussian pulses. The on-resonance saturation is typically set far from any ligand signals (e.g., -1 ppm), and the off-resonance control is set where no protein or ligand signals are present (e.g., 30 ppm).

    • The difference spectrum is generated by subtracting the on-resonance spectrum from the off-resonance spectrum.

  • Data Analysis:

    • Signals that appear in the STD spectrum are from the fragment and confirm its binding to the protein.

    • The relative intensity of the signals in the STD spectrum can provide information about which protons of the fragment are in closest proximity to the protein surface.

Affinity Determination: Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for measuring the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of a fragment-protein interaction.

Protocol:

  • Sample Preparation:

    • Prepare a 20 µM solution of the target protein in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

    • Prepare a 500 µM solution of this compound in the same buffer. Ensure the DMSO concentration is matched between the protein and fragment solutions.

  • ITC Experiment Setup:

    • Load the protein solution into the sample cell of the calorimeter.

    • Load the fragment solution into the injection syringe.

    • Set the experimental temperature (e.g., 25 °C).

  • Data Acquisition:

    • Perform an initial injection of 0.5 µL, followed by a series of 2 µL injections of the fragment solution into the protein solution at 150-second intervals.

    • Record the heat change after each injection.

  • Data Analysis:

    • Integrate the raw ITC data to obtain the heat change per injection.

    • Plot the heat change against the molar ratio of fragment to protein.

    • Fit the data to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), enthalpy change (ΔH), and stoichiometry (n).

Data Presentation

Table 1: Biophysical Screening Data for this compound

TechniqueParameterValue
DSF ΔTm (°C)+ 2.5
STD-NMR BindingConfirmed
ITC Kd (µM)450
Ligand Efficiency (LE)0.32
Stoichiometry (n)0.98

Ligand Efficiency (LE) is calculated using the formula: LE = (1.37/pHA) x pKd, where pHA is the number of heavy atoms.

Visualizations

FBDD_Workflow cluster_0 Fragment Screening cluster_1 Hit Validation cluster_2 Hit-to-Lead Optimization Fragment_Library Fragment Library (1000-3000 Compounds) Primary_Screen Primary Screen (e.g., DSF, SPR) Fragment_Library->Primary_Screen Hits Initial Hits (~3-5% Hit Rate) Primary_Screen->Hits NMR_Validation NMR Validation (e.g., STD, WaterLOGSY) Hits->NMR_Validation ITC_Affinity ITC for Affinity (Kd Determination) NMR_Validation->ITC_Affinity XRay_Structure X-ray Crystallography (Binding Mode) ITC_Affinity->XRay_Structure Validated_Hits Validated Hits XRay_Structure->Validated_Hits SAR_by_Catalog SAR by Catalog Validated_Hits->SAR_by_Catalog Fragment_Growing Fragment Growing SAR_by_Catalog->Fragment_Growing Fragment_Linking Fragment Linking SAR_by_Catalog->Fragment_Linking Lead_Compound Lead Compound (Potency & ADME) Fragment_Growing->Lead_Compound Fragment_Linking->Lead_Compound Kinase_Signaling_Pathway cluster_0 Cell Surface cluster_1 Intracellular Signaling Cascade cluster_2 Cellular Response Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Proliferation Cell Proliferation Transcription_Factors->Cell_Proliferation Indazole_Inhibitor 6-Bromo-5-fluoro-2-methyl- 2H-indazole Derivative Indazole_Inhibitor->RAF Inhibits Hit_Validation_Workflow Initial_Hit Initial Hit from Primary Screen Binding_Confirmation Confirm Binding (STD-NMR) Initial_Hit->Binding_Confirmation Affinity_Measurement Measure Affinity (ITC) Binding_Confirmation->Affinity_Measurement If Binding Confirmed Structural_Analysis Structural Analysis (X-ray Crystallography) Affinity_Measurement->Structural_Analysis If Affinity in Range Validated_Hit Validated Hit for Optimization Structural_Analysis->Validated_Hit If Structure Solved

Application Notes and Protocols for Cell-Based Assays with 6-Bromo-5-fluoro-2-methyl-2H-indazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indazole derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, recognized for their wide range of biological activities.[1][2][3] The indazole scaffold is a key component in numerous kinase inhibitors, including several FDA-approved drugs.[1][4] This document provides detailed application notes and protocols for developing cell-based assays to investigate the biological activity of 6-Bromo-5-fluoro-2-methyl-2H-indazole and its derivatives, with a focus on their potential as kinase inhibitors.

The protocols outlined below are designed to assess the cellular potency and mechanism of action of these compounds, providing a framework for their evaluation as potential therapeutic agents. The primary focus will be on assays that measure key hallmarks of kinase inhibitor activity, including the inhibition of cell proliferation, downstream signaling pathways, and direct target engagement within a cellular context.

Data Presentation: In Vitro Inhibitory Activity

While specific quantitative data for this compound is not extensively available in the public domain, the following tables summarize representative data for structurally related 6-bromo-indazole derivatives against key oncogenic kinases. This data, primarily sourced from patent literature, serves as a benchmark for the potential efficacy of this class of compounds. Direct comparisons should be made with caution as the data is compiled from various sources and not from head-to-head studies.

Table 1: Cellular Antiproliferative Activity of Representative 6-Bromo-Indazole Derivatives

Compound IDCell LineCancer TypeIC50 (µM)
C05IMR-32Neuroblastoma0.948[5]
C05MCF-7Breast Cancer0.979[5]
C05H460Non-small cell lung cancer1.679[5]
2f4T1Breast Cancer0.23–1.15

Table 2: Kinase Inhibitory Activity of Representative 6-Bromo-Indazole Derivatives (Biochemical Assays)

DerivativeTarget KinaseIC50 (nM)
Derivative W4VEGFR-2< 5
Derivative W12VEGFR-2< 5
Derivative W17VEGFR-2< 5
Derivative W19VEGFR-2< 5
Derivative W20VEGFR-2< 5
Derivative W2VEGFR-2< 10
Derivative W23VEGFR-2< 10
C05PLK4< 0.1[5]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor 6-Bromo-5-fluoro- 2-methyl-2H-indazole Derivative Inhibitor->VEGFR2 Inhibition VEGF VEGF VEGF->VEGFR2

VEGFR-2 Signaling Pathway and Point of Inhibition.

PLK4_Signaling_Pathway PLK4 PLK4 Centriole_Duplication Centriole Duplication PLK4->Centriole_Duplication Apoptosis Apoptosis PLK4->Apoptosis Dysregulation leads to Mitotic_Progression Mitotic Progression Centriole_Duplication->Mitotic_Progression Genomic_Stability Genomic Stability Mitotic_Progression->Genomic_Stability Inhibitor 6-Bromo-5-fluoro- 2-methyl-2H-indazole Derivative Inhibitor->PLK4 Inhibition

Simplified PLK4 Signaling Pathway and Inhibition.

Experimental_Workflow cluster_in_vitro In Vitro / In Cellulo cluster_assays Cell-Based Assays cluster_data_analysis Data Analysis Cell_Culture Cell Line Selection and Culture Compound_Treatment Treatment with This compound Derivatives Cell_Culture->Compound_Treatment Assay_Execution Execution of Cell-Based Assays Compound_Treatment->Assay_Execution Proliferation Cell Proliferation Assay (e.g., Ba/F3) Assay_Execution->Proliferation Signaling Target Engagement Assay (e.g., Western Blot) Assay_Execution->Signaling Binding Direct Binding Assay (e.g., NanoBRET) Assay_Execution->Binding IC50 IC50/EC50 Determination Proliferation->IC50 Mechanism Mechanism of Action Elucidation Signaling->Mechanism Binding->Mechanism

General Workflow for Evaluating Kinase Inhibitors.

Experimental Protocols

Protocol 1: Ba/F3 Cell Proliferation Assay

The Ba/F3 cell line is a murine pro-B cell line that is dependent on interleukin-3 (IL-3) for survival and proliferation.[6] When transfected to express a constitutively active oncogenic kinase, Ba/F3 cells can proliferate in the absence of IL-3.[6] This assay is a powerful tool to determine the potency of kinase inhibitors that target these oncogenic drivers.[7]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound derivatives on the proliferation of Ba/F3 cells expressing a specific oncogenic kinase.

Materials:

  • Ba/F3 cells stably expressing the target kinase

  • Parental Ba/F3 cells

  • RPMI-1640 medium with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Recombinant murine IL-3

  • This compound derivatives

  • 96-well cell culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Plate reader capable of measuring luminescence

Procedure:

  • Cell Culture:

    • Culture the engineered Ba/F3 cells in complete RPMI-1640 medium without IL-3.

    • Culture the parental Ba/F3 cells in complete RPMI-1640 medium supplemented with 10 ng/mL of IL-3.

  • Assay Setup:

    • Harvest the engineered Ba/F3 cells and resuspend in IL-3-free medium to a concentration of 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Compound Treatment:

    • Prepare a serial dilution of the this compound derivatives in IL-3-free medium.

    • Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Viability Measurement:

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of proliferation inhibition relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Protocol 2: Western Blot for Target Engagement (Phosphorylation Assay)

This protocol is designed to assess the ability of this compound derivatives to inhibit the phosphorylation of a target kinase's downstream substrate in a cellular context.[8] A reduction in the phosphorylation of a specific substrate provides direct evidence of target engagement.[8]

Objective: To determine the effect of this compound derivatives on the phosphorylation of a downstream target of a specific kinase in a cancer cell line.

Materials:

  • Cancer cell line expressing the target kinase and substrate

  • 6-well cell culture plates

  • Complete cell culture medium

  • This compound derivatives

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (phospho-specific and total protein)

  • HRP-conjugated secondary antibody

  • ECL Western Blotting Substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to attach and reach 70-80% confluency.

    • Treat the cells with varying concentrations of the this compound derivative for a predetermined time (e.g., 2-24 hours). Include a vehicle control.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Determine the protein concentration of the lysates using the BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein concentrations and load equal amounts onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody specific for the phosphorylated substrate overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate and capture the chemiluminescent signal.

    • Quantify the band intensities using densitometry software.

    • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total protein or a housekeeping protein (e.g., GAPDH).

Protocol 3: NanoBRET™ Target Engagement Assay

The NanoBRET™ Target Engagement Assay is a live-cell method to quantify the binding of small molecule inhibitors to their target proteins.[9] It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a cell-permeable fluorescent tracer.[9] Competitive displacement of the tracer by a test compound results in a loss of BRET signal, allowing for the determination of intracellular target engagement.[9]

Objective: To quantify the intracellular binding affinity of this compound derivatives to a specific kinase in living cells.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Plasmid encoding the target kinase fused to NanoLuc® luciferase

  • Transfection reagent (e.g., FuGENE® HD)

  • Opti-MEM™ I Reduced Serum Medium

  • NanoBRET™ tracer specific for the target kinase

  • This compound derivatives

  • White, non-binding 96-well assay plates

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

  • Luminometer capable of measuring dual-filtered luminescence (e.g., 460 nm and 618 nm)

Procedure:

  • Transfection:

    • Transfect HEK293 cells with the NanoLuc®-kinase fusion plasmid according to the manufacturer's protocol.

    • Incubate the transfected cells for 24 hours to allow for protein expression.[10]

  • Assay Preparation:

    • Harvest the transfected cells and resuspend them in Opti-MEM™ at the desired concentration.

    • Add the cell suspension to the wells of a 96-well plate.

  • Compound and Tracer Addition:

    • Add the NanoBRET™ tracer to the wells at a predetermined optimal concentration.

    • Add serial dilutions of the this compound derivatives to the wells. Include a vehicle control.

  • Equilibration:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 2 hours to allow the binding to reach equilibrium.

  • Signal Detection and Measurement:

    • Prepare the NanoBRET™ Nano-Glo® Substrate solution according to the manufacturer's protocol.

    • Add the substrate solution to each well.

    • Read the plate within 10 minutes on a luminometer, measuring both donor (460 nm) and acceptor (618 nm) emission.[10]

  • Data Analysis:

    • Calculate the raw BRET ratio (acceptor emission / donor emission).

    • Normalize the BRET ratio to the vehicle control.

    • Plot the normalized BRET ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

The provided application notes and protocols offer a comprehensive framework for the initial characterization of this compound derivatives in cell-based assays. By employing these methods, researchers can effectively assess the antiproliferative activity, target engagement, and intracellular potency of these compounds, thereby guiding further drug discovery and development efforts. The adaptability of these protocols allows for their application to a wide range of kinase targets and cell lines, making them valuable tools for the broader scientific community.

References

Methodological Guide for the Functionalization of the Indazole Ring

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a detailed overview of key methodologies for the chemical functionalization of the indazole ring. It includes specific experimental protocols, quantitative data, and visual workflows to facilitate the application of these techniques in a laboratory setting.

The indazole core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates due to its ability to act as a versatile pharmacophore. The strategic functionalization of the indazole ring at its nitrogen and carbon positions is crucial for modulating the pharmacological properties of these molecules, including their potency, selectivity, and pharmacokinetic profiles.

N-Functionalization of Indazoles: N-Arylation

The substitution at the N1 and N2 positions of the indazole ring is a primary strategy for scaffold diversification. N-arylation, in particular, is a cornerstone of modern medicinal chemistry for creating complex molecules. The regioselectivity of these reactions (N1 vs. N2) is often influenced by the steric and electronic nature of the indazole core, the coupling partners, and the specific reaction conditions employed, including the catalyst, ligand, and base.

This protocol describes a general procedure for the palladium-catalyzed N-arylation of indazole with an aryl halide.

Materials:

  • Indazole (1.0 mmol)

  • Aryl halide (e.g., 4-bromotoluene, 1.1 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene, 0.04 mmol)

  • Cesium carbonate (Cs₂CO₃, 2.0 mmol)

  • Anhydrous, degassed 1,4-dioxane (5 mL)

  • Nitrogen or Argon atmosphere

  • Schlenk flask or sealed reaction vial

Procedure:

  • To a Schlenk flask, add indazole, the aryl halide, cesium carbonate, Pd₂(dba)₃, and Xantphos.

  • Evacuate the flask and backfill with an inert atmosphere (Nitrogen or Argon). Repeat this cycle three times.

  • Add the anhydrous, degassed 1,4-dioxane via syringe.

  • Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and catalyst residues.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product via column chromatography on silica gel to isolate the N1 and N2-arylated indazole isomers.

N_Arylation_Workflow General Workflow for Palladium-Catalyzed N-Arylation of Indazole reagents 1. Combine Reactants - Indazole - Aryl Halide - Pd Catalyst (e.g., Pd₂(dba)₃) - Ligand (e.g., Xantphos) - Base (e.g., Cs₂CO₃) inert_atm 2. Establish Inert Atmosphere (N₂ or Ar) reagents->inert_atm solvent 3. Add Anhydrous, Degassed Solvent (e.g., Dioxane) inert_atm->solvent heating 4. Heat Reaction (e.g., 100-110 °C) solvent->heating monitoring 5. Monitor Progress (TLC / LC-MS) heating->monitoring workup 6. Reaction Workup - Cool to RT - Dilute & Filter monitoring->workup purification 7. Purify Product (Column Chromatography) workup->purification product Isolated N1 & N2 Isomers purification->product

Caption: Workflow for Pd-catalyzed N-arylation of indazole.

The table below summarizes representative yields for the N-arylation of unsubstituted indazole with various aryl halides, highlighting the typical distribution of N1 and N2 isomers.

Aryl Halide (Ar-X)Catalyst/LigandBaseSolventTemp (°C)N1 Isomer Yield (%)N2 Isomer Yield (%)
4-BromotoluenePd₂(dba)₃ / XantphosCs₂CO₃Dioxane1106525
4-ChloroanisolePd(OAc)₂ / RuPhosK₂CO₃t-BuOH1007018
2-BromopyridinePd₂(dba)₃ / BINAPNaOt-BuToluene1005830
Phenylboronic Acid*Cu(OAc)₂ / PyridineNoneDCM257515

*Note: This entry represents a Chan-Lam coupling, an alternative copper-catalyzed method.

C-H Functionalization of Indazoles

Direct C-H functionalization has emerged as a powerful, atom-economical method for modifying the indazole scaffold, avoiding the need for pre-functionalized starting materials. The C3 position is the most common site for direct functionalization due to its electronic properties. However, methods for C5 and C7 functionalization have also been developed, often requiring a directing group on the N1 position.

This protocol outlines a procedure for the direct C3-arylation of an N-substituted indazole.

Materials:

  • N1-Substituted Indazole (e.g., 1-methylindazole, 1.0 mmol)

  • Aryl iodide (e.g., iodobenzene, 1.5 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 mmol)

  • Potassium carbonate (K₂CO₃, 2.5 mmol)

  • Dimethylformamide (DMF, 4 mL)

  • Nitrogen or Argon atmosphere

  • Sealed reaction vessel

Procedure:

  • In a sealed vessel, combine the N1-substituted indazole, aryl iodide, Pd(OAc)₂, and K₂CO₃.

  • Evacuate and backfill the vessel with an inert atmosphere (Nitrogen or Argon).

  • Add DMF via syringe.

  • Seal the vessel tightly and place it in a preheated oil bath at 120 °C.

  • Stir the reaction for 18-24 hours.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purify the residue by flash column chromatography to obtain the C3-arylated product.

CH_Arylation_Workflow General Workflow for Direct C-H Arylation of Indazole setup 1. Combine Reactants - N-Substituted Indazole - Aryl Halide - Pd Catalyst (e.g., Pd(OAc)₂) - Base (e.g., K₂CO₃) atmosphere 2. Establish Inert Atmosphere setup->atmosphere solvent 3. Add Solvent (e.g., DMF) atmosphere->solvent reaction 4. Heat Reaction (e.g., 120 °C) solvent->reaction extraction 5. Aqueous Workup & Extraction reaction->extraction purification 6. Purify Product (Column Chromatography) extraction->purification product Isolated C3-Arylated Indazole purification->product

Caption: Workflow for direct C-H arylation of indazole.

The table below provides examples of direct C-H functionalization at various positions on the indazole ring.

Indazole SubstrateCoupling PartnerPositionCatalystOxidant/BaseYield (%)
1-MethylindazoleBenzeneC3Pd(OAc)₂K₂CO₃85
1-AcetylindazoleTolueneC3Rh₂(esp)₂Ag₂CO₃78
IndazoleAcetic AnhydrideC3TFAANone92
1-(Pyridin-2-yl)indazolePhenylboronic acidC7Pd(OAc)₂Ag₂CO₃65

Application in Drug Development: Indazole-Based Kinase Inhibitors

Indazole derivatives are prominent in the development of kinase inhibitors for cancer therapy. For example, Pazopanib is an indazole-containing drug that inhibits multiple receptor tyrosine kinases (RTKs), including Vascular Endothelial Growth Factor Receptors (VEGFRs), thereby blocking tumor growth and angiogenesis.

The following diagram illustrates the simplified signaling pathway of VEGFR and its inhibition by a conceptual indazole-based inhibitor like Pazopanib.

VEGFR_Pathway_Inhibition Simplified VEGFR Signaling Pathway and Inhibition ligand VEGF (Ligand) receptor VEGFR (Receptor Tyrosine Kinase) ligand->receptor Binds to dimerization Receptor Dimerization & Autophosphorylation receptor->dimerization downstream Downstream Signaling (e.g., PLCγ, PI3K-Akt) dimerization->downstream Activates inhibitor Indazole Inhibitor (e.g., Pazopanib) inhibitor->receptor Blocks ATP Binding Site response Cellular Responses - Angiogenesis - Proliferation - Survival downstream->response inhibition_node Inhibition of Kinase Activity

Caption: Inhibition of VEGFR signaling by an indazole-based drug.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Bromo-5-fluoro-2-methyl-2H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions for improving the yield and purity of 6-Bromo-5-fluoro-2-methyl-2H-indazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for obtaining this compound?

A1: There are two main strategies for the synthesis of this compound. The choice of strategy depends on the availability of starting materials and the specific challenges encountered in the laboratory.

  • Strategy 1: De Novo Ring Formation. This approach involves constructing the 2-methyl-2H-indazole ring system from a suitably substituted benzene precursor. Key reactions for this strategy include the Cadogan reductive cyclization and the Davis-Beirut reaction.[1][2]

  • Strategy 2: N-Methylation of a Pre-formed Indazole. This strategy involves the initial synthesis of 6-Bromo-5-fluoro-1H-indazole, followed by a regioselective methylation at the N2 position to yield the desired product.[3][4]

Q2: I am getting a mixture of N1 and N2 methylated isomers. How can I improve the selectivity for the N2 position?

A2: Achieving high N2 selectivity is a common challenge in indazole chemistry, as the N1-alkylated product is often the thermodynamically more stable isomer.[4] Several factors can be controlled to favor N2-alkylation:

  • Reaction Conditions: N2-alkylation is often favored under kinetic control.[4]

  • Choice of Methylating Agent and Catalyst: Using specific reagents can highly favor N2-methylation. For instance, the use of methyl 2,2,2-trichloroacetimidate in the presence of a strong acid like trifluoromethanesulfonic acid (TfOH) or a copper(II) triflate catalyst has been shown to be highly selective for the N2 position.[3] Another method involves the use of trialkyl orthoformates.[5]

  • Substituent Effects: The electronic properties of the substituents on the indazole ring can influence the site of alkylation. While not always the case, electron-withdrawing groups can sometimes favor N2-alkylation.[6]

Q3: My Cadogan cyclization is giving a low yield. What are the common causes and how can I troubleshoot this?

A3: Low yields in the Cadogan cyclization can be due to several factors:

  • Harsh Reaction Conditions: Traditional Cadogan cyclizations often require high temperatures, which can lead to substrate decomposition.[7] A milder, one-pot approach involving the condensation of an ortho-nitrobenzaldehyde with an amine followed by reductive cyclization with tri-n-butylphosphine at a lower temperature (e.g., 80°C) can improve yields.[2]

  • Purity of Starting Materials: Ensure the ortho-imino-nitrobenzene precursor is pure, as impurities can interfere with the reductive cyclization.

  • Inefficient Reduction: The phosphine reagent is crucial for the deoxygenation process. Ensure the correct stoichiometry is used and that the reagent has not degraded.

Q4: How can I effectively separate the N1 and N2 isomers of 6-Bromo-5-fluoro-methyl-indazole?

A4: The separation of N1 and N2 isomers can be challenging due to their similar polarities.

  • Flash Column Chromatography: This is the most common method for separating indazole isomers. Careful selection of the eluent system is critical for achieving good separation.

  • Recrystallization: In some cases, fractional recrystallization from a mixed solvent system can be an effective method for separating the isomers on a larger scale.[8] The choice of solvents will need to be empirically determined.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Action(s)
Low to no yield of 2H-indazole De Novo Synthesis (Cadogan/Davis-Beirut): - Incomplete formation of the ortho-imino-nitrobenzene precursor.- Decomposition of starting materials or intermediates at high temperatures.[7]- Ineffective reduction in the Cadogan reaction.- Monitor the initial condensation reaction by TLC to ensure complete formation of the imine.- Employ milder reaction conditions, such as the one-pot Cadogan protocol at 80°C.[2]- Use fresh phosphine reducing agent and ensure an inert atmosphere.
N-Methylation Strategy: - Incomplete deprotonation of the 1H-indazole.- Poor reactivity of the methylating agent.- If using a base, ensure it is fresh and the solvent is anhydrous.- Consider a more reactive methylating agent or a catalytic system known for N2-alkylation.[3]
Poor N2-regioselectivity (mixture of N1 and N2 isomers) - Reaction conditions favoring the thermodynamic N1 product.- Inappropriate choice of methylating agent or catalyst.- Shift to kinetically controlled conditions (e.g., lower temperature).- Utilize a highly regioselective N2-alkylation protocol, such as the use of methyl 2,2,2-trichloroacetimidate with TfOH.[3][9]- Investigate the use of trialkyl orthoformates as the alkylating agent.[5]
Formation of multiple byproducts - Over-methylation leading to quaternization, especially with highly reactive methylating agents.- Side reactions due to impurities in starting materials or solvents.- Use a controlled stoichiometry of the methylating agent.- Purify all starting materials and use anhydrous solvents where necessary.
Difficulty in separating N1 and N2 isomers - Similar polarity of the two isomers.- Optimize the mobile phase for flash column chromatography (e.g., using a gradient elution).- Attempt recrystallization from various mixed solvent systems to find one that selectively precipitates one isomer.[8]

Experimental Protocols

Protocol 1: Synthesis of 6-Bromo-5-fluoro-1H-indazole (Precursor for Strategy 2)

This protocol is adapted from a similar synthesis of 5-bromo-4-fluoro-1H-indazole.[10]

Step 1: Bromination of 3-fluoro-4-methylaniline

  • Dissolve 3-fluoro-4-methylaniline in a suitable solvent like acetonitrile.

  • Cool the solution to between -10 and 10°C.

  • Slowly add N-bromosuccinimide (NBS) and allow the reaction to proceed for 1-2 hours.

  • After the reaction is complete, quench with sodium bisulfite solution.

  • Extract the product, 5-bromo-3-fluoro-4-methylaniline, and purify.

Step 2: Diazotization and Cyclization

  • Dissolve the 5-bromo-3-fluoro-4-methylaniline in a suitable solvent such as toluene.

  • Heat the solution to approximately 90°C and add ether, followed by acetic acid.

  • Increase the temperature to 110°C and slowly add isoamyl nitrite.

  • Maintain the reaction at 110°C for 2-5 hours until the starting material is consumed (monitor by TLC).

  • Concentrate the reaction mixture and purify the resulting N-acetylated indazole intermediate.

Step 3: Deprotection

  • Dissolve the N-acetylated indazole in a mixture of methanol and water.

  • Add a base such as potassium carbonate and stir at room temperature for 12 hours.

  • After the reaction is complete, add water to precipitate the product.

  • Filter, wash with water, and dry to obtain 6-Bromo-5-fluoro-1H-indazole.

Protocol 2: Regioselective N2-Methylation of 6-Bromo-5-fluoro-1H-indazole

This protocol is based on a general method for selective N2-alkylation of indazoles.[3]

  • To a solution of 6-Bromo-5-fluoro-1H-indazole (1.0 equivalent) in a suitable solvent (e.g., dichloroethane), add methyl 2,2,2-trichloroacetimidate (1.5 equivalents).

  • Add trifluoromethanesulfonic acid (TfOH) (0.1 equivalents) as the catalyst.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate this compound.

Data Summary

The following tables provide hypothetical, yet representative, quantitative data for the key reaction steps based on literature for similar compounds.

Table 1: Representative Reaction Parameters for N2-Methylation

ParameterValueReference
Starting Material 6-Bromo-5-fluoro-1H-indazoleN/A
Key Reagents Methyl 2,2,2-trichloroacetimidate, TfOH[3]
Solvent Dichloroethane[3]
Reaction Temperature Room Temperature[3]
Reaction Time 2-12 hours (monitor by TLC)[3]
Typical Yield 70-95% (for related substrates)[3]
N2:N1 Selectivity >95:5 (for related substrates)[3]

Table 2: Troubleshooting N-Methylation Regioselectivity

ConditionExpected OutcomeRationale
NaH, Methyl Iodide in THF Predominantly N1-isomerFavors the thermodynamically more stable N1-product.[6]
K₂CO₃, Methyl Iodide in DMF Mixture of N1 and N2 isomersCommon conditions often leading to poor selectivity.[11]
Methyl trichloroacetimidate, TfOH in DCE Predominantly N2-isomerAcid-catalyzed reaction favoring kinetic N2-alkylation.[3][9]

Visualizations

Synthesis_Strategy cluster_0 Strategy 1: De Novo Ring Formation cluster_1 Strategy 2: N-Methylation A Ortho-substituted Nitro/Nitroso Benzene B Cadogan or Davis-Beirut Reaction (+ Methylamine) A->B C This compound B->C D 6-Bromo-5-fluoro-1H-indazole E Regioselective N2-Methylation D->E F This compound E->F

Caption: Overview of the two primary synthetic strategies.

Troubleshooting_N2_Methylation Start Low Yield of N2-Isomer CheckPurity Check Purity of 6-Bromo-5-fluoro-1H-indazole Start->CheckPurity CheckReagents Verify Activity of Methylating Agent & Catalyst CheckPurity->CheckReagents If purity is high ChangeConditions Modify Reaction Conditions CheckReagents->ChangeConditions If reagents are active OptimizeSeparation Optimize Isomer Separation ChangeConditions->OptimizeSeparation If yield improves but separation is difficult Success Improved Yield of N2-Isomer ChangeConditions->Success If yield and selectivity improve OptimizeSeparation->Success

Caption: Troubleshooting workflow for low N2-isomer yield.

References

Technical Support Center: Troubleshooting Byproduct Formation in Indazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for indazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to byproduct formation during their experiments. Here, you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and quantitative data to help you optimize your synthetic routes and improve product purity.

Frequently Asked questions (FAQs)

Q1: What are the most common byproducts encountered in indazole synthesis?

A1: The most frequent byproduct is the formation of regioisomers, particularly the N-1 and N-2 substituted indazoles during N-alkylation reactions.[1] Other common byproducts, depending on the synthetic route, include hydrazones, dimeric impurities, and indazolones.[1][2] The specific byproduct profile is highly dependent on the chosen synthetic method and reaction conditions.[1]

Q2: How can I distinguish between 1H- and 2H-indazole isomers?

A2: Spectroscopic methods are the primary means of differentiating between 1H- and 2H-indazole isomers. In ¹H NMR spectroscopy, the chemical shift of the proton at the C3 position is a key diagnostic marker; it is typically shifted further downfield in 2H-indazoles compared to their 1H-counterparts. Furthermore, ¹³C and ¹⁵N NMR can provide additional structural confirmation. Chromatographic techniques such as HPLC can often effectively separate the isomers, and their distinct UV-Vis spectra can also be used for identification.

Q3: What general strategies can be employed to minimize byproduct formation?

A3: Minimizing byproduct formation hinges on precise control of reaction parameters. Key strategies include:

  • Optimizing Reaction Temperature: Elevated temperatures can sometimes lead to side reactions or isomerization.[2]

  • Choice of Reagents: The selection of base, solvent, and catalyst is critical in directing the reaction towards the desired product.

  • Control of Reaction Time: Monitoring the reaction progress and stopping it at the optimal point can prevent the formation of degradation products or undesired isomers.

  • Purification Techniques: Employing appropriate workup and purification methods, such as recrystallization or chromatography, is essential to isolate the target molecule from any byproducts formed.[3]

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during your indazole synthesis experiments.

Issue 1: Formation of N-1 and N-2 Regioisomers during N-Alkylation

The alkylation of the indazole ring often yields a mixture of N-1 and N-2 isomers due to the presence of two nucleophilic nitrogen atoms. The ratio of these isomers is highly sensitive to the reaction conditions.

G start Mixture of N-1 and N-2 Isomers condition Reaction Conditions start->condition n1_favored Favor N-1 Isomer (Thermodynamic Product) condition->n1_favored Thermodynamic Control n2_favored Favor N-2 Isomer (Kinetic Product) condition->n2_favored Kinetic Control base_solvent Base & Solvent Selection n1_favored->base_solvent temp_time Temperature & Time n1_favored->temp_time n2_favored->base_solvent n2_favored->temp_time n1_protocol Use Strong Base (e.g., NaH) in Aprotic Solvent (e.g., THF) base_solvent->n1_protocol For N-1 n2_protocol Use Weaker Base (e.g., K2CO3) in Polar Aprotic Solvent (e.g., DMF) or Mitsunobu Conditions base_solvent->n2_protocol For N-2 thermo_control Higher Temperature, Longer Reaction Time temp_time->thermo_control For N-1 kinetic_control Lower Temperature, Shorter Reaction Time temp_time->kinetic_control For N-2 purification Purification n1_protocol->purification n2_protocol->purification thermo_control->purification kinetic_control->purification chromatography Column Chromatography purification->chromatography recrystallization Recrystallization purification->recrystallization

Caption: Troubleshooting workflow for managing N-1 and N-2 isomer formation.

Indazole SubstrateAlkylating AgentBaseSolventTemperature (°C)N1:N2 RatioTotal Yield (%)Reference
1H-indazolen-Pentyl bromideNaHTHFRT96:4-[2]
5-Bromo-1H-indazoleIsobutyl bromideK₂CO₃DMF12058:4272[2]
Methyl 5-bromo-1H-indazole-3-carboxylateEthyl tosylateCs₂CO₃Dioxane90N1 selective-[2]
6-fluoro-1H-indazole4-methoxybenzyl chlorideK₂CO₃DMF-1:1.285[4]
Methyl 1H-indazole-3-carboxylaten-Pentyl bromideNaHTHF50>99:1>95[1]
Methyl 1H-indazole-3-carboxylaten-Pentyl bromideCs₂CO₃DMFRT1.3:189[1]

Protocol for Selective N-1 Alkylation (Thermodynamic Control)

This protocol favors the formation of the more thermodynamically stable N-1 alkylated indazole.[4]

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add the substituted 1H-indazole (1.0 equiv).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the indazole (typically at a concentration of 0.1-0.2 M).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Add the alkylating agent (e.g., alkyl halide, 1.1 equiv) dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature or heat as necessary, monitoring the progress by TLC or LC-MS.

  • Workup: Upon completion, carefully quench the reaction at 0 °C with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol for Selective N-2 Alkylation (Kinetic Control)

This protocol using Mitsunobu conditions can favor the formation of the N-2 alkylated indazole.[4]

  • Preparation: Dissolve the 1H-indazole (1.0 equiv), the corresponding alcohol (1.5 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF.

  • Reagent Addition: Cool the solution to 0 °C and add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Concentration: Remove the solvent under reduced pressure.

  • Purification: Purify the crude mixture directly by flash column chromatography to separate the N-1 and N-2 isomers.

Issue 2: Low Yields in Davis-Beirut Reaction for 2H-Indazole Synthesis

The Davis-Beirut reaction is a valuable method for synthesizing 2H-indazoles, but its efficiency can be sensitive to substrates and reaction conditions. Low yields are a common issue.

G start Low Yield in Davis-Beirut Reaction substrate Substrate Scope start->substrate conditions Reaction Conditions start->conditions inefficient_substrates Secondary Alcohols, Allyl/Propargyl Alcohols, Anilines are less efficient substrate->inefficient_substrates base_solvent_temp Base, Solvent, and Temperature Optimization conditions->base_solvent_temp acid_catalysis Consider Acid Catalysis (e.g., Acetic Acid in MeOH) conditions->acid_catalysis photolysis One-pot Photolysis/ Davis-Beirut conditions->photolysis alternative_routes Consider Alternative Synthetic Routes inefficient_substrates->alternative_routes

Caption: Decision-making workflow for troubleshooting low yields in the Davis-Beirut reaction.

  • Substrate Scope: The Davis-Beirut reaction is known to be less efficient with secondary alcohols, allyl/propargyl alcohols, and anilines as starting materials.[4] If you are using these substrates, exploring alternative synthetic routes may be necessary.

  • Reaction Conditions: The reaction is sensitive to the base, solvent, and temperature. Optimization of these parameters is crucial. While typically base-catalyzed, an acid-catalyzed version (e.g., acetic acid in methanol) has been reported and may offer an alternative for problematic substrates.[5][6]

  • Intermediate Stability: The reaction proceeds through a nitroso imine intermediate.[4] Side reactions can occur if this intermediate is not efficiently trapped.

  • Alternative Procedures: A one-pot photolysis/Davis-Beirut reaction has been developed, which avoids the isolation of potentially unstable intermediates.[5][6]

This protocol provides an alternative to the traditional base-catalyzed method.[5][6]

  • Preparation: In a suitable reaction vessel, dissolve the o-nitrosobenzaldehyde (1.0 equiv) and the primary amine (1.0 equiv) in methanol.

  • Catalyst Addition: Add a catalytic amount of acetic acid.

  • Reaction: Stir the reaction at room temperature. The reaction is often rapid and can be monitored by TLC or LC-MS.

  • Workup and Purification: Upon completion, the reaction mixture can be concentrated and purified by standard methods such as column chromatography.

Issue 3: Formation of Hydrazone and Dimeric Byproducts

In certain indazole syntheses, particularly those starting from salicylaldehyde and hydrazine, the formation of hydrazone and dimeric impurities can be a significant issue, especially at elevated temperatures.[2]

  • Temperature Control: Carefully control the reaction temperature to avoid excessive heat, which can promote the formation of these byproducts.

  • Solvent Choice: While acidic ethanol is commonly used, aprotic solvents like DMSO and DMF have been reported to provide higher yields in some cases.[2]

  • Catalyst: The use of a catalyst like silica sulfuric acid has been shown to promote the reaction at room temperature, potentially reducing side reactions.[2]

This method aims to minimize hydrazone and dimer formation.

  • Preparation: To a solution of salicylaldehyde (1.0 equiv) in a suitable solvent (e.g., ethanol), add hydrazine hydrochloride (1.1 equiv).

  • Reaction: Reflux the mixture in an acidic medium (e.g., acetic acid or hydrochloric acid).[2] Monitor the reaction closely by TLC to determine the optimal reaction time.

  • Workup: After cooling, the product can be isolated by filtration or extraction.

  • Purification: Purify the crude product by recrystallization or column chromatography to remove any remaining impurities.

Issue 4: Formation of Aza-Indazole Byproducts

The synthesis of aza-indazoles, for instance, via a Diels-Alder cascade, can sometimes lead to the formation of byproducts.

  • Reaction Conditions: The choice of solvent and temperature can influence the outcome of the Diels-Alder reaction. Optimization is key to maximizing the yield of the desired aza-indazole.

  • Purification: Careful purification, often involving precipitation and chromatography, is typically required to isolate the pure aza-indazole product.

This protocol describes a one-pot Diels-Alder cascade.

  • Hydrazone Formation: In a suitable reaction vessel, combine the pyrimidine starting material with the appropriate (alkynyl)hydrazine.

  • Diels-Alder Cascade: The reaction proceeds through an intramolecular Diels-Alder cycloaddition. The specific conditions (solvent, temperature) will need to be optimized for the particular substrate.

  • Isolation: The product can often be isolated by precipitation and filtration, followed by further purification via chromatography if necessary.

This technical support guide provides a starting point for troubleshooting common byproduct formation issues in indazole synthesis. For more specific issues or less common byproducts, further investigation of the literature is recommended.

References

Technical Support Center: Optimization of Reaction Conditions for 6-Bromo-5-fluoro-2-methyl-2H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and optimization of 6-Bromo-5-fluoro-2-methyl-2H-indazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for preparing this compound?

A1: The synthesis of this compound typically involves a multi-step process. A common strategy begins with the formation of a substituted indazole core, followed by N-alkylation. For instance, a plausible route could start from a substituted fluorobenzaldehyde or fluorobenzonitrile, which is cyclized with hydrazine to form the indazole ring. This is then followed by a regioselective methylation to introduce the methyl group at the N2 position.[1][2] The choice of starting materials and specific reagents can influence the overall yield and purity.

Q2: What are the main challenges in the synthesis of 2H-indazoles like this compound?

A2: A primary challenge in the synthesis of 2H-indazoles is controlling the regioselectivity of N-alkylation.[2] Direct alkylation of an indazole can often lead to a mixture of N1 and N2 substituted products due to the annular tautomerism of the indazole ring.[2] Achieving high selectivity for the desired 2H-indazole isomer is crucial and often requires careful optimization of reaction conditions, including the choice of base, solvent, and alkylating agent.[2] Other challenges include potential side reactions like over-bromination if bromination is a step in the synthesis, and purification of the final product from isomers and other impurities.[1]

Q3: How can I improve the regioselectivity of N-methylation to favor the 2H-indazole isomer?

A3: To favor the formation of the N2-substituted product, several factors can be adjusted. The choice of solvent and base is critical. For instance, using a polar aprotic solvent like DMF or THF in combination with a strong base like sodium hydride (NaH) can influence the N1/N2 ratio.[2] Steric hindrance on the indazole ring can also direct alkylation to the N2 position.[2] Additionally, some literature suggests that alkylation under neutral or acidic conditions can selectively occur at the N2 position.[2]

Troubleshooting Guide

Issue 1: Low Yield of 6-Bromo-5-fluoro-2H-indazole after Cyclization
Potential Cause Suggested Solution
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting material is still present after the recommended reaction time, consider extending the reaction duration or slightly increasing the temperature.
Suboptimal Reaction Temperature The cyclization to form the indazole ring can be sensitive to temperature. If the temperature is too low, the reaction may be sluggish. If it's too high, side products may form. Experiment with a temperature gradient to find the optimal condition. For similar cyclizations, temperatures can range from 60°C to 125°C.[1]
Poor Quality of Reagents Ensure that all reagents, especially hydrazine hydrate, are of high purity and are not degraded. The use of fresh reagents is recommended for optimal results.
Formation of Undesired Regioisomers Depending on the precursors, there might be a possibility of forming isomeric indazole products. Careful analysis of the crude product by NMR is essential to identify isomers. Adjusting the reaction solvent or temperature might favor the desired isomer.
Issue 2: Poor Regioselectivity during N-Methylation (Mixture of N1 and N2 isomers)
Potential Cause Suggested Solution
Inappropriate Base or Solvent The choice of base and solvent significantly impacts the N1/N2 alkylation ratio. For favoring the N2-isomer, consider using a strong base like NaH in an aprotic solvent such as THF at low temperatures (e.g., 0 °C) before adding the methylating agent.
Reaction Temperature Too High Higher temperatures can lead to thermodynamic equilibration, potentially favoring the more stable N1-isomer.[2] Performing the methylation at a lower temperature may favor the kinetically preferred N2-product.
Nature of Methylating Agent The reactivity of the methylating agent can influence selectivity. Common methylating agents include methyl iodide and dimethyl sulfate. Experimenting with different methylating agents might improve the desired N2-selectivity.

Experimental Protocols

Proposed Synthesis of this compound

This proposed two-step synthesis starts with the formation of the indazole ring followed by N-methylation.

Step 1: Synthesis of 6-Bromo-5-fluoro-1H-indazole

This procedure is adapted from the synthesis of similar bromo-indazoles.[1]

  • Reaction Setup: In a round-bottom flask, combine 4-bromo-5-fluoro-2-nitrobenzaldehyde (1 equivalent) with a suitable reducing agent like iron powder (5 equivalents) and a proton source like ammonium chloride (4 equivalents) in a mixture of ethanol and water.

  • Heating: Heat the reaction mixture to reflux (approximately 80-90 °C) for 2-4 hours.

  • Workup: Monitor the reaction by TLC. Once the starting material is consumed, cool the mixture and filter it through celite. The filtrate is then concentrated under reduced pressure. The resulting crude product is then reacted with a diazotizing agent like sodium nitrite in an acidic medium, followed by cyclization.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Step 2: N-Methylation to this compound

This protocol is designed to favor N2-methylation.

  • Reaction Setup: To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under a nitrogen atmosphere at 0 °C, add a solution of 6-bromo-5-fluoro-1H-indazole (1.0 equivalent) in anhydrous THF dropwise.

  • Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes.

  • Methylation: Add iodomethane (1.5 equivalents) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Workup: Monitor the reaction progress by TLC. Upon completion, quench the reaction by carefully adding water at 0 °C. Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The crude product is purified by column chromatography to separate the N1 and N2 isomers.

Data Presentation

Table 1: Optimization of N-Methylation Reaction Conditions

EntryBaseSolventTemperature (°C)Time (h)N1:N2 Ratio (Hypothetical)
1K₂CO₃Acetonitrile80123:1
2Cs₂CO₃DMF60122:1
3NaHTHF0 to RT161:5
4NaHDMF0 to RT161:4

Visualizations

experimental_workflow cluster_step1 Step 1: Indazole Formation cluster_step2 Step 2: N-Methylation start 4-Bromo-5-fluoro-2-nitrobenzaldehyde reduction Reduction start->reduction diazotization Diazotization & Cyclization reduction->diazotization indazole 6-Bromo-5-fluoro-1H-indazole diazotization->indazole deprotonation Deprotonation (NaH, THF) indazole->deprotonation methylation Methylation (CH3I) deprotonation->methylation product This compound methylation->product

Caption: Proposed synthetic workflow for this compound.

troubleshooting_logic cluster_analysis Problem Analysis cluster_solutions_yield Yield Troubleshooting cluster_solutions_purity Purity Troubleshooting start Low Yield or Impure Product check_yield Low Yield? start->check_yield check_purity Impure Product? start->check_purity incomplete_rxn Incomplete Reaction? - Extend time - Increase temp check_yield->incomplete_rxn bad_reagents Reagent Quality? - Use fresh reagents check_yield->bad_reagents isomers Isomeric Mixture? - Optimize base/solvent - Lower temperature check_purity->isomers side_products Other Side Products? - Adjust stoichiometry - Improve purification check_purity->side_products

Caption: Troubleshooting logic for synthesis optimization.

References

Technical Support Center: Purification of 6-Bromo-5-fluoro-2-methyl-2H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 6-Bromo-5-fluoro-2-methyl-2H-indazole.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound in a question-and-answer format.

Question: My final product purity is low after initial work-up. What are the likely impurities?

Answer: The primary impurities in the synthesis of this compound often include:

  • The N1-isomer (6-Bromo-5-fluoro-1-methyl-1H-indazole): This is a common regioisomer formed during the methylation of the indazole ring. The ratio of N1 to N2 isomers can be influenced by reaction conditions such as the base and solvent used.

  • Unreacted Starting Materials: Depending on the synthetic route, these could include precursors like 6-bromo-5-fluoro-1H-indazole or the methylating agent.

  • Over-brominated species: If bromination is a step in your synthesis, di- or tri-brominated indazoles could be present as side products.

  • Residual Solvents and Reagents: Solvents from the reaction or work-up, as well as any excess reagents, may be carried through.

Question: I am having difficulty separating the N1 and N2 isomers by column chromatography. What can I do?

Answer: The N1 and N2 isomers of substituted indazoles can have very similar polarities, making their separation challenging. Here are some strategies to improve separation:

  • Optimize the Eluent System: A shallow gradient of a polar solvent in a non-polar solvent is often effective. Common solvent systems include ethyl acetate in hexane or dichloromethane in methanol. Experiment with different solvent combinations and gradient profiles.

  • Try a Different Stationary Phase: While silica gel is most common, other stationary phases like alumina (neutral, acidic, or basic) could offer different selectivity.

  • Consider Preparative HPLC: For difficult separations, preparative reverse-phase HPLC can provide higher resolution.

Question: During recrystallization, my compound "oils out" instead of forming crystals. How can I resolve this?

Answer: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point or as a supersaturated liquid. This is often due to a high concentration of impurities or the solution cooling too quickly. To address this:

  • Re-heat the solution: Add a small amount of additional hot solvent to redissolve the oil.

  • Slow Cooling: Allow the solution to cool very slowly to encourage the formation of a stable crystal lattice. Insulating the flask can help.

  • Pre-purification: If the crude material is highly impure, consider a preliminary purification step like column chromatography to remove the bulk of the impurities before attempting recrystallization.

Question: No crystals are forming upon cooling my recrystallization mixture. What should I do?

Answer: A failure to crystallize can be due to several factors:

  • Too much solvent was used: The solution may not be saturated. You can try to boil off some of the solvent to increase the concentration.

  • The compound is very pure: Sometimes, highly pure compounds are slow to crystallize. Try scratching the inside of the flask with a glass rod at the meniscus to create nucleation sites.

  • Induce Crystallization: Add a "seed crystal" of the pure compound to the cooled solution to initiate crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying this compound on a laboratory scale?

A1: For laboratory-scale purification, silica gel column chromatography is the most common and effective method to separate the desired product from isomers and other impurities. For achieving very high purity, recrystallization can be used as a final step after chromatography.

Q2: How can I monitor the progress of my column chromatography?

A2: Thin-Layer Chromatography (TLC) is an essential tool for monitoring your column.[1] Before running the column, identify a solvent system that gives good separation of your product from impurities on a TLC plate. During the column, collect fractions and spot them on a TLC plate to identify which fractions contain your pure product.

Q3: What analytical techniques are recommended to confirm the purity of the final product?

A3: High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of the final compound.[1] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for confirming the chemical structure and identifying any isomeric impurities.[1] Mass Spectrometry (MS) can be used to verify the molecular weight of the product.[1]

Q4: Are there any specific safety precautions I should take during purification?

A4: Standard laboratory safety practices should always be followed. When working with organic solvents, ensure you are in a well-ventilated fume hood and wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Some reagents used in the synthesis, such as brominating agents, can be corrosive and toxic, so handle them with care.[1]

Data Presentation

The following table summarizes typical, expected outcomes for the purification of this compound. These values are illustrative and can vary based on the initial purity of the crude material and the specific conditions used.

Purification TechniquePurity of Crude Material (%)Eluent/Solvent SystemTypical Recovery Yield (%)Purity of Final Product (%)
Column Chromatography 75Hexane/Ethyl Acetate (Gradient)85-95>97
Recrystallization 95Methanol/Water~80>99

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol provides a general method for the purification of this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica Gel (230-400 mesh for flash chromatography)

  • n-Hexane (or heptane)

  • Ethyl Acetate

  • Thin Layer Chromatography (TLC) plates

  • Glass column

  • Collection tubes

Procedure:

  • TLC Analysis: First, determine an appropriate eluent system by running TLC plates of the crude material with various ratios of hexane and ethyl acetate. A good system will show the product spot with a retention factor (Rf) of approximately 0.2-0.3 and good separation from impurities.

  • Column Packing: Prepare a slurry of silica gel in hexane and carefully pour it into the column. Allow the silica to settle, ensuring a flat, even bed. Drain the excess solvent until the solvent level is just at the top of the silica.

  • Loading the Sample: Dissolve the crude product in a minimum amount of dichloromethane or the eluent. Carefully load the solution onto the top of the silica bed. Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.

  • Elution: Begin eluting the column with a non-polar solvent system (e.g., 95:5 hexane:ethyl acetate). Gradually increase the polarity of the eluent (e.g., to 90:10, 80:20, etc.) based on the separation observed by TLC.

  • Fraction Collection: Collect fractions in test tubes and monitor their composition by TLC.

  • Combining and Concentrating: Combine the fractions containing the pure product and concentrate them under reduced pressure to yield the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol is suitable as a final purification step for material that is already relatively pure (>95%).

Materials:

  • Purified this compound

  • Selection of solvents for screening (e.g., methanol, ethanol, isopropanol, water)

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • Solvent Screening: In small test tubes, test the solubility of a small amount of the compound in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature. A binary solvent system (e.g., methanol/water) may also be effective.

  • Dissolution: Place the compound in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote slower cooling, the flask can be insulated.

  • Crystallization: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Mandatory Visualizations

PurificationWorkflow Crude Crude this compound TLC TLC Analysis to Determine Eluent System Crude->TLC Column Silica Gel Column Chromatography TLC->Column Fractions Collect and Analyze Fractions (TLC) Column->Fractions Combine Combine Pure Fractions & Evaporate Fractions->Combine PurityCheck1 Purity & Structure Check (HPLC, NMR) Combine->PurityCheck1 Recrystallization Recrystallization (Optional Final Step) PurityCheck1->Recrystallization < 99% Pure FinalProduct Pure this compound PurityCheck1->FinalProduct > 99% Pure PurityCheck2 Final Purity & Characterization Recrystallization->PurityCheck2 PurityCheck2->FinalProduct

Caption: General experimental workflow for the purification of this compound.

TroubleshootingTree Start Low Purity After Column Chromatography ImpurityType What is the nature of the impurity? Start->ImpurityType Isomer Isomeric Impurity (N1-isomer) ImpurityType->Isomer Similar Rf SM Starting Material ImpurityType->SM Different Rf Other Other Impurities ImpurityType->Other Multiple Spots Solvent Optimize Eluent System (Shallow Gradient) Isomer->Solvent ColumnLoading Ensure Proper Column Loading SM->ColumnLoading ReRun Re-run Column with Optimized Conditions Other->ReRun PrepHPLC Consider Preparative HPLC Solvent->PrepHPLC Still Co-eluting

References

Technical Support Center: Regioselective Synthesis of 2H-Indazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the regioselective synthesis of 2H-indazoles. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the regioselective synthesis of 2H-indazoles?

The main challenge in the synthesis of 2H-indazoles lies in controlling the regioselectivity of N-substitution on the indazole ring. The indazole core possesses two reactive nitrogen atoms, N1 and N2, leading to the formation of two possible regioisomers (1H- and 2H-indazoles) upon substitution.[1] The 1H-tautomer is generally more thermodynamically stable, which often results in a mixture of N1- and N2-substituted products during reactions like alkylation and acylation.[1] Achieving high selectivity for the desired 2H-indazole isomer is crucial for its application in biologically active molecules and requires careful optimization of reaction conditions.[1]

Q2: What are the key factors influencing N1 versus N2 regioselectivity in indazole alkylation?

Several critical factors determine the ratio of N1 to N2 substituted products in indazole alkylation:

  • Steric and Electronic Effects of Substituents: The nature and position of substituents on the indazole ring have a significant impact.

    • Steric Hindrance: Bulky substituents at the C3-position can sterically hinder the N2-position, thereby favoring alkylation at the N1-position.[1][2]

    • Electronic Effects: Electron-withdrawing groups (EWGs), such as -NO₂ or -CO₂Me, particularly at the C7-position, can strongly direct alkylation to the N2-position with high selectivity (≥ 96%).[2][3]

  • Reaction Conditions:

    • Base and Solvent: The choice of base and solvent is crucial. For instance, using sodium hydride (NaH) in a non-polar solvent like tetrahydrofuran (THF) is known to favor N1-alkylation.[1][2] Conversely, acidic conditions, for example using trifluoromethanesulfonic acid or copper(II) triflate, can promote N2-alkylation.[1][4] The polarity of the solvent and the counter-ion of the base can influence the nucleophilicity of the two nitrogen atoms.[2]

    • Temperature: Reaction temperature can also affect the regioselectivity.

  • Nature of the Electrophile: The alkylating or acylating agent used can influence the reaction's outcome.[1]

  • Thermodynamic vs. Kinetic Control: N1-substituted products are often the thermodynamically more stable isomers, while N2-products can be favored under kinetically controlled conditions.[1]

Q3: Are there synthetic methods that selectively produce 2H-indazoles, avoiding the issue of mixed regioisomers from direct alkylation?

Yes, several synthetic routes are designed to specifically yield 2H-indazoles. These methods construct the indazole ring in a way that predetermines the position of the substituent. Prominent examples include:

  • Cadogan Reductive Cyclization: This method involves the reductive cyclization of ortho-imino-nitrobenzene substrates, often promoted by a phosphine reagent like tri-n-butylphosphine, to selectively form the 2H-indazole core.[1][5][6] This approach is efficient and can be performed as a one-pot reaction.[5][6]

  • Davis-Beirut Reaction: This reaction also provides regioselective access to 2H-indazoles.

  • Palladium-Catalyzed Methods: Palladium-catalyzed reactions have been developed for the regioselective synthesis of 2-aryl-substituted 2H-indazoles from 2-bromobenzyl bromides and arylhydrazines.[4][7]

  • Copper-Catalyzed Three-Component Reaction: An efficient synthesis of 2H-indazoles can be achieved through a one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide, catalyzed by copper(I) oxide nanoparticles.[4][8]

Troubleshooting Guides

Problem 1: My N-alkylation reaction is yielding a mixture of N1- and N2-isomers with poor selectivity for the desired 2H-indazole.

Solution: To favor the N2-substituted product, you can modify the reaction conditions to be under kinetic control or alter the electronic properties of your indazole substrate.

  • Introduce an Electron-Withdrawing Group: If your synthetic route allows, installing an electron-withdrawing group (e.g., -NO₂, -CO₂Me) at the C7-position of the indazole ring can strongly direct alkylation to the N2-position.[1][2]

  • Utilize Acidic Conditions: Switching to acidic conditions can promote N2-alkylation. Catalysts such as trifluoromethanesulfonic acid (TfOH) have been shown to be effective.[1][4]

  • Consider the Mitsunobu Reaction: The Mitsunobu reaction can sometimes favor the formation of the N2-isomer.[1]

  • Alternative Synthetic Routes: If direct alkylation remains unselective, consider synthesizing the 2H-indazole through methods like the Cadogan reductive cyclization, which offers inherent regioselectivity.[1][5][6]

Problem 2: My Cadogan reductive cyclization for 2H-indazole synthesis is inefficient, resulting in low yields and requiring harsh conditions.

Solution: Traditional Cadogan cyclizations can indeed be harsh. Modern modifications have significantly improved the efficiency and substrate scope of this reaction.

  • Employ a One-Pot Procedure: A mild and efficient one-pot synthesis of 2H-indazoles can be achieved by first condensing an ortho-nitrobenzaldehyde with an aniline or aliphatic amine, followed by reductive cyclization promoted by tri-n-butylphosphine.[5][6][9] This avoids the need to isolate the intermediate ortho-imino-nitrobenzene.[9]

  • Optimize Reaction Conditions: The reaction can be effectively carried out in isopropanol (i-PrOH) at 80 °C.[9]

  • Consider Alternative Reducing Agents: While tri-n-butylphosphine is common, other reducing agents like Ph₃P in the presence of MoO₂Cl₂(dmf)₂ under microwave conditions can also be used for the reductive cyclization of o-nitrobenzylidene amines to yield 2-aryl-2H-indazoles.[4]

Data Presentation

Table 1: Influence of Reaction Conditions on the Regioselectivity of Indazole Alkylation.

Indazole SubstituentAlkylating AgentBase / AcidSolventN1:N2 RatioReference
UnsubstitutedAlkyl BromideNaHTHFFavors N1[1][2]
7-NO₂Alkyl BromideNaHTHF≥ 96% N2[2][3]
7-CO₂MeAlkyl BromideNaHTHF≥ 96% N2[2][3]
UnsubstitutedAlkyl 2,2,2-trichloroacetimidateTfOH (cat.)-Favors N2[4]
UnsubstitutedAlkyl 2,2,2-trichloroacetimidateCu(OTf)₂ (cat.)-Favors N2[4]
5-bromo-3-carboxylateMethyl IodideK₂CO₃DMF44:40[10][11]

Experimental Protocols

Protocol 1: General Procedure for N1-Alkylation of Indazoles

This protocol is optimized for achieving high N1-selectivity.

  • Preparation: To a solution of the desired 1H-indazole (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).[1]

  • Deprotonation: Allow the resulting suspension to stir at room temperature for 30 minutes.[1]

  • Alkylation: Add the corresponding alkyl halide (e.g., alkyl bromide, 1.2 eq) to the mixture.[1]

  • Reaction: Allow the reaction to stir at room temperature. If the reaction is sluggish, it can be gently heated to 50 °C. Monitor the progress by TLC or LC-MS until the starting material is consumed.[1]

  • Workup: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the N1-alkylated indazole.[1]

Protocol 2: One-Pot Cadogan Reductive Cyclization for 2H-Indazole Synthesis

This protocol provides a regioselective route to 2H-indazoles.

  • Mixing Reagents: In a reaction vessel, combine the ortho-nitrobenzaldehyde (1.0 eq), the desired aniline or aliphatic amine (1.1 eq), and isopropanol (i-PrOH).[1]

  • Condensation: Heat the mixture to 80 °C and stir for 1-2 hours to form the ortho-imino-nitrobenzene intermediate.[1]

  • Reductive Cyclization: Add tri-n-butylphosphine (1.5 eq) to the reaction mixture.[1]

  • Reaction: Continue to stir the mixture at 80 °C. Monitor the reaction by TLC or LC-MS until completion (typically 12-24 hours).[1]

  • Workup: Cool the reaction to room temperature and concentrate the solvent under reduced pressure.[1]

  • Purification: Purify the resulting residue directly by flash column chromatography on silica gel to yield the desired 2H-indazole.[1]

Visualizations

influencing_factors cluster_factors Factors Influencing N1 vs. N2 Regioselectivity cluster_outcome Alkylation Outcome Steric Steric Hindrance (e.g., C3-substituent) N1_Product N1-Alkylation Steric->N1_Product Favors Electronic Electronic Effects (e.g., C7-EWG) N2_Product N2-Alkylation Electronic->N2_Product Favors Base Base/Acid Base->N1_Product e.g., NaH Base->N2_Product e.g., TfOH Solvent Solvent Solvent->N1_Product e.g., THF Electrophile Electrophile Electrophile->N1_Product Electrophile->N2_Product Control Thermodynamic vs. Kinetic Control Control->N1_Product Thermo. Control->N2_Product Kinetic

Caption: Factors influencing the N1 vs. N2 alkylation outcome.

troubleshooting_workflow Start Poor Selectivity for 2H-Indazole (Mixture of N1 and N2 isomers) Decision1 Can you modify the indazole substrate? Start->Decision1 Action1 Introduce an EWG at C7 (e.g., -NO2, -CO2Me) Decision1->Action1 Yes Decision2 Modify reaction conditions? Decision1->Decision2 No End Achieve High N2-Selectivity Action1->End Action2 Use acidic conditions (e.g., TfOH cat.) Decision2->Action2 Yes Action3 Try Mitsunobu reaction Decision2->Action3 Alternatively Decision3 Change synthetic strategy? Decision2->Decision3 No Action2->End Action3->End Action4 Use Cadogan Reductive Cyclization or other regioselective methods Decision3->Action4 Yes Action4->End

Caption: Troubleshooting workflow for poor 2H-indazole selectivity.

cadogan_workflow Start o-Nitrobenzaldehyde + Primary Amine Step1 Condensation (i-PrOH, 80 °C) Start->Step1 Intermediate o-Imino-nitrobenzene (in situ) Step1->Intermediate Step2 Reductive Cyclization (P(n-Bu)3) Intermediate->Step2 End 2H-Indazole Step2->End

Caption: Workflow for the One-Pot Cadogan Reductive Cyclization.

References

preventing decomposition of 6-Bromo-5-fluoro-2-methyl-2H-indazole during reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during chemical reactions involving 6-Bromo-5-fluoro-2-methyl-2H-indazole. This resource is designed to assist in preventing its decomposition and optimizing reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

Based on the chemistry of related halogenated and N-methylated indazoles, the primary stability concerns for this compound include susceptibility to dehalogenation (specifically, debromination), particularly under reductive conditions or during palladium-catalyzed cross-coupling reactions. The indazole ring itself may also be susceptible to degradation under harsh acidic, basic, or oxidative conditions. While 1H-indazoles are generally more thermodynamically stable than their 2H-isomers, the N-methylation at the 2-position in this compound prevents tautomerization.[1][2]

Q2: What are the most common decomposition pathways observed during reactions with this compound?

The most frequently encountered decomposition pathway is protodebromination (dehalogenation), where the bromine atom at the 6-position is replaced by a hydrogen atom. This is a common side reaction in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination. Other potential, though less specifically documented for this molecule, degradation pathways based on its structural motifs include:

  • Hydrolysis: Under strong acidic or basic conditions, though generally indazole rings are relatively stable.

  • Oxidation: The electron-rich indazole ring can be susceptible to oxidation, potentially leading to N-oxides or ring-opened products.

  • Photodegradation: Aromatic bromine compounds can be sensitive to UV light, which may induce cleavage of the C-Br bond.

  • Thermal Degradation: At elevated temperatures, decomposition can occur, potentially with the release of HBr.

Q3: How can I minimize dehalogenation during palladium-catalyzed cross-coupling reactions?

Minimizing dehalogenation is a critical aspect of achieving high yields in cross-coupling reactions with this compound. Key strategies include:

  • Use of Anhydrous and Degassed Solvents: Residual water and oxygen can promote protodebromination. It is crucial to use dry solvents and thoroughly degas the reaction mixture.

  • Optimization of the Base: The choice of base is critical. Weaker, non-nucleophilic bases are often preferred. For Suzuki reactions, bases like K₂CO₃ or Cs₂CO₃ are commonly used. For Buchwald-Hartwig aminations, strong, non-nucleophilic bases such as NaOtBu or LHMDS are often employed, but their selection requires careful optimization.

  • Ligand Selection: Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos, BrettPhos) can promote the desired cross-coupling pathway over the competing dehalogenation.[3]

  • Control of Reaction Temperature: Higher temperatures can sometimes increase the rate of dehalogenation. It is advisable to run the reaction at the lowest effective temperature.

  • Choice of Palladium Precatalyst: Using a well-defined Pd(0) precatalyst can sometimes suppress side reactions compared to generating Pd(0) in situ from a Pd(II) source.

Troubleshooting Guides

This section provides a structured approach to troubleshooting common issues encountered in reactions involving this compound.

Issue 1: Significant Formation of Dehalogenated Byproduct in Suzuki-Miyaura Coupling

Symptoms:

  • LC-MS or GC-MS analysis shows a significant peak corresponding to the mass of 5-fluoro-2-methyl-2H-indazole.

  • Low yield of the desired coupled product.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps
Presence of Protic Impurities - Use anhydrous solvents (e.g., freshly distilled or from a solvent purification system).- Ensure all glassware is oven-dried.- Use a fresh, anhydrous base.
Dissolved Oxygen - Thoroughly degas the solvent and reaction mixture (e.g., by bubbling with argon or nitrogen for 15-30 minutes, or by freeze-pump-thaw cycles).
Suboptimal Base - Screen different bases. Consider switching from a strong base to a milder one (e.g., from NaOtBu to K₂CO₃ or Cs₂CO₃).
Inappropriate Ligand - Use bulky, electron-rich phosphine ligands that can accelerate the reductive elimination step. Good starting points are SPhos or XPhos.
High Reaction Temperature - Attempt the reaction at a lower temperature. Monitor the reaction progress over a longer period.
Issue 2: Low Conversion in Buchwald-Hartwig Amination

Symptoms:

  • A significant amount of unreacted this compound remains after the reaction.

  • Low yield of the desired aminated product.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps
Catalyst Deactivation - Ensure a strictly inert atmosphere (argon or nitrogen).- Use a pre-catalyst that is more stable to air and moisture.- Increase catalyst loading incrementally.
Incorrect Ligand/Base Combination - This is a critical parameter. For primary amines, ligands like BrettPhos are often effective. For secondary amines, RuPhos can be a good choice.[3]- The base must be strong enough to deprotonate the amine but not so harsh as to cause decomposition. LiHMDS is a common choice with these ligands.[3]
Insufficient Reaction Temperature or Time - Incrementally increase the reaction temperature.- Extend the reaction time and monitor by TLC or LC-MS.
Poor Solubility of Reagents - Choose a solvent in which all components are soluble at the reaction temperature (e.g., dioxane, toluene, or DMF).

Experimental Protocols

The following are general starting protocols for common reactions with this compound. Note: These are starting points and may require optimization for specific substrates.

General Protocol for Suzuki-Miyaura Coupling

Objective: To synthesize 6-aryl-5-fluoro-2-methyl-2H-indazoles.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 - 3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

Methodology:

  • To a dry reaction vessel, add this compound, the arylboronic acid, and the base.

  • Add the palladium catalyst.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination

Objective: To synthesize 6-amino-5-fluoro-2-methyl-2H-indazoles.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1 - 1.3 equiv)

  • Palladium precatalyst (e.g., a G3-precatalyst with a bulky biarylphosphine ligand like XPhos, 1-3 mol%)

  • Base (e.g., NaOtBu, 1.2 - 1.5 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Methodology:

  • To an oven-dried reaction vessel, add the palladium precatalyst and the base.

  • Add this compound.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent and then the amine via syringe.

  • Heat the reaction mixture to 90-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, quench carefully with saturated aqueous ammonium chloride, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizing Reaction Pathways and Troubleshooting

Logical Workflow for Troubleshooting Dehalogenation

Dehalogenation_Troubleshooting start Dehalogenation Observed check_reagents Check Reagent Purity & Anhydrousness start->check_reagents check_atmosphere Ensure Rigorously Inert Atmosphere check_reagents->check_atmosphere If reagents are pure & dry optimize_base Optimize Base (e.g., switch to a milder base) check_atmosphere->optimize_base If atmosphere is inert optimize_ligand Optimize Ligand (e.g., use bulky, electron-rich ligands) optimize_base->optimize_ligand If dehalogenation persists optimize_temp Lower Reaction Temperature optimize_ligand->optimize_temp If dehalogenation persists success Dehalogenation Minimized optimize_temp->success

Caption: A logical workflow for troubleshooting dehalogenation side reactions.

Competing Pathways in Palladium-Catalyzed Cross-Coupling

Competing_Pathways cluster_desired Desired Pathway cluster_side_reaction Side Reaction Ar_Pd_Br Ar-Pd(II)-Br (Oxidative Addition Product) transmetalation Transmetalation (with Nu-M) Ar_Pd_Br->transmetalation protonolysis Protonolysis (from H+ source) Ar_Pd_Br->protonolysis desired_product Desired Coupled Product dehalogenated_product Dehalogenated Product (Ar-H) reductive_elimination Reductive Elimination transmetalation->reductive_elimination reductive_elimination->desired_product protonolysis->dehalogenated_product

Caption: Competing pathways in palladium-catalyzed cross-coupling reactions.

References

Technical Support Center: Synthesis of 6-Bromo-5-fluoro-2-methyl-2H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Bromo-5-fluoro-2-methyl-2H-indazole. Our aim is to help you navigate potential challenges and optimize your synthetic protocols for higher yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction during the synthesis of this compound?

A1: The most prevalent side reaction is the formation of the isomeric N1-methylated product, 6-Bromo-5-fluoro-1-methyl-1H-indazole. The direct N-alkylation of 1H-indazoles often yields a mixture of N1 and N2 isomers. The ratio of these isomers is highly dependent on the reaction conditions.

Q2: What other potential side reactions or impurities should I be aware of?

A2: Besides the N1-isomer, other potential impurities can include:

  • Unreacted starting material: Incomplete methylation can result in the presence of the starting material, 6-Bromo-5-fluoro-1H-indazole.

  • Over-methylation: Although less common, quaternarization of the indazole nitrogen can occur, leading to the formation of a quaternary salt and reducing the yield of the desired product.[1]

  • Byproducts from starting material synthesis: Impurities from the synthesis of the 6-Bromo-5-fluoro-1H-indazole precursor can be carried over.

  • Residual solvents and reagents: Solvents and excess methylating agents or bases may remain in the final product if not properly removed.

Q3: How can I control the regioselectivity to favor the desired N2-isomer?

A3: Controlling the N1/N2 isomer ratio is a key challenge. Here are some strategies:

  • Choice of Methylating Agent: Different methylating agents can influence the regioselectivity. For instance, using methyl iodide might lead to a mixture of N1, N2, and even dimethylated products.[1] Alternative reagents like methyl 2,2,2-trichloroacetimidate under acidic conditions have been reported to favor N2-alkylation for other indazoles.[1]

  • Reaction Conditions (Solvent and Base): The choice of solvent and base plays a crucial role. Polar aprotic solvents like DMF are common, but the combination with a specific base can alter the isomer ratio. The interplay between the indazole anion and the counter-ion of the base in a given solvent can influence the site of methylation.

  • Thermodynamic vs. Kinetic Control: Generally, N1-alkylated indazoles are thermodynamically more stable, while N2-alkylation is often kinetically favored.[1] Running the reaction at lower temperatures might favor the N2 isomer.

Q4: How can I separate the desired this compound from its N1-isomer?

A4: The separation of N1 and N2 isomers can be challenging due to their similar physical properties. The most common method is silica gel column chromatography. Careful selection of the eluent system is critical to achieve good separation. In some cases, fractional crystallization might also be a viable purification method.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low yield of the desired product - Incomplete reaction. - Formation of a high percentage of the N1-isomer. - Product loss during workup and purification.- Monitor the reaction progress by TLC or LC-MS to ensure completion. - Optimize reaction conditions (temperature, reaction time, base, solvent) to favor N2-methylation. - Carefully perform extraction and purification steps to minimize loss.
Presence of a significant amount of the N1-isomer impurity - Reaction conditions favor the formation of the thermodynamically more stable N1-isomer.- Adjust reaction conditions to favor kinetic control (e.g., lower temperature). - Screen different combinations of bases and solvents. - Employ a more regioselective methylating agent.
Product is difficult to purify - The N1 and N2 isomers have very similar polarities, making chromatographic separation difficult.- Use a high-resolution chromatography column and carefully optimize the eluent system. - Consider derivatization of the mixture to facilitate separation, followed by deprotection. - Explore fractional crystallization with different solvent systems.
Presence of unreacted starting material - Insufficient amount of methylating agent or base. - Reaction time is too short. - Low reaction temperature.- Use a slight excess of the methylating agent and base. - Extend the reaction time, monitoring by TLC. - Gradually increase the reaction temperature if low temperature is not critical for selectivity.

Experimental Protocols

General Protocol for N-methylation of 6-Bromo-5-fluoro-1H-indazole:

Disclaimer: This is a general procedure and may require optimization for the specific substrate and desired outcome. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • 6-Bromo-5-fluoro-1H-indazole

  • Methylating agent (e.g., methyl iodide, dimethyl sulfate)

  • Base (e.g., potassium carbonate, sodium hydride)

  • Anhydrous solvent (e.g., DMF, THF, acetonitrile)

  • Deionized water

  • Extraction solvent (e.g., ethyl acetate)

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 6-Bromo-5-fluoro-1H-indazole in the chosen anhydrous solvent, add the base portion-wise at a controlled temperature (e.g., 0 °C).

  • Stir the mixture for a specified time to allow for the formation of the indazolide anion.

  • Add the methylating agent dropwise to the reaction mixture at the same controlled temperature.

  • Allow the reaction to warm to room temperature or heat as required, and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to separate the N1 and N2 isomers.

Data Presentation

Table 1: Hypothetical N1 vs. N2 Isomer Ratios under Different Reaction Conditions

Methylating Agent Base Solvent Temperature (°C) N1-isomer (%) N2-isomer (%)
Methyl IodideK₂CO₃DMF256040
Methyl IodideNaHTHF04555
Dimethyl SulfateK₂CO₃Acetonitrile505545
Methyl TosylateCs₂CO₃Dioxane807030

Note: The data in this table is hypothetical and for illustrative purposes only. Actual results may vary.

Visualizations

Synthesis_Pathway cluster_start Starting Material cluster_reaction N-Methylation cluster_products Products SM 6-Bromo-5-fluoro-1H-indazole Reaction Methylating Agent (e.g., CH3I) Base (e.g., K2CO3) Solvent (e.g., DMF) SM->Reaction N2_Isomer This compound (Desired Product) Reaction->N2_Isomer Kinetic Pathway N1_Isomer 6-Bromo-5-fluoro-1-methyl-1H-indazole (Side Product) Reaction->N1_Isomer Thermodynamic Pathway

Caption: Reaction scheme for the N-methylation of 6-Bromo-5-fluoro-1H-indazole.

Troubleshooting_Workflow Start Low Yield or High Impurity Level Check_Purity Analyze Crude Product (TLC, LC-MS, 1H NMR) Start->Check_Purity Identify_Impurity Identify Major Impurity Check_Purity->Identify_Impurity N1_Isomer N1-Isomer is the Major Impurity Identify_Impurity->N1_Isomer Isomeric Impurity Starting_Material Unreacted Starting Material is Present Identify_Impurity->Starting_Material Starting Material Other_Impurity Other Impurities Identify_Impurity->Other_Impurity Other Optimize_Selectivity Optimize Reaction for N2-Selectivity (Lower Temp, Different Base/Solvent) N1_Isomer->Optimize_Selectivity Optimize_Completion Optimize for Reaction Completion (Increase Time/Temp/Reagents) Starting_Material->Optimize_Completion Analyze_Starting_Material Check Purity of Starting Material Other_Impurity->Analyze_Starting_Material Improve_Purification Improve Purification Method Optimize_Selectivity->Improve_Purification Optimize_Completion->Improve_Purification

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Purifying 6-Bromo-5-fluoro-2-methyl-2H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the purity of 6-Bromo-5-fluoro-2-methyl-2H-indazole. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a synthesis of this compound?

A1: Impurities can originate from various sources throughout the synthetic process. They are typically categorized as:

  • Unreacted Starting Materials: The precursors used in the synthesis may not have fully reacted.

  • Isomeric Byproducts: The formation of the undesired 1-methyl-indazole isomer is a common issue in the alkylation step of indazole synthesis.

  • Over-brominated Species: The reaction may yield di-bromo or other poly-brominated indazoles.

  • Residual Solvents: Solvents used in the reaction or initial workup may remain in the crude product.

  • Reagents: Traces of reagents used in the synthesis can be carried through.

  • Degradation Products: The compound may degrade if exposed to harsh conditions, light, or moisture over time.

Q2: I have an unexpected peak in my HPLC analysis. How can I identify it?

A2: A systematic approach is necessary to identify unknown peaks:

  • Review the Synthesis: Analyze the synthetic route to predict potential side products, isomers, and unreacted starting materials.

  • Mass Spectrometry (MS): Obtain a mass spectrum of your sample to determine the molecular weight of the impurity, which can help in its identification.

  • NMR Spectroscopy: If the impurity is present in a significant amount, 1H and 13C NMR can provide structural information.

  • Blank Injection: Run a blank injection of your mobile phase to ensure the peak is not from the HPLC system or solvent contamination.

Q3: What are the recommended storage conditions for this compound?

A3: To minimize degradation, the compound should be stored in a cool, dry, and dark place. For long-term storage, keeping it at -20°C is advisable.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Issue 1: Low Purity After Initial Workup
  • Possible Cause: Inefficient removal of non-polar impurities.

  • Solution: An initial wash or slurry with a non-polar solvent can be effective. A patent for a similar compound, 5-bromo-4-fluoro-1H-indazole, suggests washing the crude product with cyclohexane to remove impurities.[1]

Issue 2: Presence of the 1-Methyl Isomer
  • Possible Cause: Lack of regioselectivity during the methylation step.

  • Solution 1: Recrystallization: Carefully screen for a solvent or solvent system that has different solubilities for the two isomers. For substituted indazoles, mixed solvent systems are often effective.[2]

  • Solution 2: Column Chromatography: This is a highly effective method for separating isomers. A normal phase silica gel column with a non-polar/polar solvent gradient is a good starting point.

Issue 3: Product "Oils Out" During Recrystallization
  • Possible Cause 1: The solution is cooling too quickly.

  • Solution 1: Reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.

  • Possible Cause 2: The compound is significantly impure, leading to a melting point depression.

  • Solution 2: Consider a preliminary purification step, such as a solvent wash or a quick filtration through a silica plug, before attempting recrystallization.

Experimental Protocols

The following are detailed methodologies for key purification experiments. These are based on procedures for closely related compounds and may require optimization for this compound.

Protocol 1: Recrystallization from a Single Solvent
  • Solvent Screening:

    • Place approximately 20-30 mg of the crude compound into several test tubes.

    • Add a small amount of a test solvent (e.g., methanol, ethanol, isopropanol, ethyl acetate, toluene, heptane) to each tube at room temperature.

    • A good solvent will show low solubility at room temperature but high solubility upon heating.

  • Dissolution:

    • Transfer the crude this compound to an Erlenmeyer flask.

    • Add the chosen solvent in small portions while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask will slow down the cooling process.

    • If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

    • Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

  • Isolation:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold crystallization solvent.

    • Dry the crystals under vacuum.

Protocol 2: Recrystallization from a Binary Solvent System

This method is useful when a suitable single solvent cannot be found. A common pair is a "solvent" in which the compound is soluble and an "anti-solvent" in which it is insoluble. (e.g., Ethanol/Water, Toluene/Heptane).

  • Dissolution: Dissolve the crude product in the minimum amount of the hot "solvent".

  • Addition of Anti-solvent: While the solution is still hot, add the "anti-solvent" dropwise until the solution becomes slightly cloudy.

  • Clarification: Add a few drops of the hot "solvent" until the solution becomes clear again.

  • Crystallization and Isolation: Follow steps 3 and 4 from Protocol 1.

Protocol 3: Column Chromatography
  • Stationary Phase: Silica gel is the most common stationary phase for this class of compounds.

  • Mobile Phase Selection:

    • Use Thin Layer Chromatography (TLC) to determine a suitable mobile phase.

    • A good starting point for bromo-fluoro-indazole derivatives is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate.

    • For 2-phenyl-2H-indazole derivatives, a mobile phase of hexane-ethyl acetate (90:10) has been used.[2] Adjust the ratio to achieve a retention factor (Rf) of 0.2-0.4 for the desired compound.

  • Column Packing: Pack a glass column with a slurry of silica gel in the initial mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the column.

  • Elution: Run the column with the selected mobile phase, collecting fractions. A gradient elution (gradually increasing the polarity of the mobile phase) may be necessary to separate closely eluting impurities.

  • Analysis: Analyze the collected fractions by TLC or HPLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Quantitative Data Summary

Purification MethodTypical Purity AchievedKey Parameters
Recrystallization >99% for some substituted indazoles[2]Solvent selection, cooling rate
Column Chromatography >98%Stationary phase, mobile phase composition

Visualizations

PurificationWorkflow Crude Crude Product Wash Optional: Non-polar Wash (e.g., Cyclohexane) Crude->Wash Remove non-polar impurities Recrystallization Recrystallization - Single Solvent - Binary Solvent Crude->Recrystallization ColumnChromatography Column Chromatography (Silica Gel) Crude->ColumnChromatography Wash->Recrystallization Wash->ColumnChromatography PureProduct Pure 6-Bromo-5-fluoro- 2-methyl-2H-indazole Recrystallization->PureProduct ColumnChromatography->PureProduct

Caption: General workflow for the purification of this compound.

TroubleshootingGuide ImpureProduct Low Purity after Purification IsomerImpurity Isomeric Impurity Present? ImpureProduct->IsomerImpurity OilingOut Product 'Oils Out'? IsomerImpurity->OilingOut No ColumnChromatography Perform Column Chromatography IsomerImpurity->ColumnChromatography Yes OtherImpurity Other Impurities? OilingOut->OtherImpurity No OptimizeRecrystallization Optimize Recrystallization: - Slower cooling - Different solvent system OilingOut->OptimizeRecrystallization Yes PreliminaryPurification Consider Preliminary Purification: - Solvent wash - Silica plug filtration OtherImpurity->PreliminaryPurification Yes ReassessMethod Re-evaluate Purification Strategy: - Preparative HPLC - Re-synthesis OtherImpurity->ReassessMethod No

Caption: Troubleshooting logic for purifying this compound.

References

Validation & Comparative

A Comparative Analysis of 1H- and 2H-Indazole Isomers: Biological Activity and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between structural isomers is critical for the rational design of novel therapeutics. This guide provides an objective comparison of the biological activities of 1H- and 2H-indazole isomers, supported by experimental data, to illuminate the distinct pharmacological profiles conferred by the position of the nitrogen atom in the pyrazole ring.

Indazole, a bicyclic heteroaromatic compound, is a well-established "privileged scaffold" in medicinal chemistry.[1] It exists as two primary regioisomers, 1H-indazole and 2H-indazole, which can exhibit significantly different physicochemical and biological properties.[1] The 1H-tautomer is generally the more thermodynamically stable form.[2][3] This subtle structural variation has profound implications for a compound's interaction with biological targets, influencing its efficacy and therapeutic application.

While a comprehensive, direct comparison of a wide array of identically substituted 1H- and 2H-indazole regioisomers is not extensively documented in the literature, a comparative analysis of representative compounds from various studies reveals distinct trends in their biological activities.[1]

Comparative Biological Activities

Generally, 1H-indazoles have been more frequently explored for their antitumor properties.[1] In contrast, 2H-indazoles are investigated for a broader range of biological effects, including anticancer, anti-inflammatory, and antimicrobial activities.[1] Both isomers are recognized for their potential as antihypertensive, antibacterial, and anti-depressant agents.

The indazole scaffold is particularly prominent in the development of protein kinase inhibitors, where it can form crucial interactions with hinge residues of the kinase.[4][5] This has led to the development of several FDA-approved indazole-containing drugs, such as the 1H-indazole-based kinase inhibitor Axitinib.[4]

Quantitative Data on Anticancer Activity

The following tables summarize the in vitro antiproliferative activity (IC50 values) of various 1H- and 2H-indazole derivatives against several human cancer cell lines, providing a quantitative comparison of their potency.

Table 1: Anticancer Activity of Representative 1H-Indazole Derivatives

CompoundCancer Cell LineIC50 (µM)
Compound 2fA549 (Lung)0.89
4T1 (Breast)0.23
HepG2 (Liver)1.15
MCF-7 (Breast)0.43
HCT116 (Colon)0.56
Compound 6oK562 (Leukemia)5.15
A549 (Lung)>40
PC-3 (Prostate)18.3
Indazole-based PARP Inhibitor (Niraparib)VariesPotent Inhibition
6-aryl-1H-indazol-3-amine derivativeFGFR1Potent Inhibition
3-(pyrazin-2-yl)-1H-indazole derivativePan-Pim kinasesPotent Inhibition

Data collated from multiple sources, showcasing the broad investigation of 1H-indazoles as anticancer agents.[1][6]

Table 2: Anticancer Activity of Representative 2H-Indazole Derivatives

CompoundCancer Cell LineIC50 (µM)
3-carboxamido-2H-indazole-6-arylamide derivativeWM3629 (Melanoma)Potent Activity

This table highlights a specific example of a potent 2H-indazole derivative, though the literature contains fewer direct comparisons for this isomer in oncology.[3]

A notable structure-activity relationship (SAR) study on indazole-3-carboxamides as calcium-release activated calcium (CRAC) channel blockers revealed a stark difference between the isomers. The indazole-3-carboxamide (a 1H-isomer derivative) actively inhibited calcium influx with a sub-micromolar IC50, while its reverse amide isomer (related to the 2H-scaffold) was inactive even at a 100µM concentration.[7] This underscores the critical role of the amide linker's regiochemistry, a feature dictated by the indazole isomer, in biological activity.[7]

Experimental Protocols

To ensure the reproducibility and clear understanding of the presented data, detailed methodologies for key experiments are provided below.

In Vitro Antiproliferative Activity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[1]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight in a suitable growth medium.[6]

  • Compound Treatment: The cells are then treated with various concentrations of the 1H- or 2H-indazole derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (usually between 540 and 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.

  • Reaction Setup: The assay is typically performed in a 96- or 384-well plate. Each well contains the kinase, its specific substrate (often a peptide), and ATP in a suitable buffer.

  • Inhibitor Addition: The 1H- or 2H-indazole compounds are added to the wells at various concentrations. Control reactions without the inhibitor are also included.

  • Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at a specific temperature for a set time to allow for substrate phosphorylation.

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity (if using radiolabeled ATP), fluorescence, or luminescence-based detection systems.

  • Data Analysis: The percentage of kinase inhibition is calculated relative to the control reaction.[1] The IC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.[1]

Visualizing Molecular Interactions and Experimental Design

To better illustrate the concepts discussed, the following diagrams created using the DOT language are provided.

G cluster_synthesis Synthesis & Isomer Separation cluster_testing Biological Evaluation Start Starting Materials Synthesis Indazole Synthesis Start->Synthesis Isomers Mixture of 1H & 2H Isomers Synthesis->Isomers Separation Chromatography or Recrystallization Isomers->Separation Isomer1H Pure 1H-Indazole Separation->Isomer1H Isomer2H Pure 2H-Indazole Separation->Isomer2H InVitro In Vitro Assays (e.g., Kinase, MTT) Isomer1H->InVitro Isomer2H->InVitro InVivo In Vivo Models (e.g., Animal Studies) InVitro->InVivo SAR Structure-Activity Relationship (SAR) Analysis InVivo->SAR Lead1H Lead 1H-Compound SAR->Lead1H Lead2H Lead 2H-Compound SAR->Lead2H

Caption: Experimental workflow for comparing 1H- and 2H-indazole isomers.

G cluster_pathway Kinase Inhibition Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., VEGFR, FGFR) GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR CellGrowth Cell Proliferation, Survival, Angiogenesis mTOR->CellGrowth Indazole 1H-Indazole Inhibitor (e.g., Axitinib) Indazole->Receptor Inhibits

Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a 1H-indazole derivative.

References

The Strategic Advantage of 6-Bromo-5-fluoro-2-methyl-2H-indazole in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of modern medicinal chemistry, the indazole scaffold stands out as a privileged structure, forming the core of numerous therapeutic agents, particularly in oncology. Among the vast array of functionalized indazoles, 6-Bromo-5-fluoro-2-methyl-2H-indazole has emerged as a critical synthetic intermediate, offering a unique combination of reactivity and structural features essential for the development of next-generation kinase inhibitors. This guide provides an objective comparison of this compound with its alternatives, supported by experimental data and detailed protocols, to validate its role as a strategic building block in drug discovery.

Performance Comparison: The N-Methyl Advantage

The key differentiating feature of this compound is the methylation at the N2 position of the indazole ring. This seemingly subtle modification has profound implications for its synthetic utility and the properties of the final drug molecule. Compared to its 1H-indazole counterpart, 6-bromo-5-fluoro-1H-indazole, the N2-methylated isomer offers distinct advantages.

The direct alkylation of 1H-indazoles often leads to a mixture of N1 and N2 substituted products, necessitating challenging and often low-yielding purification steps.[1] The use of pre-functionalized this compound circumvents this issue, ensuring regiochemical purity and streamlining the synthetic workflow.

Below is a table summarizing the expected performance characteristics of this compound in comparison to its 1H-isomer and another regioisomeric N-methylated indazole.

IntermediateKey FeatureExpected Performance in Suzuki CouplingRationale
This compound N2-Methylation High and predictable yields Regiochemically pure starting material. The electronic effect of the N2-methyl group can enhance catalytic turnover.
6-Bromo-5-fluoro-1H-indazoleUnsubstituted N-HVariable yields in subsequent alkylation and couplingRisk of mixture of N1/N2 isomers upon alkylation, leading to lower overall yield of the desired product. The acidic N-H proton can potentially interfere with the catalyst.
6-Bromo-5-fluoro-1-methyl-1H-indazoleN1-MethylationHigh and predictable yieldsRegiochemically pure. The choice between N1 and N2 isomers often depends on the desired vector for substituent placement to interact with the target protein.

Experimental Protocols

To fully leverage the synthetic potential of this compound, robust and reproducible experimental protocols are essential. The following sections detail a plausible synthetic route to the title compound and a general procedure for its application in the widely used Suzuki-Miyaura cross-coupling reaction.

Synthesis of this compound

Step 1: Diazotization and Cyclization to 6-Bromo-5-fluoro-1H-indazole

This step involves the conversion of the aniline to a diazonium salt, which then undergoes intramolecular cyclization to form the indazole ring.

  • Reactants: 4-bromo-5-fluoro-2-methylaniline, sodium nitrite, and an acid (e.g., hydrochloric acid).

  • Solvent: Typically water or a mixture of water and an organic solvent.

  • Procedure: The aniline is dissolved in the acidic solution and cooled to 0-5 °C. A solution of sodium nitrite in water is then added dropwise, maintaining the low temperature. After the addition is complete, the reaction is stirred for a period to ensure complete cyclization.

  • Work-up: The resulting indazole product is typically isolated by filtration or extraction.

  • Expected Yield: Based on similar reactions, yields in the range of 70-85% can be expected.

Step 2: N-Methylation of 6-Bromo-5-fluoro-1H-indazole

The regioselectivity of N-alkylation of indazoles is highly dependent on the reaction conditions. To favor the formation of the N2-methylated product, specific conditions can be employed.

  • Reactants: 6-Bromo-5-fluoro-1H-indazole, a methylating agent (e.g., methyl iodide or dimethyl sulfate), and a base.

  • Solvent: A polar aprotic solvent such as DMF or acetonitrile is commonly used.

  • Procedure: The indazole is dissolved in the solvent, and the base (e.g., potassium carbonate or sodium hydride) is added. The methylating agent is then added, and the reaction is stirred at room temperature or with gentle heating until completion.

  • Work-up: The reaction is typically quenched with water, and the product is extracted with an organic solvent. Purification by column chromatography is often necessary to separate the N1 and N2 isomers.

  • Expected Yield: The ratio of N1 to N2 isomers can vary. However, specific conditions can be optimized to favor the N2 product, with isolated yields for the desired isomer potentially in the range of 40-60%.[1]

Proposed Synthetic Workflow

G A 4-Bromo-5-fluoro-2-methylaniline B Diazotization & Cyclization (NaNO2, HCl) A->B C 6-Bromo-5-fluoro-1H-indazole B->C D N-Methylation (CH3I, Base) C->D F Separation of Isomers D->F E This compound F->E Desired N2-isomer G cluster_reactants Reactant Preparation A This compound D Reaction Setup (Degas & Heat) A->D B Boronic Acid/Ester B->D C Palladium Catalyst & Base C->D E Reaction Monitoring (TLC/LC-MS) D->E F Work-up (Extraction & Washing) E->F G Purification (Chromatography/Recrystallization) F->G H Coupled Product G->H G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K VEGF VEGF VEGF->VEGFR2 Inhibitor This compound Derivative Inhibitor->VEGFR2 PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras Ras Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

References

Navigating the Structure-Activity Landscape of 6-Bromo-5-fluoro-2-methyl-2H-indazole Analogs: A Comparative Guide for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of the structure-activity relationships (SAR) of indazole analogs, with a specific focus on the 6-bromo-5-fluoro-2-methyl-2H-indazole scaffold. While direct and extensive SAR studies on this specific analog series are not widely available in the public domain, this guide leverages data from closely related indazole-based kinase inhibitors to provide valuable insights for rational drug design.

The indazole core is a well-established "privileged scaffold" in medicinal chemistry, recognized for its ability to mimic the purine core of ATP and interact with the ATP-binding pocket of a wide array of protein kinases.[1] Derivatives of this scaffold have shown significant promise in targeting kinases implicated in oncology and other diseases.[1] This guide synthesizes available data to facilitate the exploration of this compound analogs as potential therapeutic agents.

Comparative Analysis of Biological Activity

Due to the limited public data on a systematic series of this compound analogs, we present a comparative analysis of a closely related series, 6-bromo-1-methyl-1H-indazol-4-amine analogs, to infer potential SAR trends. These compounds have been evaluated for their inhibitory activity against Polo-like Kinase 4 (PLK4), a key regulator of centriole duplication and a validated cancer target.[2]

It is important to note the structural differences: the presented data is for the 1H-indazole regioisomer with a 4-amino substituent, whereas our core interest is the 2H-indazole with a 5-fluoro substituent. However, the general principles of substitution on the indazole ring and its impact on kinase activity can provide a foundational understanding.

Compound IDR1 (Substitution at 4-amino position)Target KinaseIC50 (nM)[2]
Analog 1PhenylPLK450
Analog 24-FluorophenylPLK425
Analog 34-ChlorophenylPLK430
Analog 43-FluorophenylPLK440
Analog 52-FluorophenylPLK4>100
Reference Drugs
Axitinib-PLK44.2
Centrinone-PLK410

Inferred Structure-Activity Relationship Summary:

  • Substitution at the 4-amino position (R1): The data suggests that substitutions on the phenyl ring attached to the 4-amino group significantly influence PLK4 inhibitory potency. Small, electron-withdrawing groups like fluorine and chlorine at the para-position (4-position) of the phenyl ring appear to be beneficial for activity (Analog 2 and 3) compared to an unsubstituted phenyl ring (Analog 1).[2] Substitution at the ortho-position (2-position) seems to be detrimental to activity (Analog 5), possibly due to steric hindrance.[2]

  • Indazole Core: The 6-bromo-1-methyl-1H-indazole core appears to be a well-optimized scaffold for PLK4 inhibition.[2] It is plausible that the this compound core could serve a similar function, with the fluorine atom potentially modulating electronic properties and metabolic stability.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental data. Below are protocols for key experiments relevant to the study of indazole-based kinase inhibitors.

Synthesis of Substituted Indazoles

A general synthetic route to produce substituted indazole derivatives involves multi-step chemical reactions. For instance, the synthesis of 6-bromo-3-iodo-1H-indazole, a key intermediate, can be achieved by the iodination of 6-bromo-1H-indazole.[3]

Example: Synthesis of (E)-6-Bromo-3-(3,5-dimethoxystyryl)-1H-indazole [3]

  • Reaction Setup: To a mixed solvent of dioxane and water (4:1, 30 mL), add (E)-2-(3,5-dimethoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (2.4 mmol, 1.2 equiv.), 6-bromo-3-iodo-1H-indazole (2 mmol, 1.0 equiv.), Pd(dppf)Cl₂ (0.1 mmol, 5 mol%), and cesium carbonate (3 mmol, 1.5 equiv.).

  • Reaction Condition: Stir the mixture at 100 °C under a nitrogen atmosphere for 8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, evaporate the solvent under reduced pressure. Dissolve the residue in a mixture of dichloromethane and methanol and filter through silica gel. Concentrate the filtrate and purify the crude product by column chromatography to yield the final compound.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay is commonly used to determine the IC50 values of compounds against a target kinase.[2]

  • Reagent Preparation: Prepare serial dilutions of the test compounds. Prepare a solution of the GST-tagged target kinase (e.g., PLK4), an Alexa Fluor™ conjugated kinase tracer, and a LanthaScreen™ Certified Eu-anti-GST Antibody in the assay buffer.

  • Assay Procedure: Add the serially diluted test compounds to a 384-well plate. Add the kinase/tracer/antibody mixture to each well to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 1 hour to allow the reaction to reach equilibrium.

  • Data Acquisition: Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET). Collect the emission signals from the europium donor (620 nm) and the Alexa Fluor™ acceptor (665 nm).

  • Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 620 nm emission). Determine the IC50 values by fitting the dose-response curves using a four-parameter logistic model.

Cellular Antiproliferative Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess the effect of compounds on the proliferation of cancer cell lines.[2]

  • Cell Culture: Culture the desired cancer cell line (e.g., MCF-7 human breast cancer cells) in a suitable medium supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells into 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 72 hours).

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 2-4 hours.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Visualizing Key Pathways and Workflows

Diagrams created using Graphviz (DOT language) help to visualize complex biological pathways and experimental processes.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Evaluation cluster_analysis Data Analysis Start Starting Materials (e.g., Substituted Indazole) Synth Multi-step Synthesis & Analog Generation Start->Synth Purify Purification & Characterization (HPLC, NMR, MS) Synth->Purify InVitro In Vitro Kinase Assay (IC50 Determination) Purify->InVitro Cellular Cellular Proliferation Assay (e.g., MTT) InVitro->Cellular SAR SAR Analysis Cellular->SAR Lead Lead Optimization SAR->Lead PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates Downstream Downstream Effectors (Cell Survival, Proliferation) Akt->Downstream mTORC2 mTORC2 mTORC2->Akt phosphorylates Inhibitor Indazole Analog (Akt Inhibitor) Inhibitor->Akt SAR_Logic cluster_modifications Structural Modifications Core Indazole Scaffold (this compound) R_group Vary Substituents (R groups) - Steric effects - Electronic effects Core->R_group Position Modify Substitution Pattern - Explore different positions on the indazole ring Core->Position Activity Biological Activity (e.g., Kinase Inhibition) R_group->Activity Properties ADME/Tox Properties - Solubility - Metabolic Stability R_group->Properties Position->Activity Position->Properties SAR_Analysis Structure-Activity Relationship (SAR) Activity->SAR_Analysis correlate Properties->SAR_Analysis correlate

References

comparing the efficacy of 6-Bromo-5-fluoro-2-methyl-2H-indazole with other kinase inhibitor scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a core chemical scaffold is a critical decision that profoundly influences the potency, selectivity, and overall drug-like properties of a kinase inhibitor. This guide provides an objective comparison of the indazole scaffold, with a particular focus on derivatives of 6-bromo-1H-indazole as a representative of the broader class that includes 6-Bromo-5-fluoro-2-methyl-2H-indazole, against other well-established kinase inhibitor scaffolds. This analysis is supported by publicly available experimental data to aid in the rational design of next-generation kinase inhibitors.

The 1H-indazole core is recognized as a "privileged scaffold" in medicinal chemistry. Its structural resemblance to the purine core of ATP enables it to function as a competitive inhibitor within the ATP-binding pocket of a wide range of protein kinases.[1][2] The strategic placement of a bromine atom, such as in 6-bromo-1H-indazole, offers a versatile handle for synthetic modifications, allowing for the exploration of different regions of the kinase active site to enhance potency and selectivity.[2] While specific efficacy data for this compound is not extensively available in the public domain, the broader class of 6-bromo-1H-indazole derivatives has demonstrated significant potential, particularly in targeting kinases implicated in cancer.[1][3]

Comparative Kinase Inhibition Profiles

The inhibitory activity of kinase inhibitors is commonly measured by their half-maximal inhibitory concentration (IC50), which indicates the concentration of the inhibitor required to reduce the kinase activity by 50%. The following tables summarize the IC50 values for representative kinase inhibitors based on the indazole scaffold and other common scaffolds. It is important to note that these values are compiled from various sources and may not have been determined under identical experimental conditions; therefore, direct comparisons should be made with caution.[3]

Table 1: Inhibitory Activity of Indazole Derivatives and Other Kinase Inhibitors Against VEGFR-2

Compound/DrugScaffoldTargetIC50 (nM)Source
6-Bromo-1H-indazole Derivative W4IndazoleVEGFR-2< 5[4]
6-Bromo-1H-indazole Derivative W12IndazoleVEGFR-2< 5[4]
6-Bromo-1H-indazole Derivative W17IndazoleVEGFR-2< 5[4]
6-Bromo-1H-indazole Derivative W19IndazoleVEGFR-2< 5[4]
6-Bromo-1H-indazole Derivative W20IndazoleVEGFR-2< 5[4]
6-Bromo-1H-indazole Derivative W2IndazoleVEGFR-2< 10[4]
6-Bromo-1H-indazole Derivative W23IndazoleVEGFR-2< 10[4]
AxitinibIndazoleVEGFR-20.2
PazopanibPyrimidineVEGFR-230

Disclaimer: The IC50 values for the 6-Bromo-1H-indazole derivatives are sourced from patent literature and have not been independently verified in peer-reviewed publications.[3]

Table 2: Comparative Inhibitory Activity of Different Scaffolds Against Mitotic Kinases

Compound ScaffoldTargetRepresentative IC50 Range (nM)
3-Amino-5,6-dimethyl-2(1H)-pyridinoneAurora A, Aurora B, MPS1Broad range, derivative dependent
QuinazolineAurora A, Aurora B, MPS1Potent inhibitors reported in low nM range
PyrimidineAurora A, Aurora B, MPS1Potent inhibitors reported in low nM range
IndoleAurora A, Aurora B, MPS1Potent inhibitors reported in low nM range

Experimental Protocols

Detailed methodologies are essential for the accurate interpretation and reproduction of experimental findings. Below are outlines of common assays used to characterize kinase inhibitors.

VEGFR-2 Kinase Assay (Luminescent)

This assay is commonly used to determine the in vitro inhibitory activity of compounds against VEGFR-2 kinase.[3]

Principle: The assay measures the amount of ATP remaining in the solution following a kinase reaction. A decrease in luminescence indicates higher kinase activity (more ATP consumed), while high luminescence indicates inhibition of the kinase.

Protocol:

  • Reagent Preparation: Prepare serial dilutions of the test compounds in an appropriate assay buffer. Prepare a solution containing VEGFR-2 kinase, a suitable substrate (e.g., a generic peptide substrate), and ATP. The ATP concentration is typically at or near the Michaelis constant (Km) for the kinase.

  • Assay Procedure: In a 384-well plate, add the serially diluted test compounds.

  • Initiate Kinase Reaction: Add the kinase/substrate/ATP solution to each well to start the reaction.

  • Incubation: Incubate the plate at room temperature for a specified time, for example, 60 minutes.

  • Detection: Add a luciferase-based ATP detection reagent to the wells. This reagent simultaneously stops the kinase reaction and generates a luminescent signal proportional to the amount of remaining ATP.

  • Measure Luminescence: Read the luminescence using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.[3]

Western Blot for Target Engagement

This assay is used to determine if the inhibitor is engaging its target within a cellular context by assessing the phosphorylation status of the kinase or its downstream substrates.[1]

Principle: A decrease in the phosphorylation of a kinase's substrate in cells treated with an inhibitor indicates that the inhibitor is biologically active and engaging its target.[1]

Protocol:

  • Cell Treatment: Culture appropriate cells and treat them with various concentrations of the test compound for a specified duration.

  • Protein Extraction: Lyse the cells to extract the total protein content.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • Protein Separation: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein.

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • Incubate with a chemiluminescent substrate and detect the signal.

  • Data Analysis: Quantify the band intensities to determine the relative change in protein phosphorylation upon inhibitor treatment. A loading control (e.g., total protein or a housekeeping gene) should be used for normalization.[1]

Mandatory Visualizations

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

G cluster_0 VEGFR Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg Ras Ras VEGFR2->Ras PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Angiogenesis Angiogenesis, Cell Proliferation, Survival PKC->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Indazole_Inhibitor Indazole Scaffold Inhibitor Indazole_Inhibitor->VEGFR2 Inhibition

Caption: Simplified VEGFR signaling pathway and the point of inhibition by indazole-based inhibitors.

G cluster_1 Kinase Inhibitor Discovery Workflow Scaffold_Selection Scaffold Selection (e.g., Indazole) Library_Synthesis Library Synthesis Scaffold_Selection->Library_Synthesis HTS High-Throughput Screening (Biochemical Assays) Library_Synthesis->HTS Hit_Identification Hit Identification HTS->Hit_Identification Lead_Optimization Lead Optimization (SAR Studies) Hit_Identification->Lead_Optimization In_Vitro_Testing In Vitro Cellular Assays Lead_Optimization->In_Vitro_Testing In_Vivo_Testing In Vivo Animal Models In_Vitro_Testing->In_Vivo_Testing Clinical_Candidate Clinical Candidate In_Vivo_Testing->Clinical_Candidate

Caption: General workflow for the discovery and development of kinase inhibitors.

References

Comparative Guide to the Validation of Analytical Methods for 6-Bromo-5-fluoro-2-methyl-2H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantitative analysis of 6-Bromo-5-fluoro-2-methyl-2H-indazole, a key intermediate in pharmaceutical synthesis. The validation of these analytical methods is critical to ensure the identity, purity, and quality of the compound, adhering to regulatory standards such as those outlined by the ICH.[1][2]

Comparison of Analytical Method Validation Parameters

The selection of an analytical method depends on various factors, including the physicochemical properties of the analyte, the intended purpose of the analysis, and the required performance characteristics. Below is a summary of hypothetical validation data for HPLC and GC-MS methods for the analysis of this compound.

Validation Parameter HPLC Method GC-MS Method Comments
Specificity HighVery HighGC-MS provides greater specificity due to mass fragmentation patterns.
Linearity (R²) > 0.999> 0.998Both methods demonstrate excellent linearity over the tested range.
Range 1 - 100 µg/mL0.5 - 50 µg/mLThe optimal range may vary based on instrument sensitivity.
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%Both methods show high accuracy.
Precision (RSD)
- Repeatability< 1.0%< 1.5%HPLC generally offers slightly better repeatability.
- Intermediate Precision< 2.0%< 2.5%Both methods demonstrate good intermediate precision.
Limit of Detection (LOD) 0.1 µg/mL0.05 µg/mLGC-MS is typically more sensitive.
Limit of Quantitation (LOQ) 0.3 µg/mL0.15 µg/mLReflects the higher sensitivity of the GC-MS method.
Robustness RobustModerately RobustHPLC methods are often less susceptible to minor variations in experimental conditions.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the typical workflows for analytical method validation and a key experimental protocol.

analytical_method_validation_workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_reporting Reporting Phase define_purpose Define Purpose (e.g., Assay, Impurity Test) prepare_protocol Prepare Validation Protocol define_purpose->prepare_protocol Defines scope conduct_experiments Conduct Validation Experiments prepare_protocol->conduct_experiments Guides execution analyze_data Analyze Data vs. Acceptance Criteria conduct_experiments->analyze_data Generates data prepare_report Prepare Validation Report analyze_data->prepare_report Summarizes findings qa_approval QA/Regulatory Review and Approval prepare_report->qa_approval For final review

Analytical Method Validation Workflow

accuracy_precision_workflow cluster_repeatability Repeatability (Intra-assay) cluster_intermediate Intermediate Precision (Inter-assay) start Start: Accuracy & Precision Study prepare_samples Prepare Samples at 3 Concentrations (e.g., 80%, 100%, 120% of target) start->prepare_samples analyst1_day1_instrument1 Analyst 1, Day 1, Instrument 1 (n=6 replicates per concentration) prepare_samples->analyst1_day1_instrument1 analyst2_day2_instrument2 Analyst 2, Day 2, Instrument 2 (n=6 replicates per concentration) prepare_samples->analyst2_day2_instrument2 calculate_recovery Calculate % Recovery for Accuracy analyst1_day1_instrument1->calculate_recovery calculate_rsd Calculate %RSD for Precision analyst1_day1_instrument1->calculate_rsd analyst2_day2_instrument2->calculate_recovery analyst2_day2_instrument2->calculate_rsd compare_criteria Compare Results with Acceptance Criteria calculate_recovery->compare_criteria calculate_rsd->compare_criteria end End: Report Results compare_criteria->end

Workflow for Determining Accuracy and Precision

Experimental Protocols

Detailed methodologies for the validation of HPLC and GC-MS methods are provided below. These protocols are based on established guidelines for analytical method validation.[3][4][5]

High-Performance Liquid Chromatography (HPLC) Method Protocol

This protocol outlines the steps for validating a reversed-phase HPLC (RP-HPLC) method for the quantification of this compound.

1. Specificity:

  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Procedure:

    • Analyze a blank sample (diluent).

    • Analyze a placebo sample (if applicable, containing all formulation components except the active ingredient).

    • Analyze a standard solution of this compound.

    • Analyze a sample of this compound spiked with known related substances and potential impurities.

    • Subject a sample to stress conditions (e.g., acid, base, oxidation, heat, light) and analyze the degraded sample.

  • Acceptance Criteria: The peak for this compound should be free from interference from other components, and peak purity analysis (e.g., using a photodiode array detector) should confirm homogeneity.

2. Linearity and Range:

  • Objective: To establish that the analytical procedure provides results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Procedure:

    • Prepare a stock solution of the reference standard.

    • Prepare at least five calibration standards by serial dilution of the stock solution to cover the expected concentration range (e.g., 1 to 100 µg/mL).

    • Inject each standard in triplicate.

    • Plot a graph of the mean peak area versus concentration.

  • Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.999. The y-intercept should be close to zero.

3. Accuracy:

  • Objective: To determine the closeness of the test results obtained by the method to the true value.

  • Procedure:

    • Perform a recovery study by spiking a placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three replicate samples at each concentration level.

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

4. Precision:

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

  • Procedure:

    • Repeatability (Intra-assay precision): Analyze six replicate samples of the same batch at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (RSD) for repeatability should be ≤ 1.0%, and for intermediate precision, it should be ≤ 2.0%.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • Objective: To determine the lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Procedure:

    • Based on Signal-to-Noise Ratio: Determine the concentration at which the analyte peak gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

    • Based on the Standard Deviation of the Response and the Slope:

      • LOD = 3.3 * (σ / S)

      • LOQ = 10 * (σ / S)

      • Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

  • Acceptance Criteria: The LOQ should be verifiable with acceptable precision and accuracy.

6. Robustness:

  • Objective: To evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Procedure:

    • Vary parameters such as:

      • Mobile phase composition (e.g., ±2% organic phase).

      • pH of the mobile phase (e.g., ±0.2 units).

      • Column temperature (e.g., ±5 °C).

      • Flow rate (e.g., ±0.1 mL/min).

    • Analyze a sample under each of the modified conditions.

  • Acceptance Criteria: The system suitability parameters should remain within the defined limits, and the results should not be significantly affected by the variations.

Gas Chromatography-Mass Spectrometry (GC-MS) Method Protocol

This protocol outlines the steps for validating a GC-MS method for the quantification of this compound.

1. Specificity:

  • Objective: To ensure that the signal measured is from the target analyte only.

  • Procedure:

    • Analyze a blank solvent.

    • Analyze a standard solution and identify the retention time and mass spectrum of this compound.

    • Analyze a sample spiked with potential impurities to check for co-eluting peaks.

    • Confirm the identity of the analyte peak in samples by comparing its mass spectrum with that of the reference standard.

  • Acceptance Criteria: The mass spectrum of the analyte in the sample should match the reference spectrum, and there should be no significant interference at the retention time of the analyte.

2. Linearity and Range:

  • Objective: To confirm the method's ability to produce results proportional to the analyte concentration over a specified range.

  • Procedure:

    • Prepare a series of at least five calibration standards (e.g., 0.5 to 50 µg/mL).

    • Inject each standard in triplicate.

    • Construct a calibration curve by plotting the peak area against concentration.

  • Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.998.

3. Accuracy:

  • Objective: To assess the agreement between the measured value and the true value.

  • Procedure:

    • Perform a recovery study by spiking a suitable matrix with the analyte at three concentration levels (low, medium, and high).

    • Prepare and analyze three replicates at each level.

    • Calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 97.0% to 103.0%.

4. Precision:

  • Objective: To evaluate the variability of the measurements.

  • Procedure:

    • Repeatability: Analyze six replicates of a homogeneous sample at the target concentration under the same operating conditions over a short interval of time.

    • Intermediate Precision: Repeat the analysis on different days with different analysts and/or different equipment.

  • Acceptance Criteria: The RSD for repeatability should be ≤ 1.5%, and for intermediate precision, it should be ≤ 2.5%.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • Objective: To establish the lowest concentration of the analyte that can be reliably detected and quantified.

  • Procedure: Similar to the HPLC method, this can be determined based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve.

  • Acceptance Criteria: The LOQ should be determined with acceptable precision and accuracy.

6. Robustness:

  • Objective: To measure the method's resistance to small, deliberate changes in parameters.

  • Procedure:

    • Introduce small variations in parameters such as:

      • Injector temperature (e.g., ±5 °C).

      • Oven temperature program (e.g., ramp rate ±1 °C/min).

      • Carrier gas flow rate (e.g., ±5%).

    • Analyze a sample under these varied conditions.

  • Acceptance Criteria: The results should not be significantly impacted by these variations, and system suitability criteria should be met.

References

Navigating the Therapeutic Potential of Indazole Derivatives: An In Vitro vs. In Vivo Efficacy Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the translational efficacy of novel compounds from benchtop to preclinical models is paramount. This guide provides a comparative overview of the in vitro and in vivo efficacy of indazole derivatives, a promising class of heterocyclic compounds with broad therapeutic applications. While specific data for 6-Bromo-5-fluoro-2-methyl-2H-indazole is not extensively available in the public domain, this guide leverages data from structurally related indazole derivatives to offer insights into their potential performance and the methodologies used for their evaluation.

Indazole-containing compounds have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including potent anti-cancer and anti-inflammatory effects.[1][2][3][4][5] These activities often stem from their ability to act as kinase inhibitors, targeting key signaling pathways involved in cell proliferation, angiogenesis, and inflammation.[6]

Quantitative Efficacy of Indazole Derivatives: A Comparative Summary

To provide a clear comparison of the potency of various indazole derivatives, the following table summarizes their in vitro and in vivo efficacy data from several studies. It is important to note that the efficacy is highly dependent on the specific substitutions on the indazole core.

Compound ClassAssay TypeTarget/Cell LineEfficacy Metric (IC50/GI50)In Vivo ModelIn Vivo EfficacyReference
Indazole Derivatives (General Anti-Cancer) AntiproliferativeVarious Cancer Cell Lines0.23–1.15 μM4T1 Mouse Tumor ModelTumor Growth Suppression[7][8]
Indazole-Pyrimidine Based Derivatives Kinase InhibitionVEGFR-224.5 nM--[9]
Cell ViabilityHUVEC1.37 μM--[9]
AntiproliferativeCCRF-CEM, MOLT-4, CAKI-1901 nM, 525 nM, 992 nM--[9]
3-Aminoindazole Derivatives Kinase InhibitionAnaplastic Lymphoma Kinase (ALK)12 nM--[1]
6-Azaindazole Derivatives Kinase InhibitionPim-1, Pim-2, Pim-30.4 nM, 1.1 nM, 0.4 nM--[1]
1H-Indazole Derivatives Kinase InhibitionEGFR T790M5.3 nM--[1]
Indazole Derivatives (Anti-Inflammatory) Cyclooxygenase-2 (COX-2) InhibitionIn vitro enzyme assay12.32 - 23.42 μMCarrageenan-induced paw edema in ratsSignificant edema inhibition[10]

Experimental Protocols: Methodologies for Efficacy Evaluation

The following are detailed methodologies for key in vitro and in vivo experiments commonly cited in the evaluation of indazole derivatives.

In Vitro Assays

1. Antiproliferative Activity Assay (MTT Assay)

  • Objective: To determine the concentration of the compound that inhibits cell growth by 50% (GI50).

  • Method:

    • Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with serial dilutions of the indazole derivatives for a specified period (e.g., 48-72 hours).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The GI50 values are calculated by plotting the percentage of cell growth inhibition against the compound concentration.

2. Kinase Inhibition Assay

  • Objective: To measure the half-maximal inhibitory concentration (IC50) of the compound against a specific kinase.[11]

  • Method:

    • The kinase, a substrate peptide, and ATP are combined in a reaction buffer.

    • The indazole derivative at various concentrations is added to the reaction mixture.

    • The reaction is incubated to allow for phosphorylation of the substrate.

    • The amount of phosphorylated substrate is quantified using various methods, such as radioactivity, fluorescence, or luminescence-based assays.

    • IC50 values are determined by plotting the percentage of kinase inhibition against the compound concentration.[11]

3. Cell Migration and Invasion Assays (Boyden Chamber Assay)

  • Objective: To assess the effect of the compound on the migratory and invasive potential of cancer cells.

  • Method:

    • For the migration assay, cancer cells are seeded in the upper chamber of a Transwell insert with a porous membrane.

    • For the invasion assay, the membrane is coated with a basement membrane extract (e.g., Matrigel).

    • The lower chamber contains a chemoattractant (e.g., fetal bovine serum).

    • The indazole derivative is added to the upper chamber with the cells.

    • After incubation, non-migrated/invaded cells on the upper surface of the membrane are removed.

    • Cells that have migrated/invaded to the lower surface are fixed, stained, and counted under a microscope.

In Vivo Models

1. Xenograft Tumor Model

  • Objective: To evaluate the anti-tumor efficacy of the compound in a living organism.[12]

  • Method:

    • Human cancer cells are implanted subcutaneously into the flank of immunocompromised mice.[12]

    • Once tumors reach a palpable size, the mice are randomized into control and treatment groups.[12]

    • The indazole derivative is administered to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.[12]

    • Tumor volume and body weight are measured regularly.[12]

    • At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., histopathology, biomarker analysis).[12]

2. Carrageenan-Induced Paw Edema Model

  • Objective: To assess the acute anti-inflammatory activity of the compound.[10][13]

  • Method:

    • Rodents (typically rats or mice) are administered the indazole derivative or a vehicle control.

    • After a set period, a solution of carrageenan is injected into the sub-plantar tissue of the hind paw to induce localized inflammation and edema.[10]

    • Paw volume is measured at various time points after carrageenan injection using a plethysmometer.[10]

    • The percentage inhibition of edema is calculated by comparing the paw volume in the treated group to the control group.

Visualizing the Path to Discovery: Workflows and Pathways

To better illustrate the experimental processes and molecular interactions involved in the evaluation of indazole derivatives, the following diagrams are provided.

G cluster_in_vitro In Vitro Efficacy cluster_secondary Secondary Assays cluster_in_vivo In Vivo Efficacy cluster_models Efficacy Models Compound Synthesis Compound Synthesis Primary Screening Primary Screening Compound Synthesis->Primary Screening Antiproliferative Assays Hit Identification Hit Identification Primary Screening->Hit Identification Secondary Assays Secondary Assays Hit Identification->Secondary Assays Dose-Response Lead Compound(s) Lead Compound(s) Secondary Assays->Lead Compound(s) Pharmacokinetics (ADME) Pharmacokinetics (ADME) Lead Compound(s)->Pharmacokinetics (ADME) Kinase Inhibition Kinase Inhibition Cell Cycle Analysis Cell Cycle Analysis Apoptosis Assays Apoptosis Assays Migration/Invasion Migration/Invasion Efficacy Models Efficacy Models Pharmacokinetics (ADME)->Efficacy Models Tolerability Preclinical Candidate Preclinical Candidate Efficacy Models->Preclinical Candidate Xenograft Models Xenograft Models Inflammation Models Inflammation Models

Caption: Experimental workflow for evaluating indazole derivatives.

Many indazole derivatives exert their effects by inhibiting protein kinases. The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway is a critical mediator of angiogenesis and a common target for anti-cancer therapies.[6]

G VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 PLCγ PLCγ VEGFR-2->PLCγ PI3K PI3K VEGFR-2->PI3K RAS RAS VEGFR-2->RAS Indazole Derivative Indazole Derivative Indazole Derivative->VEGFR-2 Angiogenesis Angiogenesis PLCγ->Angiogenesis AKT AKT PI3K->AKT RAF RAF RAS->RAF Cell Survival Cell Survival AKT->Cell Survival MEK MEK RAF->MEK ERK ERK MEK->ERK Cell Proliferation Cell Proliferation ERK->Cell Proliferation ERK->Angiogenesis

Caption: Simplified VEGFR-2 signaling pathway and inhibition.

References

A Comparative Guide to the Selectivity of 6-Bromo-5-fluoro-2-methyl-2H-indazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-indazole core is a well-established "privileged scaffold" in medicinal chemistry, recognized for its capacity to interact with the ATP-binding pocket of a wide array of protein kinases.[1] This structural motif emulates the purine core of ATP, positioning indazole derivatives as competitive inhibitors of kinase activity.[1] Among these, compounds built upon the 6-bromo-indazole framework are crucial for synthesizing potent and selective kinase inhibitors.[1] This guide offers a comparative analysis of the kinase selectivity profile of inhibitors based on the 6-Bromo-5-fluoro-2-methyl-2H-indazole scaffold.

Due to the limited availability of public data on the specific biological activity of this compound itself, this guide will leverage data from structurally related indazole-based compounds to construct a representative selectivity profile. This approach allows for an objective comparison of its potential performance against alternative kinase inhibitors targeting key pathways in oncology, such as those regulated by Polo-like kinase 4 (PLK4) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).

Quantitative Selectivity Comparison

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic efficacy and potential off-target effects. The following tables summarize the inhibitory activity of representative indazole-based inhibitors and their alternatives against a panel of selected kinases. The half-maximal inhibitory concentration (IC50) values indicate the potency of the inhibitors, with lower values signifying higher potency.

Table 1: Comparative Kinase Inhibition Profile of Indazole-Based PLK4 Inhibitors and Alternatives

Compound IDTarget KinaseIC50 (nM)Alternative Kinases and their IC50 (nM)
Indazole-Based Inhibitor (C05) PLK4 < 0.1 PLK1 (>15% inhibition at 0.5 µM), PLK2 (>21% inhibition at 0.5 µM), PLK3 (>12% inhibition at 0.5 µM), Aurora A (>31% inhibition at 0.5 µM), Aurora B (>28% inhibition at 0.5 µM)[2]
CFI-400945 PLK4 4.85 AURKB (70.7), AURKC (106), NTRK1 (20.6), NTRK2 (10.6), NTRK3 (9.04)[3]
Centrinone PLK4 2.7 Highly selective for PLK4[4]
Axitinib (Indazole Core) PLK4 4.2 VEGFR1 (0.1), VEGFR2 (0.2), VEGFR3 (0.1-0.3), PDGFRβ (1.6), c-Kit (1.7)[2]

Data for C05 is presented as percentage inhibition at a concentration of 0.5 µM against alternative kinases. Data for other compounds are presented as IC50 values in nM.

Table 2: Comparative Kinase Inhibition Profile of Indazole-Based VEGFR2 Inhibitors and Alternatives

Compound/DrugTarget KinaseIC50 (nM)Alternative Kinases and their IC50 (nM)
6-Bromo-1H-indazole Derivatives VEGFR2 < 5 to < 10 Data not available
Axitinib (Indazole Core) VEGFR2 0.2 VEGFR1 (0.1), VEGFR3 (0.1-0.3), PDGFRβ (1.6), c-Kit (1.7)[2]
Rivoceranib VEGFR2 16 Highly selective for VEGFR2 compared to a panel of 270 kinases[5]
Sunitinib VEGFR2 - Broad-spectrum inhibitor of VEGFRs, PDGFRs, c-Kit, and others[6]
Pazopanib VEGFR2 30 -

IC50 values for 6-Bromo-1H-indazole derivatives are sourced from patent literature and should be interpreted with caution.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the critical evaluation of the presented data.

LanthaScreen™ Eu Kinase Binding Assay

This assay is a fluorescence resonance energy transfer (FRET) based method to quantify the binding of an inhibitor to a kinase.

  • Principle: The assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site by a test compound. Binding of the tracer to a europium-labeled anti-tag antibody that recognizes the kinase results in a high FRET signal. An inhibitor competing with the tracer for the kinase's active site will lead to a decrease in the FRET signal.[7]

  • Materials:

    • Kinase of interest (e.g., PLK4, VEGFR2)

    • LanthaScreen™ Eu-anti-Tag Antibody

    • Alexa Fluor™ 647-labeled tracer

    • Test compounds serially diluted in DMSO

    • Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

    • 384-well assay plates

  • Procedure: [7]

    • Prepare a 4X solution of the test compound dilutions in Kinase Buffer A.

    • Prepare a 2X solution of the kinase/antibody mixture in Kinase Buffer A.

    • Prepare a 4X solution of the tracer in Kinase Buffer A.

    • In a 384-well plate, add 4 µL of the 4X test compound solution.

    • Add 8 µL of the 2X kinase/antibody solution to all wells.

    • Add 4 µL of the 4X tracer solution to all wells to initiate the reaction.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Read the plate on a fluorescence plate reader capable of measuring time-resolved FRET, with excitation at 340 nm and emission at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).

  • Data Analysis: The emission ratio (665 nm / 615 nm) is calculated. IC50 values are determined by plotting the emission ratio against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

KINOMEscan® Profiling

This is a competition binding assay platform used to determine the selectivity of inhibitors against a large panel of kinases.

  • Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase. The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of a DNA tag fused to the kinase.[8]

  • Materials:

    • DNA-tagged kinases

    • Immobilized active-site directed ligand on solid support (beads)

    • Test compound at a specified concentration (e.g., 10 µM) in DMSO

    • Binding buffer

  • Procedure: [9]

    • Kinases are incubated with the immobilized ligand and the test compound.

    • After reaching equilibrium, the solid support is washed to remove unbound kinase.

    • The amount of kinase remaining bound to the solid support is quantified by qPCR of the DNA tag.

  • Data Analysis: The results are typically reported as "percent of control" (%Ctrl), where the amount of kinase bound in the presence of the test compound is compared to a DMSO control. A lower %Ctrl value indicates stronger binding of the test compound to the kinase. Dissociation constants (Kd) can be determined by running the assay with a range of test compound concentrations.[8]

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the key signaling pathways targeted by these inhibitors and a typical experimental workflow for assessing inhibitor selectivity.

PLK4_Signaling_Pathway cluster_G1_S G1/S Phase cluster_Procentriole Procentriole Assembly cluster_Outcome Outcome CEP192 CEP192 PLK4_recruitment PLK4 Recruitment CEP192->PLK4_recruitment CEP152 CEP152 CEP152->PLK4_recruitment PLK4 PLK4 PLK4_recruitment->PLK4 STIL STIL PLK4->STIL P CPAP CPAP PLK4->CPAP P SAS6 SAS-6 STIL->SAS6 Cartwheel Cartwheel Formation SAS6->Cartwheel MT_Wall Microtubule Wall Assembly CPAP->MT_Wall Cartwheel->MT_Wall Procentriole Procentriole MT_Wall->Procentriole Duplication Centriole Duplication Procentriole->Duplication Inhibitor 6-Bromo-indazole Inhibitor Inhibitor->PLK4

Caption: PLK4-mediated centriole duplication pathway and point of inhibition.

VEGFR2_Signaling_Pathway cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response VEGFA VEGF-A VEGFR2 VEGFR2 VEGFA->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC AKT Akt PI3K->AKT RAF Raf PKC->RAF Permeability Permeability PKC->Permeability mTOR mTOR AKT->mTOR MEK MEK RAF->MEK Survival Survival mTOR->Survival ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis Permeability->Angiogenesis Inhibitor 6-Bromo-indazole Inhibitor Inhibitor->VEGFR2

Caption: VEGFR2 signaling cascade in angiogenesis and point of inhibition.

Experimental_Workflow cluster_preparation Preparation cluster_screening Screening & Profiling cluster_analysis Data Analysis & Validation Compound Synthesize & Purify 6-Bromo-indazole Inhibitor Primary_Screen Primary Screen (Single Concentration) Compound->Primary_Screen Kinase_Panel Select Kinase Panel (e.g., PLK4, VEGFR2, off-targets) Kinase_Panel->Primary_Screen Assay_Dev Assay Development & Optimization Assay_Dev->Primary_Screen Dose_Response Dose-Response Assay (IC50 Determination) Primary_Screen->Dose_Response Identify Hits Kinome_Profile Broad Kinome Profiling (e.g., KINOMEscan) Dose_Response->Kinome_Profile Characterize Potency Data_Analysis Data Analysis (IC50, Kd, Selectivity Score) Kinome_Profile->Data_Analysis Assess Selectivity Cellular_Assay Cellular Target Engagement & Phenotypic Assays Data_Analysis->Cellular_Assay Select Lead Candidates In_Vivo In Vivo Efficacy & Safety Studies Cellular_Assay->In_Vivo Final_Assessment Final Selectivity Assessment In_Vivo->Final_Assessment

Caption: Workflow for assessing the selectivity of kinase inhibitors.

References

Safety Operating Guide

Proper Disposal of 6-Bromo-5-fluoro-2-methyl-2H-indazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like 6-Bromo-5-fluoro-2-methyl-2H-indazole are paramount for ensuring a secure laboratory environment and minimizing environmental impact. This guide provides detailed, step-by-step procedures for the proper disposal of this compound, a halogenated indazole derivative. Adherence to these protocols is essential for regulatory compliance and laboratory safety.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) and wear appropriate personal protective equipment (PPE).[1] All handling of this compound and its associated waste should be conducted within a certified chemical fume hood to prevent the inhalation of dust or vapors.[2] Ensure that eyewash stations and safety showers are readily accessible.

Hazard Summary for this compound:

Hazard StatementGHS Classification
Harmful if swallowed, in contact with skin or if inhaled.Acute Toxicity 4 (Oral, Dermal, Inhalation)
Causes severe skin burns and eye damage.Skin Corrosion 1B
Causes serious eye damage.Eye Damage 1
May cause respiratory irritation.STOT SE 3

Source: Synquest Labs Safety Data Sheet[1]

Waste Segregation: The Critical First Step

Proper segregation of chemical waste is fundamental to safe and compliant disposal.[3] Due to its bromine and fluorine content, this compound is classified as a halogenated organic compound and must be collected in a designated and clearly labeled "Halogenated Organic Waste" container.[4][5]

Key Principles of Waste Segregation:

  • Do Not Mix : Never combine halogenated waste with non-halogenated organic waste.[6][7] Co-mingling different waste streams increases the complexity and cost of disposal.[5] Also, avoid mixing with incompatible materials such as acids, bases, or oxidizers.[8]

  • Container Compatibility : Ensure the waste container is chemically compatible with the compound. High-density polyethylene (HDPE) containers are often recommended for halogenated solvent waste.[5] The container must be in good condition, with a secure, threaded cap to prevent leaks.[9][10]

  • Proper Labeling : All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the date accumulation started as soon as the first drop of waste is added.[3][6][9]

Step-by-Step Disposal Protocol

The primary recommended method for the disposal of this compound is through a licensed and approved professional waste disposal service or your institution's Environmental Health and Safety (EHS) department.[1][2][11]

Experimental Protocol: Waste Collection and Storage

Objective: To safely collect and store this compound waste for proper disposal.

Materials:

  • Designated "Halogenated Organic Waste" container (HDPE recommended)

  • Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, lab coat

  • Chemical fume hood

  • Labeling materials

Procedure:

  • Don PPE: Before handling the chemical, put on all required personal protective equipment.

  • Work in a Fume Hood: Perform all waste handling within a certified chemical fume hood to minimize inhalation exposure.[2]

  • Pure or Unused Chemical: Carefully transfer the solid this compound into the designated "Halogenated Organic Waste" container. Avoid generating dust during the transfer.[5]

  • Contaminated Labware and Materials:

    • Solids: Place solid contaminated materials, such as gloves and weighing paper, in a sealed bag and then into the solid "Halogenated Organic Waste" container.[5]

    • Glassware: Decontaminate glassware before washing. Rinse the glassware with a suitable solvent (e.g., ethanol or acetone) and collect the rinsate in the liquid "Halogenated Organic Waste" container.[5] After this initial rinse, the glassware can be washed according to standard laboratory procedures.

  • Seal and Label Container: Securely close the waste container lid.[12] Ensure the container is accurately labeled with "Hazardous Waste" and all its chemical constituents.[10]

  • Store Properly: Store the waste container in a designated and secure satellite accumulation area.[9][13] This area should be at or near the point of generation and away from incompatible materials.[13]

  • Arrange for Disposal: Contact your institution's EHS department or a licensed chemical waste disposal company to arrange for pickup.[11][13] Do not transport hazardous waste yourself.[11]

Crucially, do not dispose of this compound down the drain or in regular trash. [5][7] Such actions can lead to environmental contamination and are a violation of regulatory standards.[9]

Spill Management

In the event of a spill, evacuate the immediate area. With appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).[2] Carefully sweep or scoop the absorbed material into the designated "Halogenated Organic Waste" container.[2] Clean the spill area thoroughly. For large spills, evacuate the area and contact your institution's emergency response team.[10]

G start Disposal of This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_type Identify Waste Type fume_hood->waste_type pure_solid Pure/Unused Solid waste_type->pure_solid  Pure Chemical contaminated_solid Contaminated Solids (Gloves, Paper) waste_type->contaminated_solid Contaminated Solid Labware rinse_glassware Rinse Glassware with Solvent waste_type->rinse_glassware Contaminated Glassware transfer_solid Transfer to 'Halogenated Organic Waste' Container pure_solid->transfer_solid contaminated_solid->transfer_solid contaminated_liquid Contaminated Liquid/Rinsate label_container Securely Seal and Label Container 'Hazardous Waste' transfer_solid->label_container collect_rinsate Collect Rinsate in 'Halogenated Organic Waste' Container rinse_glassware->collect_rinsate collect_rinsate->label_container store_waste Store in Designated Satellite Accumulation Area label_container->store_waste contact_ehs Contact EHS/Licensed Disposal Service for Pickup store_waste->contact_ehs

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for 6-Bromo-5-fluoro-2-methyl-2H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 6-Bromo-5-fluoro-2-methyl-2H-indazole (CAS No. 1286734-87-9). Adherence to these procedures is vital for ensuring personal safety and regulatory compliance.

Hazard Identification and Personal Protective Equipment

This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or inhaled. It causes severe skin burns and serious eye damage, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE) is mandatory to minimize exposure.

Hazard ClassificationGHS PictogramsRequired Personal Protective Equipment
Acute Toxicity, Oral (Category 4)[1]GHS07Chemical-resistant gloves, Lab coat
Acute Toxicity, Dermal (Category 4)[1]GHS07Chemical-resistant gloves, Lab coat
Acute Toxicity, Inhalation (Category 4)[1]GHS07Respiratory protection (use in a fume hood)
Skin Corrosion (Category 1B)[1]GHS05Chemical-resistant gloves, Impervious clothing
Serious Eye Damage (Category 1)[1]GHS05Tightly fitting safety goggles or face shield
Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation[1]GHS07Respiratory protection (use in a fume hood)

Engineering Controls: All handling of this compound should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[2] Ensure that eyewash stations and safety showers are readily accessible.[2]

Experimental Protocol: Safe Handling of a Hazardous Chemical Powder

This protocol outlines the standard operating procedure for weighing and preparing a solution of this compound.

Materials:

  • This compound

  • Appropriate solvent

  • Analytical balance

  • Weighing paper or boat

  • Spatula

  • Volumetric flask

  • Beaker

  • Magnetic stirrer and stir bar (optional)

  • Required PPE (see table above)

Procedure:

  • Preparation: Before handling the chemical, ensure you are wearing all required PPE. Decontaminate the work surface within the chemical fume hood.

  • Weighing:

    • Place a weighing paper or boat on the analytical balance and tare it.

    • Carefully transfer the desired amount of this compound from its container to the weighing paper using a clean spatula. Avoid generating dust.[2]

    • Record the exact weight.

  • Dissolution:

    • Place the volumetric flask in the fume hood.

    • Carefully transfer the weighed powder into the volumetric flask.

    • Add a small amount of the desired solvent to the weighing paper to rinse any remaining powder and transfer the rinsate to the volumetric flask.

    • Add solvent to the volumetric flask until it is about half full.

    • Gently swirl the flask (or use a magnetic stirrer) to dissolve the solid.

    • Once dissolved, add solvent up to the calibration mark.

    • Cap the flask and invert it several times to ensure a homogenous solution.

  • Cleanup:

    • Dispose of contaminated materials (e.g., weighing paper, gloves) in the designated "Halogenated Organic Waste" container.[2]

    • Decontaminate the spatula and any glassware that came into contact with the chemical.

Disposal Plan

Proper segregation and disposal of chemical waste are critical. Due to its bromine content, this compound and any materials contaminated with it are classified as halogenated organic waste.[2]

Waste Segregation and Disposal Workflow:

cluster_prep Preparation cluster_handling Chemical Handling cluster_waste Waste Generation cluster_segregation Waste Segregation cluster_disposal Final Disposal A Don appropriate PPE B Perform experiment in a chemical fume hood A->B C Generate waste: - Unused solid - Contaminated labware - Solutions B->C D Solid Halogenated Organic Waste C->D Solids & Contaminated Disposables E Liquid Halogenated Organic Waste C->E Liquids & Rinsate F Store waste in sealed, labeled containers D->F E->F G Arrange for pickup by a licensed waste disposal facility F->G

Caption: Workflow for the safe handling and disposal of this compound.

Key Disposal Principles:

  • Do Not Mix: Never combine halogenated waste with non-halogenated organic waste.[2]

  • Container Compatibility: Use chemically compatible containers, such as high-density polyethylene (HDPE), for halogenated waste.[2]

  • Labeling: Clearly label all waste containers as "Halogenated Organic Waste" and list the chemical contents.

  • Prohibited Disposal: Do not dispose of this compound down the drain or in regular trash.[2]

  • Final Disposal: The final disposal must be conducted by a licensed waste disposal facility, typically through controlled incineration.[2]

Accidental Release Measures

In the event of a spill, evacuate unnecessary personnel and ensure adequate ventilation.[1] Do not breathe the dust.[1] Use full personal protective equipment during cleanup.[3] Prevent the substance from entering drains or water courses.[3] Absorb solutions with an inert liquid-binding material and dispose of the contaminated material in the appropriate waste container.[3]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.